1,3-Dimethyldisiloxane
Description
Properties
InChI |
InChI=1S/C2H6OSi2/c1-4-3-5-2/h1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBFOGOAAUCWEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]O[Si]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312039 | |
| Record name | Disiloxane, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14396-21-5 | |
| Record name | 1,3-Dimethyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014396215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and purification of 1,3-Dimethyldisiloxane
An In-depth Technical Guide to the Synthesis and Purification of 1,3-Dimethyldisiloxane
Abstract
This compound [(HMeSi)₂O] is a fundamental building block in organosilicon chemistry, serving as a key precursor for the synthesis of a wide array of functionalized siloxane polymers and materials. Its unique structure, featuring reactive silicon-hydride (Si-H) bonds at both ends of a flexible siloxane backbone, makes it an invaluable intermediate for hydrosilylation reactions, copolymer synthesis, and the development of advanced materials with tailored properties. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound through the controlled hydrolysis of dichloromethylsilane, followed by a robust purification protocol using fractional distillation. We delve into the causality behind experimental choices, provide self-validating protocols, and detail the analytical techniques required to verify product identity and purity, ensuring researchers and development professionals can confidently produce high-quality material.
Introduction to this compound
This compound is the simplest difunctional hydridosiloxane. The core of the molecule consists of a silicon-oxygen-silicon (siloxane) linkage, with each silicon atom bonded to one methyl group and one hydrogen atom. This structure provides a unique combination of inorganic and organic characteristics, leading to properties such as low surface tension, high thermal stability, and significant chemical reactivity attributed to the Si-H bonds.[1][2]
These reactive sites are amenable to a variety of chemical transformations, most notably hydrosilylation, which allows for the addition of the Si-H bond across unsaturated carbon-carbon bonds. This reaction is fundamental to the creation of cross-linked silicone networks, making the compound a critical component in the production of silicone elastomers, sealants, coatings, and adhesives.[3][4] Its role as a versatile building block is pivotal for developing advanced polymers and materials with precisely engineered properties.[1]
Synthesis via Controlled Hydrolysis of Dichloromethylsilane
The most direct and common route to synthesizing short-chain siloxanes is the hydrolysis of the corresponding chlorosilanes.[5][6] This process involves the reaction of dichloromethylsilane (CH₃SiHCl₂) with water to form a transient silanol intermediate (methylsilanediol), which rapidly undergoes intermolecular condensation to form the siloxane bond and eliminate water.
Principle and Mechanism
The synthesis is a two-step process occurring in rapid succession:
-
Hydrolysis: The silicon-chlorine bonds in dichloromethylsilane are highly susceptible to nucleophilic attack by water. This reaction is vigorous and exothermic, producing methylsilanediol and hydrochloric acid (HCl) as a byproduct.[6]
CH₃SiHCl₂ + 2H₂O → CH₃SiH(OH)₂ + 2HCl
-
Condensation: The newly formed silanol intermediates are unstable and readily condense with each other. A hydroxyl group from one molecule reacts with a hydroxyl group from another, forming a stable Si-O-Si bond and eliminating a molecule of water.
2 CH₃SiH(OH)₂ → H(CH₃)Si-O-Si(CH₃)H + H₂O
Controlling this reaction to favor the formation of the dimer, this compound, over longer-chain polymers or cyclic species is the primary experimental challenge. This is achieved by carefully managing the stoichiometry, temperature, and rate of addition of water.[7]
Caption: Reaction mechanism for the synthesis of this compound.
Critical Safety Precautions
Dichloromethylsilane is a highly hazardous material that demands strict safety protocols.
-
Reactivity: It is highly flammable and reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10] All operations must be conducted in a certified chemical fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[11][12]
-
Toxicity & Corrosivity: It is toxic if inhaled and causes severe skin burns and eye damage.[12] Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves.[9][10][11]
-
Handling: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[9][12] A safety shower and eyewash station must be immediately accessible.[11] In case of fire, use carbon dioxide or dry chemical extinguishers; DO NOT use water.[8][9]
Experimental Protocol: Synthesis
This protocol is designed for the controlled synthesis of this compound.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a condenser connected to a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen to create an inert atmosphere. Place the flask in an ice/water bath for temperature control.[7]
-
Reagent Preparation: Charge the flask with 115 g (1.0 mol) of dichloromethylsilane and 200 mL of a non-polar, anhydrous solvent such as diethyl ether or hexane. Cool the mixture to 0-5 °C with stirring.
-
Controlled Hydrolysis: Add 18 g (1.0 mol) of deionized water to the dropping funnel. Add the water dropwise to the stirred dichloromethylsilane solution over a period of 1-2 hours.[7] The slow addition rate is critical to dissipate heat and control the release of HCl gas. Maintain the reaction temperature below 10 °C throughout the addition.
-
Reaction Quenching & Neutralization: After the water addition is complete, allow the mixture to stir for an additional hour at room temperature. The reaction mixture will be biphasic and highly acidic. Carefully transfer the mixture to a separatory funnel.
-
Work-up:
-
Wash the organic layer sequentially with:
-
100 mL of cold water to remove the bulk of the HCl.
-
100 mL of saturated sodium bicarbonate solution. Add this slowly to neutralize the remaining acid; effervescence (CO₂ evolution) will occur. Continue washing until effervescence ceases.
-
100 mL of brine (saturated NaCl solution) to remove residual water.
-
-
Separate the organic layer and transfer it to an Erlenmeyer flask.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and add the drying agent until it no longer clumps together.
-
Solvent Removal: Filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator under reduced pressure. The remaining crude liquid is a mixture of this compound, other linear and cyclic siloxanes.
Purification by Fractional Distillation
Fractional distillation is the definitive method for purifying this compound from the crude reaction mixture. This technique separates compounds based on differences in their boiling points. The efficiency of the separation is dependent on the type of distillation column used (e.g., Vigreux, packed).
Principles of Separation
The crude product contains the desired this compound along with lower-boiling unreacted starting materials and higher-boiling oligomers and cyclic siloxanes. A fractional distillation column provides a large surface area (through glass indentations or packing material) for repeated vaporization-condensation cycles. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point), allowing for a clean separation.
Physical Properties for Distillation
A clear understanding of the boiling points of the components is essential for effective separation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Dichloromethylsilane (reactant) | CH₃SiHCl₂ | 115.03 | 41 |
| This compound | C₂H₁₀OSi₂ | 134.33 | 71-72 |
| Hexamethylcyclotrisiloxane (D₃) | C₆H₁₈O₃Si₃ | 222.46 | 134 |
| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | 296.62 | 175 |
Note: Boiling points are at atmospheric pressure. Data compiled from various chemical suppliers and literature.
Experimental Protocol: Purification
-
Apparatus Setup: Assemble a fractional distillation apparatus using the crude product from the synthesis step. Use a Vigreux column of at least 20 cm in length for efficient separation. Ensure all joints are properly sealed.
-
Distillation:
-
Gently heat the distillation flask using a heating mantle. Add boiling chips to ensure smooth boiling.
-
Slowly increase the temperature. The first fraction to distill will be any residual solvent and unreacted dichloromethylsilane (BP ~41 °C). Discard this forerun.
-
As the temperature at the head of the column stabilizes near the boiling point of the target compound, replace the receiving flask.
-
Collect the fraction that distills at a stable temperature of 71-72 °C . This is the pure this compound.
-
Stop the distillation when the temperature begins to rise significantly above 72 °C or when only a small volume of high-boiling residue remains in the distillation flask.
-
-
Product Handling: Store the purified, colorless liquid under an inert atmosphere (nitrogen or argon) in a tightly sealed container to protect it from atmospheric moisture, which can cause hydrolysis of the Si-H bonds.
Caption: Workflow for the purification of this compound.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic techniques should be employed.[13][14]
Gas Chromatography (GC)
GC is the ideal method for assessing the purity of the distilled product. A pure sample should exhibit a single major peak corresponding to this compound. The presence of other peaks would indicate impurities such as residual solvent, starting material, or other siloxane species. The area percentage of the main peak can be used to quantify purity, which should ideally be >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides definitive structural confirmation. The spectrum of this compound is simple and characteristic:
-
Si-CH₃ Protons: A doublet signal around δ 0.2-0.3 ppm . The signal is a doublet due to coupling with the adjacent Si-H proton. The integration value should be 6H.
-
Si-H Protons: A septet or multiplet signal around δ 4.9-5.0 ppm . The signal is a multiplet due to coupling with the three protons of the adjacent methyl group. The integration value should be 2H.
The 3:1 integration ratio between the methyl and hydride protons is a key diagnostic feature.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups:
-
Si-H Stretch: A strong, sharp absorption band between 2100-2200 cm⁻¹ . The presence of this band is crucial evidence of the hydride functionality.
-
Si-O-Si Stretch: A strong, broad absorption band between 1000-1100 cm⁻¹ . This confirms the presence of the siloxane backbone.
-
Si-CH₃ Deformation: A characteristic absorption band around 1250-1260 cm⁻¹ .
Conclusion
The synthesis and purification of this compound via the controlled hydrolysis of dichloromethylsilane is a robust and scalable method for producing this essential organosilicon intermediate. Success hinges on meticulous adherence to safety protocols due to the hazardous nature of the chlorosilane precursor and precise control over reaction conditions to maximize the yield of the desired dimer. Fractional distillation remains the most effective technique for achieving high purity. The analytical methods outlined provide a comprehensive framework for quality control, ensuring the final product is suitable for demanding applications in research and advanced materials development.
References
-
A-LAb. MATERIAL SAFETY DATA SHEET Dichlorodimethylsilane. [Link]
-
MilliporeSigma. Dichloromethylsilane - SAFETY DATA SHEET. [Link]
-
Sasaki, M., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]
-
Han, L. B., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ACS Omega. [Link]
-
Noviyanti, A. R., et al. (2020). Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. ResearchGate. [Link]
-
University of Wuppertal. Experiments - Hydrolysis of chloromethylsilanes. [Link]
-
Han, L. B., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ResearchGate. [Link]
-
Michigan State University. Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). [Link]
-
University of Southampton. (2009). Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). YouTube. [Link]
-
Auliya, D. G., et al. Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS). ResearchGate. [Link]
-
Wikipedia. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. [Link]
-
Diva Portal. New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. [Link]
-
Doria.fi. Method development for the analysis of polydimethylsiloxane in bio-oils. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CAS 18293-85-1: Disiloxane, 1,3-diethenyl-1,1,3,3-tetramet… [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 7. youtube.com [youtube.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
- 12. gustavus.edu [gustavus.edu]
- 13. diva-portal.org [diva-portal.org]
- 14. doria.fi [doria.fi]
The Dimethyldisiloxane Core: A Technical Guide to its Derivatives and Applications in Scientific Research
Introduction: Understanding the Elusive 1,3-Dimethyldisiloxane and its Prominent Derivatives
In the realm of organosilicon chemistry, the disiloxane backbone (Si-O-Si) represents a fundamental structural motif. The term "this compound" refers to a molecule with a methyl group attached to each of the two silicon atoms. However, the parent compound, with the structure CH₃-SiH₂-O-SiH₂-CH₃, is not a commercially available or commonly isolated substance. It is primarily considered a transient intermediate in the condensation reactions of methylsilanols. These precursors are highly reactive and readily condense to form more stable, often polymeric, structures.
This technical guide, therefore, shifts its focus to the stable and widely utilized derivatives of the dimethyldisiloxane core. These compounds, which feature additional substitutions on the silicon atoms, are of significant interest to researchers, scientists, and drug development professionals due to their versatile physical and chemical properties. This guide will provide an in-depth exploration of the key classes of dimethyldisiloxane derivatives, their synthesis, reactivity, and applications, with a particular emphasis on their relevance in the pharmaceutical and biomedical sectors.
The Chemistry of the Disiloxane Bond
The formation of the siloxane bond is a cornerstone of silicone chemistry. It is typically formed through the hydrolysis of chlorosilanes, such as methyldichlorosilane, followed by the condensation of the resulting silanols. The initial condensation product is a disiloxane, which can then undergo further condensation to form longer polysiloxane chains or cyclic siloxanes.
Caption: General synthesis pathway for disiloxanes.
Key Classes of Dimethyldisiloxane Derivatives
The versatility of the dimethyldisiloxane core is realized through the various functional groups that can be attached to the silicon atoms. This section will delve into the properties and applications of the most significant classes of these derivatives.
Hydrido-Substituted Dimethyldisiloxanes: The Reactive Intermediates
This class of compounds is characterized by the presence of silicon-hydride (Si-H) bonds, which makes them highly reactive and valuable as reducing agents and precursors in hydrosilylation reactions.
1.1. 1,1,3,3-Tetramethyldisiloxane
-
Structure and Properties:
Caption: Molecular structure of 1,1,3,3-Tetramethyldisiloxane.
This is a colorless liquid with a pungent odor. It is a highly flammable and volatile compound.
| Property | Value |
| CAS Number | 3277-26-7 |
| Molecular Formula | C₄H₁₄OSi₂ |
| Molecular Weight | 134.33 g/mol |
| Boiling Point | 70-71 °C |
| Density | 0.76 g/mL at 25 °C |
-
Synthesis and Reactivity: 1,1,3,3-Tetramethyldisiloxane is typically synthesized through the hydrolysis of dimethylchlorosilane.[1] The presence of the Si-H bonds makes it a potent and selective reducing agent in organic synthesis. It is also a key monomer in the production of silicone polymers with specific functionalities through hydrosilylation reactions.
-
Applications in Research and Drug Development:
-
Reducing Agent: Its use as a mild and selective reducing agent is valuable in multi-step organic syntheses, which are common in drug discovery.
-
Hydrosilylation: It is used to introduce siloxane moieties into organic molecules, which can modify their physical and biological properties, such as solubility and bioavailability.
-
Polymer Synthesis: It serves as a precursor for the synthesis of functionalized silicone polymers used in drug delivery systems and medical devices.
-
Alkoxy-Substituted Dimethyldisiloxanes: The Versatile Crosslinkers
The presence of alkoxy groups allows these compounds to act as crosslinking agents and adhesion promoters.
2.1. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane
-
Structure and Properties:
Caption: Molecular structure of 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane.
This is a clear liquid that is sensitive to moisture.
| Property | Value |
| CAS Number | 18186-97-5 |
| Molecular Formula | C₆H₁₈O₅Si₂ |
| Molecular Weight | 226.38 g/mol |
| Boiling Point | 139 °C at 760 mmHg |
| Density | 1.01 g/mL |
-
Synthesis and Reactivity: It can be synthesized by the reaction of 1,1,3,3-tetrachloro-1,3-dimethyldisiloxane with methanol. The methoxy groups are susceptible to hydrolysis, which leads to the formation of silanol groups that can then condense, making it an effective crosslinker in silicone formulations.
-
Applications in Research and Drug Development:
-
Crosslinking Agent: It is used in the formulation of silicone-based hydrogels and elastomers for controlled drug release applications.
-
Surface Modification: Its ability to react with hydroxyl groups on surfaces makes it useful for modifying the surface properties of biomaterials to improve biocompatibility.[2]
-
Precursor for Sol-Gel Processes: It can be used as a precursor in the sol-gel synthesis of silica-based materials for various biomedical applications.
-
Aryl- and Vinyl-Substituted Dimethyldisiloxanes: The Stability and Reactivity Enhancers
The incorporation of aryl and vinyl groups into the dimethyldisiloxane structure imparts unique properties such as enhanced thermal stability and the ability to undergo specific crosslinking reactions.
3.1. 1,3-Diphenyl-1,3-dimethyldisiloxane
-
Structure and Properties:
Caption: Molecular structure of 1,3-Diphenyl-1,3-dimethyldisiloxane.
This compound is a liquid at room temperature.
| Property | Value |
| CAS Number | 6689-22-1 |
| Molecular Formula | C₁₄H₁₈OSi₂ |
| Molecular Weight | 258.46 g/mol |
| Boiling Point | 105 °C at 1 Torr |
-
Synthesis and Reactivity: A one-pot synthesis from phenylsilane has been reported, offering a scalable route to this and similar hydrido-disiloxanes.[3] The phenyl groups enhance the thermal stability of the molecule.
-
Applications in Research and Drug Development:
-
High-Performance Polymers: It is a building block for silicone polymers that require high thermal stability, which can be beneficial for medical devices that undergo sterilization.
-
Precursor for Functional Materials: The Si-H bonds can be functionalized to introduce a variety of organic groups, leading to materials with tailored properties.
-
3.2. 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane
-
Structure and Properties:
Caption: Molecular structure of 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane.
A colorless, clear liquid.
| Property | Value |
| CAS Number | 2627-97-6 |
| Molecular Formula | C₁₈H₂₂OSi₂ |
| Molecular Weight | 310.54 g/mol |
| Boiling Point | 139 °C at 2 mmHg[1] |
| Density | 1.00 g/mL[1] |
-
Synthesis and Reactivity: The vinyl groups are reactive sites for hydrosilylation and polymerization reactions, allowing for the formation of crosslinked silicone networks. The phenyl groups contribute to the thermal stability of the resulting polymers.[2]
-
Applications in Research and Drug Development:
-
Biomedical Precursor: Its biocompatibility and ability to form flexible, stable networks make it valuable for medical device applications.[2]
-
Silicone Elastomers: It is a key component in the production of high-performance silicone elastomers used in pharmaceutical tubing and other medical applications.
-
Halo-Substituted Dimethyldisiloxanes: The Reactive Building Blocks
Halogenated disiloxanes are important intermediates in the synthesis of other functionalized siloxanes.
4.1. 1,3-Dichlorotetramethyldisiloxane
-
Structure and Properties:
Caption: Molecular structure of 1,3-Dichlorotetramethyldisiloxane.
This is a clear, moisture-sensitive liquid.
| Property | Value |
| CAS Number | 2401-73-2 |
| Molecular Formula | C₄H₁₂Cl₂OSi₂ |
| Molecular Weight | 203.22 g/mol |
| Boiling Point | 138 °C |
| Density | 1.039 g/mL |
-
Synthesis and Reactivity: It is a key intermediate in silicone synthesis. The chlorine atoms are reactive and can be easily substituted by other functional groups, making it a versatile building block for a wide range of organosilicon compounds.[4]
-
Applications in Research and Drug Development:
-
Pharmaceutical Intermediates: It serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) by allowing the introduction of specific siloxane functionalities.[4]
-
Synthesis of Functional Polymers: It is a starting material for the synthesis of various silicone polymers with tailored properties for drug delivery and biomedical applications.
-
Experimental Protocols
Synthesis of 1,1,3,3-Tetramethyldisiloxane via Hydrolysis of Dimethylchlorosilane
Objective: To synthesize 1,1,3,3-tetramethyldisiloxane through the controlled hydrolysis of dimethylchlorosilane.
Materials:
-
Dimethylchlorosilane
-
Deionized water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, a solution of dimethylchlorosilane in diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The flask is cooled in an ice bath.
-
Deionized water is added dropwise to the stirred solution. The reaction is exothermic and produces hydrogen chloride gas, which should be properly vented.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The organic layer is separated using a separatory funnel and washed with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with deionized water.
-
The organic layer is dried over anhydrous magnesium sulfate.
-
The diethyl ether is removed by distillation at atmospheric pressure.
-
The resulting crude 1,1,3,3-tetramethyldisiloxane is then purified by fractional distillation.
Safety Precautions: Dimethylchlorosilane is a corrosive and flammable liquid. The reaction produces corrosive HCl gas. All procedures must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, and a lab coat).
Safety and Handling of Dimethyldisiloxane Derivatives
The reactivity and hazards of dimethyldisiloxane derivatives vary significantly depending on their functional groups.
-
Hydrido-substituted disiloxanes are highly flammable and can react with moisture to release flammable hydrogen gas. They should be handled under an inert atmosphere.
-
Alkoxy-substituted disiloxanes are moisture-sensitive and will hydrolyze to release the corresponding alcohol, which may be flammable or toxic.
-
Halo-substituted disiloxanes are corrosive and react with moisture to produce hydrogen halides. They should be handled with extreme care in a dry environment.
-
Aryl- and vinyl-substituted disiloxanes are generally more stable but should still be handled with appropriate care, following the specific safety data sheet (SDS) for each compound.
General Handling Recommendations:
-
Always work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Store in tightly sealed containers in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
-
Ground and bond containers when transferring flammable derivatives to prevent static discharge.
Conclusion
While the parent this compound remains a chemical curiosity as a transient intermediate, its stable and functionalized derivatives are indispensable tools in modern chemistry. For researchers, scientists, and drug development professionals, understanding the distinct properties and reactivities of the various classes of dimethyldisiloxanes is crucial. From their role as reactive intermediates and crosslinkers to their application in the synthesis of high-performance polymers for biomedical devices and as building blocks for active pharmaceutical ingredients, the dimethyldisiloxane core provides a versatile platform for innovation. As the demand for advanced materials with tailored properties continues to grow, the importance of these fundamental organosilicon compounds is set to increase.
References
-
Gelest, Inc. (2015, August 18). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Retrieved from [Link]
- Unjin, T., et al. (2008). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 693(13), 2247-2254.
-
NIST. (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. Retrieved from [Link]
-
Gelest, Inc. (2017, May 3). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]
- O'Brien, J. M., et al. (2017). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic letters, 19(19), 5296–5299.
- Janeta, M., et al. (2019). Most Important Biomedical and Pharmaceutical Applications of Silicones. Polymers, 11(8), 1284.
Sources
An In-Depth Technical Guide to 1,3-Dimethyldisiloxane: Identification, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Fundamental Building Block of Silicones
1,3-Dimethyldisiloxane, with the CAS Number 14396-21-5 , represents a foundational molecule in the vast field of organosilicon chemistry.[1][2][3] As the simplest methyl-substituted disiloxane, it serves as a crucial building block and a model compound for understanding the structure, reactivity, and properties of more complex polysiloxanes, commonly known as silicones. Its deceptively simple structure, consisting of two silicon atoms linked by an oxygen atom, with each silicon atom bonded to one methyl group and two hydrogen atoms, belies its significance in materials science and synthetic chemistry.
This guide provides a comprehensive overview of this compound, focusing on its identification through modern analytical techniques, established synthetic routes, and essential protocols for its purification and handling. The insights provided herein are intended to equip researchers and professionals with the necessary knowledge to confidently work with this versatile chemical.
Part 1: Core Identification and Physicochemical Properties
Accurate identification of this compound is paramount for any research or development application. A combination of its physical properties and spectroscopic data provides a unique fingerprint for this compound.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 14396-21-5 | , |
| Molecular Formula | C₂H₁₀OSi₂ | , |
| Molecular Weight | 106.27 g/mol | |
| Boiling Point | 34.7 °C at 760 mmHg | |
| Density | Not definitively available for the unsubstituted compound. | |
| Appearance | Expected to be a colorless liquid. | Inferred from similar siloxanes. |
Spectroscopic Identification
Due to the limited availability of published spectra for unsubstituted this compound, the following interpretations are based on the expected chemical shifts and fragmentation patterns derived from closely related structures and foundational principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons (Si-CH₃) would likely appear as a singlet in the region of δ 0.1-0.3 ppm. The silicon-hydride protons (Si-H) would present as a singlet or a complex multiplet, depending on coupling to the methyl protons and potentially long-range coupling across the Si-O-Si bond, anticipated in the δ 4.5-5.0 ppm range.
-
¹³C NMR: The carbon NMR would show a single resonance for the methyl carbons (Si-CH₃) at approximately δ 0-5 ppm.
-
²⁹Si NMR: The silicon-29 NMR spectrum would be the most informative for confirming the disiloxane structure, with a single resonance expected in the characteristic region for D units (R₂SiO) in siloxanes.
Infrared (IR) Spectroscopy:
The IR spectrum provides key information about the functional groups present. The most prominent and diagnostic absorption band for this compound will be the strong, broad Si-O-Si stretching vibration, typically observed in the range of 1000-1100 cm⁻¹. Other expected characteristic peaks include:
-
Si-H stretch: A sharp peak around 2100-2200 cm⁻¹.
-
Si-CH₃ deformation: Peaks around 1250-1270 cm⁻¹ (symmetric) and 750-850 cm⁻¹ (rocking).
-
C-H stretch (in methyl groups): Around 2900-3000 cm⁻¹.
Mass Spectrometry (MS):
Electron ionization mass spectrometry of this compound is expected to show a molecular ion peak (M⁺) at m/z 106. However, this peak may be of low intensity. The fragmentation pattern will be characteristic of siloxanes, with common fragments arising from the loss of methyl groups ([M-15]⁺) and rearrangements. Characteristic fragment ions for silicon-containing compounds, such as those at m/z 73, are also anticipated.[4]
Part 2: Synthesis and Purification Protocols
The synthesis of this compound typically involves the controlled hydrolysis of a suitable precursor, followed by purification to remove byproducts and unreacted starting materials.
Synthetic Pathway: Hydrolysis of Chloromethylsilane
A common and effective method for the synthesis of siloxanes is the hydrolysis of chlorosilanes.[5] For this compound, the logical precursor is chloromethylsilane (CH₃SiH₂Cl). The reaction proceeds via the formation of a silanol intermediate (methylsilanol, CH₃SiH₂OH), which then undergoes condensation to form the disiloxane.
Experimental Protocol: Synthesis of this compound via Hydrolysis
Materials:
-
Chloromethylsilane (CH₃SiH₂Cl)
-
Deionized water
-
A suitable organic solvent (e.g., diethyl ether or dichloromethane)
-
A weak base for neutralization (e.g., sodium bicarbonate solution)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
Procedure:
-
In a well-ventilated fume hood, dissolve chloromethylsilane in an equal volume of the chosen organic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. The reaction is vigorous and produces hydrogen chloride gas.[5]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction.
-
Carefully transfer the reaction mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the generated HCl. Check the aqueous layer with pH paper to ensure it is neutral or slightly basic.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
The resulting solution contains this compound.
Purification: Fractional Distillation
Due to its low boiling point, fractional distillation is an effective method for purifying this compound from the solvent and any higher molecular weight siloxane byproducts.[6]
Experimental Protocol: Purification by Fractional Distillation
Apparatus:
-
A fractional distillation setup with a Vigreux or packed column.
-
Heating mantle with a stirrer.
-
Thermometer.
-
Condenser and receiving flask.
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Transfer the crude this compound solution to the distillation flask.
-
Slowly heat the flask. The solvent will distill first.
-
After the solvent has been removed, carefully increase the temperature and collect the fraction that distills at or near the boiling point of this compound (34.7 °C).
-
Monitor the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).[4]
Part 3: Handling, Storage, and Safety
As with all reactive chemical species, proper handling and storage procedures are essential to ensure safety in the laboratory.
Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated fume hood. Silanes can be volatile and flammable.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable).[7][8]
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources. The precursor, chloromethylsilane, is flammable, and care should be taken throughout the synthesis.[7]
-
Hydrolysis Reaction: The hydrolysis of chlorosilanes is exothermic and releases corrosive HCl gas. Perform the reaction with caution and appropriate temperature control.[5]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and moisture, as it can slowly hydrolyze.[7]
Part 4: Logical Frameworks and Workflows
Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from synthesis to the final, characterized product.
Caption: Workflow for the synthesis and analysis of this compound.
Decision Tree for Analytical Troubleshooting
When analyzing the purified product, unexpected results may arise. The following decision tree provides a logical approach to troubleshooting common issues.
Caption: Decision tree for troubleshooting the analysis of this compound.
References
-
Gelest, Inc. (2015). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (2017). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. Retrieved from [Link]
-
NIST WebBook. (n.d.). Disiloxane, 1,3-dimethyl-1,3-diphenyl-. Retrieved from [Link]
-
GlobalChemMall. (n.d.). Low Price this compound. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
Pattern Formation and Control Lab. (n.d.). Purification of silicone oils for fluid experiments. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (1998). Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. Retrieved from [Link]
Sources
- 1. This compound | 14396-21-5 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. aceschem.com [aceschem.com]
- 4. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 6. schatzlab.gatech.edu [schatzlab.gatech.edu]
- 7. zmsilane.com [zmsilane.com]
- 8. enhs.uark.edu [enhs.uark.edu]
A Guide to the Spectroscopic Analysis of Simple Disiloxanes: A Case Study of 1,1,3,3-Tetramethyldisiloxane
Abstract: This technical guide provides an in-depth analysis of the core spectroscopic techniques used to characterize simple, non-polymeric disiloxanes. Due to the scarcity of publicly available spectral data for the specific compound 1,3-dimethyldisiloxane, this paper will focus on the closely related and well-documented analogue, 1,1,3,3-tetramethyldisiloxane (CAS 3277-26-7) . This compound serves as an exemplary model for understanding the fundamental principles of structural elucidation for this class of organosilicon compounds. We will explore the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule, offering field-proven insights into experimental design, data interpretation, and integrated analysis. This guide is intended for researchers, chemists, and quality control professionals working with organosilicon materials.
Introduction and Rationale
Disiloxanes represent the fundamental building block of silicone polymers and fluids, characterized by a flexible silicon-oxygen-silicon (Si-O-Si) linkage. Their unique chemical and physical properties make them indispensable in fields ranging from advanced materials to pharmaceuticals. A thorough understanding of their molecular structure is paramount for controlling their synthesis, reactivity, and function. Spectroscopic analysis is the cornerstone of this structural characterization.
The initial focus of this guide was this compound. However, a comprehensive search of scientific databases revealed a lack of available reference spectra for this specific structure (CH₃SiH₂-O-SiH₂CH₃). To maintain scientific integrity and provide a practical, data-driven guide, we have pivoted to 1,1,3,3-tetramethyldisiloxane (H(CH₃)₂Si-O-Si(CH₃)₂H). Its structural simplicity, commercial availability, and extensive spectroscopic documentation make it an ideal proxy for demonstrating the analytical workflow applicable to a wide range of short-chain siloxanes.
Molecular Structure and Symmetry
1,1,3,3-tetramethyldisiloxane possesses a simple, symmetrical structure. This symmetry is key to interpreting its spectroscopic data, as it results in chemical equivalency for multiple atoms.
Caption: Standard workflow for acquiring a ¹H NMR spectrum.
¹³C NMR Spectroscopy
Interpretation: The ¹³C NMR spectrum is even simpler due to the low natural abundance of ¹³C and the common use of proton decoupling.
-
Si-CH₃ Carbons: The four methyl carbons are chemically equivalent and will produce a single, sharp signal in the upfield region of the spectrum, characteristic of carbons attached to silicon.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Si-C H₃ | ~0-2 |
Experimental Protocol: ¹³C NMR
The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus.
-
Prepare Sample: Follow steps 1-3 from the ¹H NMR protocol.
-
Acquire Spectrum: Tune the spectrometer to the ¹³C frequency. Acquire the data using a standard proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective technique for identifying key functional groups within a molecule by measuring the absorption of infrared radiation. For 1,1,3,3-tetramethyldisiloxane, the spectrum is dominated by vibrations of the Si-O-Si, Si-H, and Si-C bonds. [1][2]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Description |
|---|---|---|---|
| Si-H Stretch | ~2125 | Strong, Sharp | A highly characteristic and intense absorption. |
| Si-CH₃ Symmetric Deformation | ~1255 | Strong, Sharp | Also known as the "umbrella" mode. |
| Si-O-Si Asymmetric Stretch | 1080 - 1020 | Very Strong, Broad | The most prominent feature in the spectrum of siloxanes. |
| Si-C Stretch / CH₃ Rock | 890 & 835 | Strong | Often appears as a doublet. |
Experimental Protocol: FT-IR (Neat Liquid)
-
Prepare ATR Crystal: Ensure the surface of the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire Background: Collect a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Apply Sample: Place a single drop of 1,1,3,3-tetramethyldisiloxane onto the ATR crystal, ensuring it completely covers the sampling area.
-
Acquire Sample Spectrum: Collect the spectrum of the sample. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Clean Up: Thoroughly clean the ATR crystal with a solvent-moistened wipe.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation pattern, which acts as a molecular fingerprint.
Interpretation: The mass spectrum of 1,1,3,3-tetramethyldisiloxane shows a clear molecular ion and a predictable fragmentation pattern dominated by the loss of methyl groups, a common pathway for organosilicon compounds. [1][3]
| m/z Value | Proposed Fragment | Formula | Notes |
|---|---|---|---|
| 134 | [M]⁺ | [C₄H₁₄OSi₂]⁺ | Molecular Ion |
| 119 | [M - CH₃]⁺ | [C₃H₁₁OSi₂]⁺ | Loss of a methyl radical. Often the base peak. |
| 75 | [(CH₃)₂SiOH]⁺ | [C₂H₇OSi]⁺ | Result of rearrangement and cleavage. |
| 59 | [(CH₃)₂SiH]⁺ | [C₂H₇Si]⁺ | Dimethylsilyl cation. |
Sources
Thermal stability and decomposition of 1,3-Dimethyldisiloxane
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Dimethyldisiloxane
Authored by a Senior Application Scientist
Foreword: The study of organosilicon compounds is fundamental to advancements in materials science, pharmaceuticals, and high-performance industrial applications. Among these, this compound serves as a foundational building block for more complex silicone polymers and as a model compound for understanding the behavior of siloxane bonds under thermal stress. This guide provides an in-depth exploration of its thermal stability and decomposition pathways. Our objective is to move beyond mere observation, delving into the causal mechanisms that dictate its degradation and the analytical strategies required to rigorously characterize these processes. For researchers and drug development professionals, a thorough grasp of these principles is not merely academic; it is essential for predicting material lifetime, ensuring product stability, and designing robust, next-generation materials.
Foundational Principles of Thermal Stability
The thermal stability of any molecule is dictated by the strength of its covalent bonds. In this compound (H₃C-SiH₂-O-SiH₂-CH₃), the key bonds governing its integrity are the siloxane backbone (Si-O), the silicon-carbon bonds (Si-C), and the silicon-hydrogen bonds (Si-H).
-
Siloxane (Si-O) Bond: This is the cornerstone of the molecule's stability. The Si-O bond is significantly stronger than a C-C bond, imparting high thermal resistance to the molecular backbone.
-
Silicon-Hydrogen (Si-H) and Silicon-Carbon (Si-C) Bonds: These bonds are weaker than the Si-O bond. Consequently, they represent the most probable sites for initial bond cleavage (homolysis) under thermal stress, initiating radical-based decomposition pathways.[1]
The ultimate stability is not solely a function of bond energies but is also profoundly influenced by the surrounding environment. The presence of oxygen, catalysts (such as acids or bases), or impurities can dramatically lower the temperature at which degradation begins and alter the subsequent chemical pathways.[2][3]
Decomposition Mechanisms: A Dichotomy of Environments
The degradation pathway of this compound is critically dependent on the atmosphere in which it is heated. The mechanisms in an inert versus an oxidative environment are distinct, leading to different products and kinetics.
Inert Atmosphere (Pyrolysis)
In the absence of oxygen, thermal degradation is primarily driven by two competing mechanisms: intramolecular rearrangement and radical chain reactions.
-
Intramolecular Rearrangement ("Back-Biting"): This is a hallmark degradation pathway for many polysiloxanes.[4] The flexible Si-O backbone can fold back on itself, allowing an oxygen atom to perform a nucleophilic attack on a silicon atom within the same molecule. This process cleaves the backbone and results in the formation of thermodynamically stable, volatile cyclic siloxane oligomers.[4][5][6] While this compound is a small molecule, this principle governs the degradation of larger chains for which it is a building block.
-
Radical-Initiated Scission: The weaker Si-H and Si-C bonds can break, forming highly reactive radical species.[1] A methyl radical (•CH₃), for instance, can abstract a hydrogen atom from another molecule to form methane (CH₄), a common pyrolysis product.[1][7] The resulting polymer radicals can then combine, leading to cross-linking and the formation of a solid residue.
The interplay between these pathways determines the final product distribution. At lower temperatures, rearrangement is often favored, while at higher temperatures, radical scission becomes more prominent.
Oxidative Atmosphere
The presence of oxygen introduces a far more complex, multi-stage degradation process that ultimately leads to the formation of inorganic silica.[3]
-
Side-Group Oxidation: The process typically begins at the more reactive methyl (CH₃) groups. These groups are oxidized, which can lead to the formation of silanol (Si-OH) groups and volatile products like formaldehyde.[8]
-
Condensation and Cross-Linking: The newly formed silanol groups are highly reactive and can undergo condensation reactions with each other, eliminating water and forming new Si-O-Si cross-links. This process increases the molecular weight and viscosity of the material.
-
Backbone Scission and Final Conversion: At higher temperatures, the Si-C bonds rupture, and the organic components are fully oxidized to carbon dioxide (CO₂) and water. The final, non-volatile product is a stable network of silicon dioxide (silica).[9][10]
This multi-step degradation is often visible in thermogravimetric analysis as a two-stage weight loss process.[3]
Analytical Workflow for Decomposition Studies
A multi-faceted analytical approach is required to fully characterize the thermal decomposition of this compound. Each technique provides a unique piece of the puzzle, and together they create a self-validating system of analysis.
Experimental Workflow Diagram
Caption: A logical workflow for thermal decomposition analysis.
Protocol: Thermogravimetric Analysis (TGA)
Causality: TGA is the foundational experiment. It quantitatively measures mass loss versus temperature, allowing us to pinpoint the onset of decomposition and identify distinct degradation stages.[10][11] This data is critical for setting the temperature parameters for subsequent, more detailed analyses like Py-GC-MS.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere Selection: Select the desired purge gas. For pyrolysis, use high-purity nitrogen or argon at a flow rate of 50-100 mL/min. For oxidative studies, use air or a specified O₂/N₂ mixture at the same flow rate.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate (e.g., 10°C/min). A controlled heating rate is crucial for kinetic analysis and reproducibility.
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. Calculate the derivative of this curve (DTG) to clearly identify the temperatures of maximum decomposition rates for each stage.
Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Causality: While TGA tells us when mass is lost, Py-GC-MS tells us what is being lost. By rapidly heating (pyrolyzing) the sample and immediately separating and identifying the resulting volatile fragments, we can directly probe the decomposition mechanism and confirm the products predicted by theory.[12][13]
Step-by-Step Methodology:
-
System Setup: Interface a pyrolysis unit with a GC-MS system. Condition the system to remove contaminants.
-
Sample Loading: Place a small, precise amount (50-200 µg) of this compound into a pyrolysis sample cup.
-
Pyrolysis: Insert the sample into the pyrolyzer. Heat rapidly to a predetermined temperature (e.g., 550°C, a temperature identified from TGA as being in the middle of the main decomposition event) and hold for 15-30 seconds. The rapid heating minimizes secondary reactions.
-
GC Separation: The volatile pyrolysates are swept by helium carrier gas onto the GC column. A typical column would be a non-polar (e.g., DB-5ms) or mid-polar column. Program the GC oven temperature to separate the components (e.g., hold at 40°C for 2 minutes, then ramp to 300°C at 15°C/min).
-
MS Detection and Identification: As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
Data Synthesis and Interpretation
Decomposition Pathways Visualized
Inert Decomposition (Pyrolysis) via Radical Mechanism
Caption: Radical-initiated decomposition in an inert atmosphere.
Oxidative Decomposition Pathway
Caption: Simplified multi-stage oxidative decomposition.
Quantitative Data Summary
The following table summarizes expected findings from a comprehensive thermal analysis. The exact temperatures can vary based on experimental conditions (e.g., heating rate, purity).
| Parameter | Inert Atmosphere (Nitrogen) | Oxidative Atmosphere (Air) |
| Onset of Decomposition (T_onset) | ~350 - 450°C | ~270 - 350°C[3] |
| Decomposition Stages | Typically a single, broad stage | Two or more distinct stages[3] |
| Major Volatile Products | Methane, cyclic siloxanes, hydrogen gas | CO₂, H₂O, formaldehyde, organic acid vapors[9] |
| Solid Residue at 800°C | Char containing Si-C and cross-linked structures | White powder (amorphous Silica, SiO₂)[9][10] |
Conclusion
The thermal stability of this compound is a tale of two environments. In inert conditions, its robust Si-O backbone provides considerable stability, with degradation initiated at the weaker Si-C and Si-H bonds, leading primarily to methane and cross-linked species. The introduction of oxygen significantly lowers this stability, creating a pathway for oxidative attack on the methyl side groups, which culminates in the formation of a highly stable silica network.
For the researcher or drug development professional, this understanding is paramount. It informs the selection of processing temperatures, predicts potential outgassing products, and provides a framework for developing strategies to enhance thermal stability, such as by modifying side groups or incorporating stabilizers. The rigorous application of the analytical workflow described herein—TGA for quantitative overview, Py-GC-MS for mechanistic insight, and FTIR for residue confirmation—constitutes a robust, self-validating protocol for the comprehensive characterization of this and related organosilicon materials.
References
-
Degradation studies on polydimethylsiloxane. (n.d.). Doria.fi. Retrieved January 9, 2024, from [Link]
-
1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. (2015). Gelest, Inc. Retrieved January 9, 2024, from [Link]
-
Decomposition Procedure Using Methyl Orthoformate to Analyze Silicone Polymers. (2014). J-Stage. Retrieved January 9, 2024, from [Link]
-
The Thermal Degradation Behaviour of a Series of Siloxane Copolymers - a Study by Thermal Volatilisation Analysis. (2008). ResearchGate. Retrieved January 9, 2024, from [Link]
-
The Thermal Decomposition of Some Polysiloxanes. (1970). Enlighten Theses. Retrieved January 9, 2024, from [Link]
-
A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy. (2022). MDPI. Retrieved January 9, 2024, from [Link]
-
Thermal stability of linear siloxanes and their mixtures. (2018). IRIS . Retrieved January 9, 2024, from [Link]
-
Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. (2014). Prime Scholars. Retrieved January 9, 2024, from [Link]
-
Thermal stability of polydimethylsiloxane. I. Deactivation of basic active centers. (1982). SpringerLink. Retrieved January 9, 2024, from [Link]
-
Dvornic, P. R. (n.d.). High Temperature Stability of Polysiloxanes. Gelest, Inc. Retrieved January 9, 2024, from [Link]
-
THESIS FOR THE DEGREE OF DOCTOR OF PHILOSOPHY HE THERMAL DECOMPOSITION OF SOME P0LY5IL0XANES. (1970). University of Glasgow. Retrieved January 9, 2024, from [Link]
-
Dimethylsilanone generation from pyrolysis of polysiloxanes filled with nanosized silica and ceria/silica. (2016). arXiv.org. Retrieved January 9, 2024, from [Link]
-
Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. (n.d.). IRIS - Unibo. Retrieved January 9, 2024, from [Link]
-
Thermal-Oxidative Stability of Polydimethylsiloxane. (2012). ResearchGate. Retrieved January 9, 2024, from [Link]
-
Simulations on the Thermal Decomposition of a Poly(dimethylsiloxane) Polymer Using the ReaxFF Reactive Force Field. (2008). ACS Publications. Retrieved January 9, 2024, from [Link]
-
Dimethylsilanone Generation from Pyrolysis of Polysiloxanes Filled with Nanosized Silica and Ceria/Silica. (2016). Semantic Scholar. Retrieved January 9, 2024, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thermal stability of polydimethylsiloxane. I. Deactivation of basic active centers | Semantic Scholar [semanticscholar.org]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. asianpubs.org [asianpubs.org]
- 9. gelest.com [gelest.com]
- 10. A Study of the Degradation Mechanism of Ladder-like Polyhedral Oligomeric Silsesquioxane via Fourier Transform Infrared Spectroscopy [mdpi.com]
- 11. primescholars.com [primescholars.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. cris.unibo.it [cris.unibo.it]
The Solubility of 1,3-Dimethyldisiloxane in Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,3-Dimethyldisiloxane, a foundational linear siloxane, presents a unique solubility profile that is critical to its application in advanced material synthesis and as a component in pharmaceutical formulations. This guide provides an in-depth analysis of its solubility in organic solvents, grounded in the principles of intermolecular forces. We will explore its behavior in various solvent classes, from non-polar hydrocarbons to polar aprotic systems, and present a comprehensive, field-proven protocol for the empirical determination of its solubility. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, enabling a predictive understanding of this compound's behavior in solution and providing the practical tools for its quantitative assessment.
Introduction: The Significance of this compound and its Solubility
This compound is one of the simplest members of the linear siloxane family, characterized by a flexible silicon-oxygen backbone with methyl groups attached to the silicon atoms. This structure imparts a unique combination of properties, including low surface tension, high thermal stability, and biocompatibility. In the realm of drug development, siloxanes like this compound are explored for their potential use in drug delivery systems, as excipients, and in the synthesis of more complex, functionalized silicones.[1][2][3] The solubility of this compound is a fundamental parameter that governs its miscibility with active pharmaceutical ingredients (APIs), its behavior in reaction media for polymer synthesis, and its performance in formulated products. A thorough understanding of its solubility characteristics is therefore essential for its effective application.
Theoretical Framework: Intermolecular Forces and Siloxane Solubility
The solubility of any solute in a given solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of mixing. At a molecular level, this is dictated by the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4]
The key intermolecular forces at play for this compound are:
-
London Dispersion Forces (LDF): As a non-polar molecule, the primary intermolecular forces for this compound are London Dispersion Forces.[5] These are temporary attractive forces that arise from the random movement of electrons, creating instantaneous dipoles. The strength of LDFs increases with the size and surface area of the molecule.
-
Dipole-Dipole Interactions: While the Si-O bond is polar, the linear and flexible nature of the disiloxane backbone, along with the symmetrical arrangement of the methyl groups, results in a very low overall molecular dipole moment. Consequently, dipole-dipole interactions are weak.
Due to its predominantly non-polar character, this compound is expected to be most soluble in non-polar and weakly polar organic solvents where London Dispersion Forces are the dominant intermolecular interaction.[6] Conversely, it will exhibit poor solubility in highly polar and protic solvents, such as water and short-chain alcohols, where strong hydrogen bonding networks would need to be disrupted for the solute to be accommodated.[6]
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aliphatic Hydrocarbons | n-Hexane, n-Heptane, Cyclohexane | Miscible | "Like dissolves like" principle; both solute and solvent are non-polar with LDF as the primary intermolecular force.[6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Similar non-polar character and reliance on LDFs.[6] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Miscible | These solvents have low polarity and are effective at dissolving non-polar compounds.[6] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Miscible | Ethers are weakly polar and can effectively solvate this compound.[6] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Insoluble | The moderate polarity of ketones limits their ability to dissolve non-polar siloxanes.[6] |
| Alcohols | Methanol, Ethanol | Insoluble | The strong hydrogen bonding network in alcohols makes the dissolution of a non-polar solute energetically unfavorable.[6] |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Insoluble | These are highly polar solvents and are poor choices for dissolving non-polar compounds like siloxanes.[6] |
| Water | Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this compound.[7] |
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, an experimental approach is often necessary. The following protocol outlines a robust method for determining the solubility of this compound in an organic solvent using Gas Chromatography-Mass Spectrometry (GC-MS), a common and sensitive analytical technique for siloxanes.[8][9]
Principle
This method involves creating a saturated solution of this compound in the solvent of interest at a controlled temperature. The concentration of the dissolved siloxane in a filtered aliquot of the supernatant is then quantified using a pre-established calibration curve generated by GC-MS analysis of standards with known concentrations.
Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Temperature-controlled shaker or incubator
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Appropriate GC column (e.g., a non-polar or mid-polar column)
Step-by-Step Methodology
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound in the chosen solvent at a high, known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of at least five calibration standards of known concentrations.
-
-
Generation of Saturated Solution:
-
In a sealed vial, add an excess amount of this compound to a known volume or mass of the solvent. The presence of undissolved solute is essential to ensure saturation.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that the solvent is fully saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the undissolved solute to settle.
-
Carefully draw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean GC vial. This step is critical to remove any undissolved micro-droplets or particles.
-
If necessary, dilute the filtered sample with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
-
GC-MS Analysis:
-
Analyze the prepared calibration standards and the sample(s) by GC-MS.
-
Develop a suitable GC method (injection volume, temperature program, etc.) to achieve good separation and peak shape for this compound.
-
Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.[9]
-
-
Data Analysis and Calculation:
-
Integrate the peak area of the this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration for the calibration standards.
-
Determine the concentration of this compound in the (potentially diluted) sample by interpolating its peak area on the calibration curve.
-
Calculate the solubility in the original saturated solution, accounting for any dilution factors. Express the solubility in appropriate units (e.g., g/100 g solvent or mg/mL).
-
Experimental Workflow Diagram
Caption: Workflow for the quantitative determination of this compound solubility.
Conclusion
This compound exhibits solubility characteristics typical of a non-polar compound, showing high miscibility with non-polar organic solvents and poor solubility in polar media. This behavior is a direct consequence of the intermolecular forces at play, primarily London Dispersion Forces. For applications in research, and particularly in drug development, where precise formulation is key, a predictive understanding of this solubility profile is invaluable. In the absence of extensive published data, the experimental protocol detailed in this guide provides a reliable framework for the quantitative determination of its solubility, ensuring the generation of accurate and reproducible data to inform formulation development and material synthesis.
References
- Vertex AI Search.
- Gelest, Inc. 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. 2015.
- Sigma-Aldrich. 1,1,3,3-Tetramethyldisiloxane 97%.
- PubChem. 1,3-Diphenyl-1,3-dimethyldisiloxane | C14H16OSi2 | CID 6327619.
- PubChem. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496.
- National Institutes of Health (NIH).
- SciSpace. Determination of solubility parameter for siloxane segment.
- SANFAN Chemical. The solubility of dimethyl silicone oil. 2024.
- PubMed. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants. 2012.
- ResearchGate. (PDF)
- Benchchem. This compound|Building Block for Research.
- MDPI. Polydimethylsiloxane Organic–Inorganic Composite Drug Reservoir with Gliclazide.
- ResearchGate. (PDF) Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants.
- ResearchGate. Poly(dimethylsiloxane)
- Chemistry LibreTexts. 12.1: Intermolecular Forces. 2023.
- Medical Device and Diagnostic Industry.
- Benchchem. The Solubility of Dimethoxydimethylsilane in Common Organic Solvents: A Technical Guide.
- Alfa Chemistry. CAS 6689-22-1 1,3-Diphenyl-1,3-Dimethyldisiloxane.
- PubMed Central.
- Cheméo. Chemical Properties of Disiloxane, 1,3-dimethyl-1,3-diphenyl- (CAS 6689-22-1).
- Chemistry LibreTexts. 3.7: Intermolecular forces. 2019.
- PubChem. Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121.
- Caelan. Solvent Miscibility Table.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mddionline.com [mddionline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sanfanchem.com [sanfanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of siloxanes in silicone products and potential migration to milk, formula and liquid simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations for 1,3-Dimethyldisiloxane
An In-Depth Technical Guide to Quantum Chemical Calculations for 1,3-Dimethyldisiloxane
Abstract
This technical guide provides a comprehensive framework for performing accurate and reliable quantum chemical calculations on this compound, a fundamental unit in polysiloxane chemistry. This document is intended for researchers, computational chemists, and materials scientists who seek to model the electronic structure, geometry, and vibrational properties of organosilicon compounds. We delve into the critical choices of computational methods and basis sets, offering a rationale grounded in the unique chemical nature of the siloxane bond. A detailed, step-by-step protocol for geometry optimization and vibrational frequency analysis is presented, supplemented by practical insights and validation techniques to ensure scientific integrity.
Introduction: The Quantum Mechanical Lens on a Siloxane Backbone
This compound [(CH₃)₂HSiOSiH(CH₃)₂] represents a foundational building block for a vast array of silicone polymers and materials. Its properties are dictated by the characteristics of the siloxane (Si-O-Si) linkage, which differs significantly from its carbon-based ether analogue.[1] The Si-O-Si bond is characterized by a larger bond length, a highly flexible bond angle (ranging from 105° to 180°), and a significant ionic character due to the electronegativity difference between silicon and oxygen.[1] These features bestow unique properties upon polysiloxanes, such as high thermal stability, low glass transition temperatures, and biocompatibility.
Quantum chemical calculations offer a powerful, atomistic-level approach to understanding these properties without the need for physical experimentation.[2][3] By solving approximations of the Schrödinger equation, we can predict molecular geometries, reaction energetics, vibrational spectra (IR/Raman), and electronic properties with high accuracy. This guide provides the theoretical grounding and practical workflow to perform such calculations on this compound, focusing on methods that balance computational cost with chemical accuracy.
Foundational Pillars: Selecting the Right Theoretical Model
The accuracy of any quantum chemical calculation is contingent on two primary choices: the computational method (which approximates the electronic energy) and the basis set (the set of mathematical functions used to build the molecular orbitals).[4]
The Method: Approximating Electron Correlation
Electron correlation, the interaction between individual electrons, is a critical quantum mechanical effect that must be adequately described.
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its excellent balance of cost and accuracy.[5] Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density. For organosilicon compounds, hybrid functionals like B3LYP have shown reliable performance.[6]
-
Møller-Plesset Perturbation Theory (MP2): As a post-Hartree-Fock method, MP2 explicitly includes electron correlation through perturbation theory.[7][8][9] It is generally more computationally demanding than DFT but can offer a higher level of accuracy, particularly for systems where electron correlation effects are pronounced.[10][11] MP2 is often used as a benchmark to validate DFT results.[8]
Expert Insight: For this compound, starting with a DFT method like B3LYP is a robust and efficient choice for geometry optimization and frequency calculations. For higher accuracy, especially for reaction energies or subtle electronic effects, a follow-up single-point energy calculation using the MP2 method on the DFT-optimized geometry is a recommended strategy.
The Basis Set: Building Blocks for Molecular Orbitals
A basis set is a collection of mathematical functions (typically Gaussian-type orbitals) placed on each atom to construct the molecular orbitals.[12][13] The choice of basis set is critical for obtaining meaningful results.
-
Pople-Style Basis Sets (e.g., 6-31G, 6-311+G*):** These are widely used and offer a systematic way to improve accuracy.[12]
-
6-31G(d) or 6-31G *: This is a split-valence basis set that includes polarization functions (d-functions on heavy atoms like Si, O, and C). Polarization functions are essential for describing the non-spherical nature of electron density in chemical bonds, which is crucial for accurately modeling the geometry of the Si-O-Si linkage.[2]
-
6-311+G(d,p) : This is a triple-split valence set, offering more flexibility. The + indicates the addition of diffuse functions , which are important for describing weakly bound electrons and are recommended for calculations involving anions or excited states.
-
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy wavefunction-based methods like MP2.
Expert Insight: For silicon, which is a third-row element, a basis set with polarization functions is not just recommended, it is mandatory for quantitative accuracy. A good starting point for DFT calculations on this compound is the 6-31G(d) basis set. For more demanding calculations or for use with the MP2 method, upgrading to a larger basis set like cc-pVTZ is advisable.
The Computational Protocol: A Step-by-Step Workflow
This section outlines a self-validating protocol for calculating the equilibrium geometry and vibrational frequencies of this compound. We will use syntax common to the Gaussian software package, a widely used quantum chemistry program.
Diagram: Standard Computational Workflow
%nprocshared=4 %mem=4GB %chk=dmso_opt.chk #p B3LYP/6-31G(d) Opt
This compound Optimization
0 1 Si -1.57800 0.00000 0.00000 O 0.00000 0.00000 0.00000 Si 1.57800 0.00000 0.00000 ... (rest of the atoms)
%nprocshared=4 %mem=4GB %chk=dmso_opt.chk #p B3LYP/6-31G(d) Freq Geom=Check Guess=Read
This compound Frequencies
0 1
Caption: The trade-off between computational cost and accuracy.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | B3LYP / 6-31G(d) | MP2 / cc-pVDZ |
| Si-O Bond Length (Å) | 1.652 | 1.648 |
| Si-H Bond Length (Å) | 1.485 | 1.481 |
| Si-C Bond Length (Å) | 1.881 | 1.875 |
| Si-O-Si Bond Angle (°) | 148.5 | 149.2 |
| H-Si-C Bond Angle (°) | 108.9 | 109.1 |
Note: These are representative values and will be generated by the actual calculation.
Table 2: Selected Calculated Vibrational Frequencies (B3LYP/6-31G(d))
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| ~2200 | High | Si-H Stretch |
| ~1260 | Medium | CH₃ Symmetric Deformation |
| ~1080 | Very High | Si-O-Si Asymmetric Stretch |
| ~840 | High | CH₃ Rock / Si-C Stretch |
| ~530 | Low | Si-O-Si Symmetric Stretch |
Note: Frequencies from DFT calculations are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental values.
Conclusion and Best Practices
This guide provides a robust and scientifically sound methodology for the quantum chemical investigation of this compound. By carefully selecting a suitable DFT or MP2 method in conjunction with a polarization-capable basis set like 6-31G(d), researchers can reliably predict the molecule's geometric and vibrational properties. The protocol's emphasis on a post-optimization frequency calculation is a critical self-validation step that ensures the scientific integrity of the results. The insights gained from these calculations can accelerate materials design and provide a fundamental understanding of the structure-property relationships in polysiloxane systems.
References
-
Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. [Link]
-
Schanuch, M. (n.d.). Computational Chemistry to Investigate the Chemical Behaviour of Silanes and CSH–Gel. Hydrophobe.org. [Link] [2]3. Stöbener, K., et al. (2012). Comparing the Performance of Computational Estimation Methods for Physicochemical Properties of Dimethylsiloxanes and Selected Siloxanols. Journal of Chemical & Engineering Data, 57(6), 1731–1738. [Link]
-
Ciobanu, M., et al. (2011). Computational benchmark for calculation of silane and siloxane thermochemistry. ResearchGate. [Link] [6]5. Crystal.unito.it. (n.d.). Silicon Basis-Sets. [Link] [14]6. Reffy, J., & Nagy, J. (1978). Quantumchemical Calculations on Organosilicon Radicals IV. Pentamethyldisilane and Tetramethyldisilane Radicals. Periodica Polytechnica Chemical Engineering, 22(3-4). [Link]
-
Cazacu, M., et al. (2022). Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond. Molecules, 27(24), 8727. [Link] [1]8. Wikipedia contributors. (2023, March 27). Basis set (chemistry). In Wikipedia, The Free Encyclopedia. [Link] [12]9. Q-Chem. (n.d.). 5.2 Møller-Plesset Perturbation Theory. Q-Chem Manual. [Link] [7]10. Grokipedia. (n.d.). Møller–Plesset perturbation theory. [Link] [8]11. Knowino. (2010, December 20). Moller-Plesset. [Link] [10]12. Wikipedia contributors. (2023, October 28). Møller–Plesset perturbation theory. In Wikipedia, The Free Encyclopedia. [Link] [9]13. Fiveable. (n.d.). Møller-Plesset perturbation theory. Computational Chemistry Class Notes. [Link] [11]14. Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link] [4]15. Nagy, B., & Jensen, F. (2017). Basis Sets in Quantum Chemistry. ResearchGate. [Link] [13]16. Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Institute of Standards and Technology. [Link] [15][16][17]17. Zhang, Z., et al. (2024). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link] [5]18. Princeton University. (2007). A molecular dynamics simulation and quantum chemistry study of poly(dimethylsiloxane)-silica nanoparticle interactions. [Link]
Sources
- 1. Some Theoretical and Experimental Evidence for Particularities of the Siloxane Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hydrophobe.org [hydrophobe.org]
- 3. collaborate.princeton.edu [collaborate.princeton.edu]
- 4. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Q-Chem 4.3 Userâs Manual : Møller-Plesset Perturbation Theory [manual.q-chem.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Møller–Plesset perturbation theory - Wikipedia [en.wikipedia.org]
- 10. Moller-Plesset - Knowino [theochem.ru.nl]
- 11. fiveable.me [fiveable.me]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. crystal.unito.it [crystal.unito.it]
- 15. srd.nist.gov [srd.nist.gov]
- 16. srd.nist.gov [srd.nist.gov]
- 17. srd.nist.gov [srd.nist.gov]
The Genesis of a Silicone Building Block: An In-depth Technical Guide to 1,3-Dimethyldisiloxane
Preamble: Situating 1,3-Dimethyldisiloxane in the Organosilicon Revolution
The story of this compound is intrinsically woven into the broader narrative of organosilicon chemistry, a field that emerged from the curiosity of 19th-century chemists and blossomed into a cornerstone of modern materials science. Before we delve into the specifics of this foundational disiloxane, it is imperative to appreciate the scientific landscape that set the stage for its discovery.
The journey began with the pioneering work of French chemist Charles Friedel and American chemist James Crafts who, in 1863, successfully synthesized the first organosilicon compound, tetraethylsilane.[1][2] This seminal achievement demonstrated that carbon and silicon could form stable chemical bonds, opening a new frontier in chemical synthesis.[1] However, it was the extensive and systematic research of British chemist Frederic Stanley Kipping at the turn of the 20th century that truly laid the groundwork for what we now know as silicones.[3][4][5] Kipping's meticulous investigation into the reactions of organosilicon halides, particularly their hydrolysis, led to the formation of the silicon-oxygen backbone that defines polysiloxanes.[3][6] He was the first to coin the term "silicone," and his work, spanning over 51 papers, was instrumental in elucidating the fundamental chemistry of these novel materials.[6][7]
While Kipping's primary focus was on understanding the fundamental nature of these compounds rather than their commercial applications, his research provided the essential knowledge base for the industrial production of silicones that would commence in the 1940s.[3] It is within this historical context of foundational research that the synthesis and characterization of simple, short-chain siloxanes like this compound would have logically occurred as researchers sought to understand the elementary steps of siloxane bond formation.
The Cornerstone Synthesis: Hydrolysis of Methyldichlorosilane
The principal and most direct route to this compound is the hydrolysis of its precursor, methyldichlorosilane (CH₃SiHCl₂). This reaction is a classic example of the fundamental chemistry that underpins the entire silicone industry. The causality behind this experimental choice lies in the reactivity of the silicon-chlorine bond, which is highly susceptible to nucleophilic attack by water.
The overall reaction proceeds as follows:
2 CH₃SiHCl₂ + 3 H₂O → (CH₃HSi)₂O + 4 HCl
This process, however, is not a single-step event but rather a sequence of hydrolysis and condensation reactions. Understanding this sequence is key to controlling the reaction and optimizing the yield of the desired disiloxane.
Experimental Protocol: Synthesis of this compound via Hydrolysis
This protocol describes a laboratory-scale synthesis of this compound. The self-validating nature of this protocol lies in the careful control of reaction conditions to favor the formation of the dimeric product over polymeric chains.
Materials:
-
Methyldichlorosilane (CH₃SiHCl₂)
-
Diethyl ether (anhydrous)
-
Distilled water
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser. The entire apparatus is flushed with an inert gas (e.g., nitrogen or argon) to minimize atmospheric moisture.
-
Initial Charge: A solution of methyldichlorosilane in anhydrous diethyl ether is charged into the flask. The use of a solvent helps to control the reaction rate and dissipate the heat generated.
-
Controlled Hydrolysis: Distilled water is added dropwise to the stirred solution of methyldichlorosilane from the dropping funnel. The rate of addition is crucial; a slow addition rate favors the formation of the intermediate silanol (CH₃SiH(OH)) and its subsequent condensation to the disiloxane. Rapid addition of water can lead to uncontrolled polymerization.
-
Neutralization: After the addition of water is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully transferred to a separatory funnel and washed with a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid byproduct. This is followed by washing with distilled water until the aqueous layer is neutral.
-
Drying and Isolation: The organic layer is separated and dried over anhydrous magnesium sulfate. The drying agent is then removed by filtration.
-
Purification: The diethyl ether is removed by distillation at atmospheric pressure. The crude this compound is then purified by fractional distillation under reduced pressure.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.
| Property | Value | Source |
| Molecular Formula | C₂H₁₀OSi₂ | [8] |
| Molecular Weight | 106.27 g/mol | [8] |
| CAS Number | 3277-26-7 | N/A |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 71-72 °C | N/A |
| Density | 0.856 g/mL at 25 °C | N/A |
| Refractive Index | n20/D 1.378 | N/A |
Spectroscopic Characterization
Spectroscopic techniques are crucial for the unambiguous identification and characterization of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong, broad absorption band around 1050-1100 cm⁻¹, which is indicative of the Si-O-Si stretching vibration. A sharp absorption band is also observed around 2150 cm⁻¹ corresponding to the Si-H stretching vibration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a doublet for the methyl protons (CH₃) due to coupling with the silicon-bound proton, and a multiplet for the Si-H proton.
-
¹³C NMR: The carbon NMR spectrum will exhibit a single resonance for the methyl carbons.
-
²⁹Si NMR: The silicon-29 NMR spectrum will provide a characteristic chemical shift for the silicon atoms in the disiloxane environment.
-
Applications in Research and Synthesis
While not as widely used as its more complex analogues in industrial applications, this compound serves as a valuable building block and model compound in several areas of research:
-
Model for Polysiloxane Formation: Due to its simple structure, it is an excellent model for studying the kinetics and mechanisms of hydrolysis and condensation reactions that are fundamental to the formation of all silicone polymers.[8]
-
Precursor to Functionalized Siloxanes: The reactive Si-H bonds in this compound can undergo hydrosilylation reactions with a variety of unsaturated organic molecules. This allows for the synthesis of a wide range of functionalized disiloxanes with tailored properties for specific applications.[9]
-
Reducing Agent in Organic Synthesis: The Si-H bonds also impart reducing properties to the molecule. It can be used as a mild and selective reducing agent in certain organic transformations.[9]
Diagram of the Application Pathways:
Caption: Key application areas of this compound.
Future Outlook
The historical significance of this compound lies in its role as a fundamental building block in the vast world of silicones. While more complex and specialized siloxanes have taken center stage in many commercial applications, the study of this simple yet elegant molecule continues to provide valuable insights into the fundamental principles of organosilicon chemistry. Future research may focus on leveraging its unique reactivity in novel catalytic systems and for the synthesis of highly specialized organosilicon materials with precisely controlled architectures.
References
-
Britannica, T. Editors of Encyclopaedia (2023, November 17). Frederic Stanley Kipping. Encyclopedia Britannica. [Link]
-
EBSCO. (n.d.). Kipping Discovers Silicones | Research Starters. [Link]
-
Encyclopedia.com. (2019, November 26). Frederick Kipping Develops Silicones. [Link]
-
Wikipedia. (2023, December 29). Organosilicon chemistry. [Link]
-
Wikipedia. (2023, November 28). Frederic Kipping. [Link]
-
ISGS. (2021, September 19). The August in Sol-Gel (and Materials Chemistry) History. [Link]
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
-
ResearchGate. (2008). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. [Link]
-
NIST. (n.d.). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. [Link]
-
Silibase Silicone. (2023, May 10). Methylchlorosilane and its Intermediates. [Link]
-
Wikipedia. (2023, December 2). James Crafts. [Link]
- Google Patents. (n.d.).
-
DTIC. (n.d.). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. [Link]
-
NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. [Link]
-
PubChem. (n.d.). 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. [Link]
-
Wikipedia. (n.d.). James Crafts. [Link]
- Vertex AI Search. (n.d.).
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. [Link]
-
American Coatings Association. (2012). The Fascinating World of Silicones. [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. [Link]
-
MIT Museum. (n.d.). Crafts, James Mason. [Link]
-
PMC. (2019, April 4). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. [Link]
-
Wikipedia. (2023, December 11). Siloxane. [Link]
-
Longdom Publishing. (n.d.). Organosilicon Chemisty: Past, Present and Future. [Link]
-
PubChem. (n.d.). 1,3-Divinyltetramethyldisiloxane. [Link]
-
PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. [Link]
-
ResearchGate. (2014). Synthesis of dimethyldiphenylsilicone oils by contrary hydrolysis of diphenyldichlorosilane and dimethyldichlorosilane. [Link]
-
PubChem. (n.d.). Methyldichlorosilane. [Link]
-
Royal Society of Chemistry. (1998). Stepwise synthesis of siloxane chains. [Link]
-
ResearchGate. (2011). Oxidation, Chain Scission and Cross-Linking Studies of Polysiloxanes upon Ageings. [Link]
Sources
- 1. Organosilicon development history [sbfchem.com]
- 2. longdom.org [longdom.org]
- 3. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 4. Frederic Kipping - Wikipedia [en.wikipedia.org]
- 5. isgs.org [isgs.org]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]
- 8. benchchem.com [benchchem.com]
- 9. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
Health and safety considerations for 1,3-Dimethyldisiloxane
An In-Depth Technical Guide to the Health and Safety of 1,3-Dimethyldisiloxane
Authored by: A Senior Application Scientist
Introduction
This compound, also known as 1,1,3,3-Tetramethyldisiloxane, is a valuable organosilicon compound utilized in various research and development applications, including its role as a versatile silylating agent and a precursor in silicone chemistry.[1] Its unique chemical properties, however, necessitate a comprehensive understanding of its associated health and safety considerations. This guide provides an in-depth analysis of the hazards associated with this compound and outlines robust protocols for its safe handling, storage, and disposal, specifically tailored for professionals in research and drug development environments. The causality behind each safety recommendation is explained to ensure a culture of informed, proactive safety.
Chemical Identity and Physicochemical Properties
A foundational element of safety is understanding the intrinsic properties of a substance. These properties dictate its behavior under various conditions and inform the necessary control measures.
| Property | Value | Source |
| Chemical Name | 1,1,3,3-Tetramethyldisiloxane | [2] |
| Synonyms | This compound, Bis(dimethylsilyl) ether | [1] |
| CAS Number | 3277-26-7 | [2] |
| Molecular Formula | C₄H₁₄OSi₂ | [3] |
| Molecular Weight | 134.3 g/mol | [3] |
| Appearance | Liquid | [1][3] |
| Flash Point | -20 °C / -4 °F | [2] |
| Autoignition Temp. | 240 °C / 464 °F | [2] |
| Vapor Density | 4.6 (Air = 1.0) | [2] |
| Specific Gravity | 0.760 | [2] |
The most critical safety-related property is its extremely low flash point, classifying it as a highly flammable liquid.[2] Its vapor is significantly heavier than air, meaning vapors can accumulate in low-lying areas and travel considerable distances to an ignition source, creating a flashback hazard.[1][2]
Toxicological Profile and Health Hazards
Exposure to this compound can lead to various health effects. Understanding these is paramount for implementing appropriate protective measures.
Routes of Exposure and Acute Effects
-
Inhalation : Inhalation of vapors may cause respiratory tract irritation.[1][2] High concentrations can lead to central nervous system depression, with symptoms including drowsiness, dizziness, headache, and lack of coordination.[1] As a highly volatile material, it can quickly form a concentrated atmosphere in unventilated areas.[1]
-
Skin Contact : The substance is irritating to the skin.[1][2] Prolonged contact may exacerbate pre-existing dermatitis.[1] While skin absorption is not thought to be a primary route for systemic toxicity, entry through cuts or abrasions could lead to harmful effects.[1]
-
Eye Contact : Causes eye irritation.[1][2] Direct contact can result in redness and pain.[4]
-
Ingestion : While not a primary occupational route of exposure, ingestion may be harmful and can cause gastrointestinal irritation.[2]
Chronic Health Effects
There is limited specific data on the chronic effects of this compound. However, long-term exposure to respiratory irritants can lead to airway diseases.[1] Some sources note that cumulative effects may result from repeated or long-term exposure.[1]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Currently, available safety data sheets indicate that this compound is not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA.[2][5] There is no data available to suggest germ cell mutagenicity or reproductive toxicity.[2] This absence of data underscores the importance of minimizing exposure to the lowest reasonably achievable levels.
Flammability and Reactivity Profile
The high flammability and reactivity of this compound represent the most significant immediate physical hazards in a laboratory setting.
Flammability
As a highly flammable liquid (Flammability Rating 3), it poses a severe fire hazard when exposed to heat, flames, or oxidizing agents.[1] Vapors can form explosive mixtures with air, particularly in enclosed spaces.[1][2]
Reactivity and Incompatibilities
-
Moisture Sensitivity : The compound is sensitive to moisture and may react with water.[2]
-
Incompatible Materials : It is incompatible with strong oxidizing agents (e.g., nitrates, perchlorates), strong acids, and strong bases.[2][6] Contact with these materials can lead to energetic, and potentially explosive, redox reactions.[1]
-
Hazardous Decomposition : When heated to decomposition, it emits hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), and silicon dioxide (SiO₂).[1][2]
The Hierarchy of Controls: A Systematic Approach to Safety
To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.
Caption: Hierarchy of controls, from most to least effective.
-
Elimination/Substitution : The most effective control is to question if the use of this compound is necessary or if a less flammable, less volatile, or less toxic alternative could be used.
-
Engineering Controls : If the chemical must be used, engineering controls are the next line of defense.
-
Ventilation : All work must be conducted in a certified chemical fume hood to control vapor inhalation.[2][3]
-
Explosion-Proof Equipment : Use explosion-proof electrical, ventilating, and lighting equipment to prevent ignition.[2][3]
-
Grounding : All containers and transfer equipment must be properly grounded and bonded to prevent the buildup of static electricity, which can serve as an ignition source.[2][3]
-
-
Administrative Controls : These are work practices that reduce exposure.
-
Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all tasks involving this chemical.
-
Restricted Access : Limit access to storage and use areas to authorized personnel only.
-
Hygiene : Prohibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[7]
-
-
Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with other controls.
Standard Operating Protocols
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific tasks being performed.[4]
-
Eye/Face Protection : Wear chemical safety goggles at all times.[7][8] A face shield should be worn in addition to goggles when there is a significant splash potential.[4][9] Contact lenses should not be worn.[7][8]
-
Hand Protection : Wear neoprene or nitrile rubber gloves.[7][8] Inspect gloves for any signs of degradation or puncture before each use.
-
Skin and Body Protection : Wear a flame-resistant lab coat.[7] For tasks with a higher risk of splashes, a PVC apron over the lab coat is recommended.[1]
-
Respiratory Protection : If engineering controls (i.e., fume hood) are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[7][10] A cartridge change-out schedule must be in place as part of a comprehensive respiratory protection program.[4]
Safe Handling and Dispensing Protocol
-
Preparation : Before starting work, ensure that a chemical fume hood is operational, all necessary PPE is donned correctly, and an appropriate fire extinguisher (dry chemical or CO₂) is readily accessible.
-
Grounding : Securely ground and bond the primary container and the receiving vessel before initiating any transfer or dispensing.[2][3]
-
Use Non-Sparking Tools : Use tools made of non-sparking materials (e.g., beryllium copper, aluminum bronze).[3][8]
-
Dispensing : Perform all transfers slowly to minimize splashing and static generation.
-
Container Management : Keep containers tightly closed when not in use to prevent the escape of flammable vapors.[2][3] Periodically vent sealed containers, as pressure may build up.[1]
Storage Protocol
-
Location : Store in a dedicated, approved flammables cabinet.[1][2] The storage area must be cool, dry, and well-ventilated.[2][3]
-
Segregation : Store away from incompatible materials, particularly oxidizing agents, acids, and bases.[2][6]
-
Ignition Sources : Ensure the storage area is free of all heat and ignition sources, including open flames, sparks, and hot surfaces.[1][3] "No Smoking" signs must be prominently displayed.[3]
Emergency Procedures
A well-rehearsed emergency plan is critical.
Caption: Emergency response workflow for a chemical spill.
Spill Response
-
Immediate Actions : Remove all sources of ignition immediately.[1][2] Evacuate unnecessary personnel from the area.[8]
-
Containment : For small spills, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6] Prevent the spill from entering drains or waterways.[3]
-
Cleanup : Wearing full PPE, collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for hazardous waste disposal.[8][10]
-
Ventilation : Ventilate the affected area thoroughly.[3]
-
Large Spills : For large spills, evacuate the area and contact your institution's emergency response team immediately.[1]
First Aid Measures
-
Inhalation : Move the affected person to fresh air. If they feel unwell or if breathing is difficult, seek immediate medical attention.[2][3]
-
Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected skin area with plenty of soap and water.[3] Seek medical attention if irritation develops or persists.[1]
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[3][11] Seek immediate medical attention.[8]
Fire Response
-
Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or foam extinguishers.[2] Do not use a direct stream of water, as it may spread the fire.[5] A water spray or fog can be used to cool exposed containers.[8]
-
Firefighter Precautions : Firefighters must wear full protective gear, including a self-contained breathing apparatus (SCBA).[2]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection : Collect waste in a designated, properly labeled, and sealed container.
-
Disposal : Disposal must be handled by a licensed waste disposal facility in strict accordance with all local, state, and federal regulations.[2][3] Do not dispose of it into the sewer system.[7]
Conclusion
This compound is a chemical that demands respect and careful handling. Its high flammability and potential for causing irritation necessitate the stringent application of engineering controls, administrative procedures, and personal protective equipment. By understanding the fundamental physicochemical properties and toxicological hazards, and by adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment. A proactive, informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
-
Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. Retrieved from [Link]
-
Gelest, Inc. (2017). Safety Data Sheet: 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (2014). Safety Data Sheet: 1,3-DIVINYLTETRAMETHYLDISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (2016). Safety Data Sheet: 1,3-DIETHYNYLTETRAMETHYLDISILOXANE, 95%. Retrieved from [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE. Retrieved from [Link]
-
3M. (2023). Safety Data Sheet: 3M™ Express™ XT Regular Body Base. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. National Center for Biotechnology Information. Retrieved from [Link]
-
Chem-Supply. (n.d.). Safety Data Sheet: 1,3-DICHLOROTETRAMETHYLDISILOXANE. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. americanchemistry.com [americanchemistry.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. gelest.com [gelest.com]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes & Protocols: 1,3-Dimethyldisiloxane as a Versatile Precursor for Advanced Materials
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the utilization of 1,3-dimethyldisiloxane as a foundational precursor for synthesizing advanced silicon-containing materials. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring that protocols are not just followed, but understood. This guide covers the synthesis of functional polysiloxanes via platinum-catalyzed hydrosilylation and the fabrication of silicon oxycarbide (SiOC) ceramics through the polymer-derived ceramics (PDC) route. Each section is grounded in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound, [H(CH₃)₂Si]₂O, is a highly valuable and reactive organosilicon compound. Its structure is distinguished by a flexible siloxane backbone (Si-O-Si) and, critically, a reactive hydride group (Si-H) on each silicon atom. This bifunctionality is the cornerstone of its utility, making it an ideal building block for step-growth polymerization and a precursor for high-performance materials.[1]
The partial ionic nature and large bond angle of the Si-O-Si linkage provide substantial flexibility to the resulting polymer backbone, while the high dissociation energy of the Si-O bond imparts excellent thermal stability to the derived materials.[2] Compared to other precursors, this compound offers a direct and efficient route to incorporate Si-H functionality for subsequent cross-linking or modification, enabling the synthesis of materials with tailored properties.
Core Chemistries: Hydrosilylation and Pyrolysis
Two primary chemical transformations unlock the potential of this compound:
-
Hydrosilylation: This is the addition reaction of a Si-H bond across an unsaturated bond, typically a carbon-carbon double or triple bond. The reaction is most commonly catalyzed by platinum complexes, such as Karstedt's catalyst, and proceeds with high efficiency and selectivity, forming a stable silicon-carbon bond.[3][4] This reaction is the foundation for creating silicone elastomers, coatings, and functional polymers.[5]
-
Pyrolysis: This is a thermal decomposition process conducted in an inert atmosphere. When a pre-ceramic polymer, such as a polysiloxane, is subjected to high temperatures (typically >900°C), it undergoes a complex series of bond scissions and rearrangements, releasing volatile byproducts and consolidating into an amorphous ceramic material.[6][7] This polymer-derived ceramics (PDC) pathway allows for the creation of materials like silicon oxycarbide (SiOC) with controlled composition and nanostructure.[8][9]
Application Note I: Synthesis of Polysiloxanes via Hydrosilylation Polymerization
This protocol details the synthesis of a linear polysiloxane by reacting this compound with a divinyl-terminated siloxane. This process, a cornerstone of silicone chemistry, is fundamental for creating elastomers, adhesives, and coatings.[5]
Principle of the Reaction
The platinum-catalyzed hydrosilylation reaction between the Si-H groups of this compound and the vinyl groups of a co-monomer, such as 1,3-divinyltetramethyldisiloxane, results in a step-growth polymerization. The reaction proceeds via an anti-Markovnikov addition, linking the monomers through ethyl bridges to form a long-chain polymer. The Chalk-Harrod mechanism is widely accepted for this transformation, involving oxidative addition of the silane to the platinum center, coordination of the alkene, migratory insertion, and finally, reductive elimination of the product.[3]
Experimental Workflow: Hydrosilylation Polymerization
Caption: Workflow for Polysiloxane Synthesis.
Detailed Protocol: Polysiloxane Synthesis
Materials & Equipment:
-
This compound
-
1,3-Divinyltetramethyldisiloxane (DVS)[5]
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex, ~2% Pt in xylene)[5][10]
-
Anhydrous Toluene (optional, for neat reactions)
-
Schlenk flask or three-neck round-bottom flask with condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Syringes for liquid transfer
Procedure:
-
Vessel Preparation: Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas.
-
Reactant Charging: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,3-divinyltetramethyldisiloxane (e.g., 10.0 g, 53.6 mmol).
-
Establish Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 15 minutes to remove oxygen and moisture, which can interfere with the catalyst.
-
Co-monomer Addition: Under a positive pressure of inert gas, add an equimolar amount of this compound (7.2 g, 53.6 mmol) via syringe.
-
Catalyst Addition: Add Karstedt's catalyst solution via syringe. The target platinum concentration is typically 10-20 ppm relative to the total reactant mass. For this scale, this corresponds to approximately 8-16 µL of a 2% Pt solution.
-
Causality Note: The platinum catalyst is essential for activating the Si-H bond and facilitating its addition to the vinyl group.[3] The reaction rate can be controlled by catalyst concentration and temperature.
-
-
Reaction: Stir the mixture at room temperature. A slight exotherm may be observed. The viscosity will increase significantly as the polymerization proceeds. If the reaction is slow, it can be gently heated to 40-60°C.
-
Monitoring: Periodically take a small aliquot of the reaction mixture and analyze it via FT-IR spectroscopy. The reaction is complete when the characteristic Si-H stretching peak at ~2120 cm⁻¹ disappears.
-
Product Isolation: Once the reaction is complete, the resulting viscous polymer can be used directly. For applications requiring high purity, the catalyst can be removed by stirring the polymer solution (diluted in toluene) with activated carbon for several hours, followed by filtration. The solvent is then removed under reduced pressure.
Expected Material Properties
The properties of the resulting polysiloxane can be tuned by adjusting the monomer ratio and the molecular weight of the reactants.
| Property | Typical Value Range | Characterization Method |
| Appearance | Clear, viscous liquid to gum | Visual Inspection |
| Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Glass Transition (Tg) | -125°C to -100°C | Differential Scanning Calorimetry (DSC)[11] |
| Thermal Stability (Td5%) | > 300°C (in N₂) | Thermogravimetric Analysis (TGA) |
Application Note II: Synthesis of SiOC Ceramics via Pyrolysis
This protocol describes the conversion of a polysiloxane precursor (such as the one synthesized in Application Note I) into a silicon oxycarbide (SiOC) ceramic. These materials are noted for their high-temperature stability, chemical resistance, and tunable properties.[8]
Principle of the Reaction
The transformation from a polysiloxane to a SiOC ceramic is a multi-stage process.[6]
-
Cross-linking (Curing): At lower temperatures (200-400°C), the polymer chains cross-link to form an infusible solid "green body." This step is crucial to prevent the material from melting and losing its shape during high-temperature pyrolysis.
-
Pyrolysis: At higher temperatures (400-900°C), organic side groups begin to cleave, releasing gaseous hydrocarbons (like CH₄, C₂H₆) and H₂.[6][7]
-
Ceramization: Above 900°C, the material reorganizes into a stable, amorphous network of interconnected SiOₓC₄₋ₓ tetrahedra, along with domains of silica-rich regions and free carbon.[9] The final composition and properties are highly dependent on the precursor chemistry and pyrolysis conditions.[6]
Experimental Workflow: Polymer-Derived Ceramic (PDC) Synthesis
Caption: Workflow for SiOC Ceramic Synthesis.
Detailed Protocol: SiOC Synthesis
Materials & Equipment:
-
Polysiloxane precursor (from Application Note I or similar)
-
High-temperature tube furnace with programmable controller
-
Alumina or quartz crucibles/boats
-
Inert, high-purity gas supply (Argon or Nitrogen)
Procedure:
-
Sample Preparation: Place the polysiloxane precursor (typically 1-5 g) into an alumina crucible.
-
Furnace Loading: Position the crucible in the center of the tube furnace.
-
Inert Atmosphere Purge: Seal the furnace and purge with a continuous flow of inert gas (e.g., 100 cm³/min) for at least 2-4 hours at room temperature to completely remove oxygen.[12]
-
Causality Note: The absence of oxygen is critical. If present, it will lead to the oxidation of the material into silica (SiO₂) and carbonaceous phases, rather than the desired SiOC structure.
-
-
Pyrolysis Program: Execute a multi-step heating program. A typical program is as follows:
-
a. Heat from room temperature to 400°C at a rate of 5°C/min. This is the cross-linking or curing step. Hold at 400°C for 1-2 hours.
-
b. Heat from 400°C to the final pyrolysis temperature (e.g., 1100°C) at a rate of 5°C/min.[12]
-
c. Dwell at the final temperature for 2-4 hours to ensure complete ceramization.
-
-
Cooling: After the dwell time, turn off the furnace heater and allow the sample to cool to room temperature under the continuous flow of inert gas.
-
Sample Recovery: Once the furnace has cooled below 50°C, the SiOC ceramic product can be safely removed. It will typically be a black, lightweight, and brittle material.
Precursor-to-Ceramic Conversion Data
The ceramic yield and final composition are highly dependent on the pyrolysis temperature.
| Pyrolysis Temp. (°C) | Ceramic Yield (wt%) | General Observations | Reference |
| 900 | ~75-85% | Significant organic content remains; initial ceramic formation. | [12] |
| 1200 | ~65-75% | More complete conversion; formation of Si-O-C network and free carbon domains. | [8] |
| 1500 | ~60-70% | Phase separation into nano-domains of amorphous silica, SiC, and graphitic carbon may begin. | [8] |
Note: Ceramic yield decreases at higher temperatures due to the continued loss of volatile species.
Safety and Handling of this compound
This compound and its derivatives are flammable liquids and vapors. All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a flame-retardant lab coat.[13][14][15]
-
Static Discharge: This material can accumulate static charges. Ground and bond all containers and transfer equipment to prevent ignition sources.[14][16] Use only non-sparking tools.[15]
-
Incompatibilities: Avoid contact with strong oxidizing agents, alkalis, and metal salts.[13] It is sensitive to moisture, which can lead to the slow release of flammable hydrogen gas. Store under a dry, inert atmosphere.[13]
-
Spills: In case of a spill, eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]
Characterization of Derived Materials
A multi-technique approach is necessary to fully characterize the synthesized polymers and ceramics.
-
Polymers:
-
FT-IR Spectroscopy: To confirm the disappearance of Si-H (~2120 cm⁻¹) and C=C (~1600 cm⁻¹) peaks and the presence of the polysiloxane backbone (Si-O-Si, ~1000-1100 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ²⁹Si NMR are used to confirm the polymer structure and sequence distribution.[11][18]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.[11]
-
-
Ceramics:
-
Thermogravimetric Analysis (TGA): To determine the ceramic yield of the precursor polymer.
-
X-Ray Diffraction (XRD): To determine if the material is amorphous or if crystalline phases (like SiC) have formed.
-
Scanning Electron Microscopy (SEM): To analyze the morphology and microstructure of the ceramic.
-
Solid-State NMR: ²⁹Si MAS NMR is crucial for identifying the different silicon bonding environments (e.g., SiO₄, SiO₃C, SiO₂C₂) in the final ceramic.[9]
-
Conclusion
This compound serves as a powerful and versatile precursor for a range of advanced materials. Its well-defined bifunctional reactivity enables controlled synthesis of polysiloxanes through efficient hydrosilylation chemistry. These polymers, in turn, act as high-yield precursors for producing robust SiOC ceramics via the polymer-derived ceramics route. By understanding and carefully controlling the core chemistries of hydrosilylation and pyrolysis, researchers can effectively tailor the properties of the resulting materials for demanding applications in aerospace, electronics, and biomedical fields.
References
-
1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE - Safety Data Sheet. Gelest, Inc. (2017). [Link]
-
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE - Safety Data Sheet. Gelest, Inc. (2015). [Link]
-
1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% - Safety Data Sheet. Gelest, Inc. (2015). [Link]
-
1,3-DIVINYLTETRAMETHYLDISILOXANE - Safety Data Sheet. Gelest, Inc. (2014). [Link]
-
Typical polysiloxane synthesis. ResearchGate. [Link]
-
Synthesis of Branched Polysiloxanes with Controlled Branching and Functionalization by Anionic Ring-Opening Polymerization. ACS Publications - Macromolecules. [Link]
-
Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. VTechWorks. [Link]
-
Chemistry, structure, and thermodynamic stabilization of SiOC polymer derived ceramics made from commercial precursors. Open Ceramics. [Link]
-
Polymer-derived SiOC ceramics: synthesis by the pyrolysis of polysiloxanes. ResearchGate. [Link]
-
Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. University of Toronto - Shoichet Lab. [Link]
-
The Chemistry of 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: Properties and Reactivity. Dakota Organics. [Link]
-
Silicone containing copolymers: Synthesis, properties and applications. ScienceDirect. [Link]
-
Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. ResearchGate. [Link]
-
Understanding Polysiloxane Polymer to Amorphous SiOC Conversion During Pyrolysis Through ReaxFF Simulation. NIH National Center for Biotechnology Information. [Link]
-
Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. MDPI. [Link]
-
1,3-Diphenyl-1,3-dimethyldisiloxane. PubChem. [Link]
-
Studies of 1,3-Disilacyclobutanes as Single-Source CVD Precursors to Silicon Carbide. Defense Technical Information Center. [Link]
-
Poly(dimethylsiloxane-co-diphenylsiloxanes): synthesis, characterization, and sequence analysis. ACS Publications - Macromolecules. [Link]
-
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. PubChem. [Link]
-
Synthesis and characterization of model diblock copolymers of poly(dimethylsiloxane) with poly(1,4-butadiene) or poly(ethylene). ResearchGate. [Link]
-
Poly( dimethylsi1oxane)-poly (ethylene oxide)-heparin block copolymers. I. Synthesis and characterization. University of Twente Research Information. [Link]
-
Synthesis and Properties of Silicones and Silicone-Modified Materials. ACS Publications. [Link]
-
Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Gelest, Inc. [Link]
-
Polymer-derived ceramic aerogels as sorbent materials for the removal of organic dyes from aqueous solutions. IRIS-AperTO. [Link]
-
Understanding Polysiloxane Polymer to Amorphous SiOC Conversion During Pyrolysis Through ReaxFF Simulation. VTechWorks. [Link]
-
Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. MDPI. [Link]
-
Silicon Carbide Thin Films using 1,3-Disilabutane Single Precursor for MEMS Applications - A Review. ResearchGate. [Link]
-
Silicon-Containing Polymeric Materials. NIH National Center for Biotechnology Information. [Link]
-
Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt. ResearchGate. [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends. NIH National Center for Biotechnology Information. [Link]
-
Reactive Silicones: Forging New Polymer Links. ResearchGate. [Link]
-
The scheme of Karstedt's catalyst preparation. ResearchGate. [Link]
- Compositions and methods for depositing silicon-containing films.
-
Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane. Gelest, Inc. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdm21054.contentdm.oclc.org [cdm21054.contentdm.oclc.org]
- 3. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 4. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Understanding Polysiloxane Polymer to Amorphous SiOC Conversion During Pyrolysis Through ReaxFF Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Polysiloxane Polymer to Amorphous SiOC Conversion During Pyrolysis Through ReaxFF Simulation [vtechworks.lib.vt.edu]
- 8. asu.elsevierpure.com [asu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iris.unito.it [iris.unito.it]
- 13. gelest.com [gelest.com]
- 14. gelest.com [gelest.com]
- 15. gelest.com [gelest.com]
- 16. gelest.com [gelest.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Mastering Hydrosilylation Reactions with 1,1,3,3-Tetramethyldisiloxane
Abstract
This comprehensive guide is designed for researchers, scientists, and professionals in drug development engaged in organosilicon chemistry. It provides an in-depth exploration of hydrosilylation reactions utilizing 1,1,3,3-tetramethyldisiloxane (TMDS), a versatile and widely used silane. This document moves beyond simple procedural lists to explain the underlying principles, causality behind experimental choices, and field-proven insights. We will cover the core reaction mechanism, detail the roles of common catalysts, present validated experimental protocols, and discuss critical safety considerations. Our objective is to equip the reader with the expertise to confidently and effectively employ TMDS in their synthetic endeavors, from small-scale research to complex polymer applications.
Introduction: The Significance of Hydrosilylation and 1,1,3,3-Tetramethyldisiloxane
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C) or triple bond.[1][2] This process is the cornerstone of the organosilicon industry, enabling the synthesis of a vast array of compounds and materials. While thermodynamically favorable, the reaction requires a catalyst to proceed at a practical rate.[3]
At the heart of many of these transformations is 1,1,3,3-tetramethyldisiloxane , often abbreviated as TMDS. While the user may refer to it as 1,3-dimethyldisiloxane, TMDS is the precise and commonly accepted nomenclature. Its molecular structure, featuring two reactive Si-H groups, makes it an invaluable bifunctional building block.[4] TMDS is widely used as an intermediate in the synthesis of silicone copolymers, as a mild and effective reducing agent in organic synthesis, and for creating functionalized organosilicon compounds with applications in materials science, electronics, and pharmaceuticals.[4][5]
This guide will focus on platinum-catalyzed systems, which are highly effective and the most prevalent in both academic and industrial settings.
The Catalytic Heart of the Reaction: Mechanism and Key Catalysts
The efficacy of a hydrosilylation reaction is critically dependent on the choice of catalyst. Platinum-based complexes are particularly effective, offering high activity even at very low concentrations.[1][6]
The Chalk-Harrod Mechanism
The most widely accepted model for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[7][8] This catalytic cycle elegantly describes the stepwise formation of the silicon-carbon bond.
The mechanism proceeds through three primary stages[7]:
-
Oxidative Addition: The Si-H bond of the hydrosilane adds to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate.
-
Migratory Insertion: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center, followed by its insertion into the Pt-H bond. This step is crucial as it dictates the regioselectivity of the reaction. For terminal alkenes, this insertion typically occurs to form the anti-Markovnikov product.[9]
-
Reductive Elimination: The final step involves the formation of the C-Si bond and the regeneration of the active Pt(0) catalyst, which can then enter another cycle.
Premier Catalysts for Hydrosilylation
While numerous transition metals can catalyze this reaction, platinum complexes remain the industry standard for their high efficiency and selectivity.
-
Karstedt's Catalyst ([Pt₂(dvtms)₃]): This is arguably the most common and highly active hydrosilylation catalyst.[6] It consists of a platinum(0) complex stabilized by 1,3-divinyl-1,1,3,3-tetramethyldisiloxane (dvtms) ligands.[3][7] Its high activity allows for reactions to proceed rapidly, often at room temperature or with gentle heating.[10] It is typically supplied as a solution in a compatible solvent.
-
Speier's Catalyst (H₂[PtCl₆]): Discovered in 1957, hexachloroplatinic acid, often in an isopropanol solution, was one of the first highly effective catalysts for this reaction.[9] While still used, it often requires higher temperatures and can sometimes lead to side reactions compared to more modern catalysts like Karstedt's.
-
Other Catalysts: Complexes of other metals like rhodium, ruthenium, and even iron have been developed, sometimes offering unique selectivity or lower cost.[7][8] However, for general applications, platinum catalysts provide the most reliable and well-documented performance.
Experimental Protocols and Methodologies
The following protocols are designed to be self-validating, with clear endpoints and monitoring suggestions. The key to a successful hydrosilylation reaction is the rigorous exclusion of moisture and oxygen, and the careful handling of pyrophoric or sensitive reagents.
General Experimental Workflow
A typical laboratory setup involves assembling glassware under an inert atmosphere (Nitrogen or Argon) and using dry, degassed solvents.
Protocol 1: Hydrosilylation of a Terminal Alkene (1-Octene)
This protocol details the anti-Markovnikov addition of TMDS to 1-octene, a model reaction for forming functionalized siloxanes. This reaction is widely used in the synthesis of silicon-containing compounds for various industries.[5]
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
1-Octene
-
Karstedt's catalyst (e.g., 2% Pt in xylene)
-
Anhydrous Toluene (or other suitable solvent like THF)
-
Inert gas supply (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a dropping funnel, and an inert gas inlet.
-
Reagent Loading: Under a positive pressure of inert gas, charge the flask with 1-octene (1.0 eq) and anhydrous toluene.
-
Catalyst Addition: Add Karstedt's catalyst solution via syringe. The amount can vary, but a starting point of 5-20 ppm of Pt relative to the total formulation weight is typical.[6]
-
TMDS Addition: Charge the dropping funnel with TMDS (0.5 eq, as it has two Si-H bonds).
-
Reaction: Gently heat the flask to 40-60°C. Add the TMDS dropwise from the funnel to the stirred solution over 30 minutes. An exotherm may be observed.
-
Monitoring: The reaction's progress can be monitored by observing the disappearance of the Si-H signal in the ¹H NMR spectrum (typically around 4.7 ppm) or the Si-H stretch in the IR spectrum (around 2100-2200 cm⁻¹).[9][11]
-
Work-up: Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature. The solvent can be removed under reduced pressure.
-
Purification: The resulting product can be purified by vacuum distillation to remove any unreacted starting materials and volatile by-products.
| Parameter | Typical Range | Rationale & Notes |
| Catalyst Loading | 5 - 100 ppm Pt | Higher loadings increase reaction rate but also cost. Karstedt's is highly active at low ppm levels.[6] |
| Temperature | 20 - 80 °C | Many reactions with Karstedt's catalyst are facile at room temperature, but gentle heating can ensure complete conversion.[10] |
| Solvent | Toluene, Xylene, THF | Must be anhydrous. Aprotic solvents are required to prevent reaction with the Si-H bonds. TMDS is soluble in many organic solvents.[4] |
| Stoichiometry | ~1:1 (Alkene:Si-H) | A slight excess of the alkene component is sometimes used to ensure all Si-H groups are consumed. |
Protocol 2: Reductive Hydrosilylation of a Ketone (Acetophenone)
TMDS is an effective reducing agent for carbonyl compounds in the presence of a suitable catalyst, providing a pathway to silyl ethers which can then be hydrolyzed to alcohols.[4]
Materials:
-
1,1,3,3-Tetramethyldisiloxane (TMDS)
-
Acetophenone
-
Platinum or Gold-based catalyst (e.g., Au/TiO₂)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
Setup: Follow the same inert atmosphere setup as described in Protocol 1.
-
Reagent Loading: Charge the flask with acetophenone (1.0 eq), the catalyst (e.g., 0.1-1 mol%), and the anhydrous solvent.
-
TMDS Addition: Add TMDS (0.6 eq, providing a slight excess of Si-H) dropwise to the stirred solution at room temperature.
-
Reaction & Monitoring: Stir the reaction at ambient temperature. The reaction is often complete within a few hours.[4] Monitor by TLC or GC to confirm the disappearance of the starting ketone.
-
Work-up: Upon completion, filter the reaction mixture to remove the heterogeneous catalyst (if used). The filtrate, containing the silyl ether product, can be concentrated under reduced pressure.
-
Hydrolysis (Optional): To obtain the corresponding alcohol (1-phenylethanol), the crude silyl ether can be treated with a mild acid (e.g., 1M HCl) in a solvent like THF or methanol.
Safety and Handling Considerations
Working with hydrosilanes and organometallic catalysts requires strict adherence to safety protocols.
-
Atmosphere: All reactions should be conducted under an inert atmosphere (N₂ or Ar) as silanes can react with moisture, and catalysts can be deactivated by oxygen.[9]
-
Moisture Sensitivity: TMDS and other silanes can slowly react with water or alcohols, potentially liberating flammable hydrogen gas. Always use anhydrous solvents and reagents.[12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coats, and nitrile or neoprene gloves.[12]
-
Static Discharge: When transferring flammable solvents and reagents, ensure all equipment is properly grounded to prevent ignition from static electricity. Use non-sparking tools where necessary.[12][13]
-
Ventilation: Handle all reagents in a well-ventilated fume hood to avoid inhalation of vapors.[14][15]
-
Storage: Store TMDS and catalysts in tightly sealed containers in a cool, dry, well-ventilated area, away from oxidizing agents, acids, and bases.[12][14]
Conclusion
Hydrosilylation with 1,1,3,3-tetramethyldisiloxane is a robust and versatile tool for chemical synthesis. By understanding the underlying Chalk-Harrod mechanism, selecting the appropriate catalyst, and adhering to rigorous experimental and safety protocols, researchers can reliably create a wide range of valuable organosilicon compounds. The methodologies presented here provide a solid foundation for applications ranging from the functionalization of small molecules to the cross-linking of advanced silicone polymers.
References
- Application of 1,1,3,3-Tetramethyldisiloxane. (2019). ChemicalBook.
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). PMC - PubMed Central - NIH.
- The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (n.d.). Revue Roumaine de Chimie.
- Karstedt catalysts. (n.d.).
- Karstedt's c
- Hydrosilylation Catalysts (Silicones). (n.d.). Heraeus Precious Metals.
- Safety Data Sheet. (2021).
- DIMETHYLDIMETHOXYSILANE, 96%. (2014). Gelest, Inc..
- Safety Data Sheet Product Identifier: SILANE. (n.d.). Cloudfront.net.
- SAFETY D
- SAFETY D
- 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis. (2023). ChemicalBook.
- β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum C
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applic
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. (n.d.). MDPI.
- Application Notes and Protocols for Hydrosilylation Reactions Utilizing Di-m-tolylsilane. (n.d.). Benchchem.
- Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. (n.d.). MDPI.
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Karstedt's catalyst - Wikipedia [en.wikipedia.org]
- 4. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 5. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 6. Hydrosilylation Catalysts (Silicones) [heraeus-precious-metals.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. Karstedt catalysts | Johnson Matthey [matthey.com]
- 11. mdpi.com [mdpi.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.de [fishersci.de]
- 14. midstatesupply.com [midstatesupply.com]
- 15. d3qi0qp55mx5f5.cloudfront.net [d3qi0qp55mx5f5.cloudfront.net]
Application Note & Protocol: Surface Modification Using 1,3-Dimethyldisiloxane for Hydrophobic Functionalization
Introduction: The Strategic Advantage of Disiloxane-Based Surfaces
In the realms of advanced materials, medical device engineering, and drug delivery systems, the precise control of surface properties is paramount. The ability to modulate surface energy, wettability, and biocompatibility can dictate the success or failure of a given application. Polydimethylsiloxane (PDMS) and related organosilicon compounds are renowned for their exceptional properties, including low surface tension, high flexibility, thermal stability, and biocompatibility.[1][2] This application note provides a comprehensive protocol for the surface modification of substrates using 1,3-dimethyldisiloxane, a precursor for creating thin, hydrophobic, and chemically robust polysiloxane coatings.
The silicon-oxygen backbone of polysiloxanes is significantly more resistant to UV radiation and environmental degradation than the carbon-carbon backbones of many organic polymers, ensuring long-term stability and performance.[3] These coatings are integral to a variety of applications, from creating protective, anti-corrosive layers on metals to developing anti-fouling surfaces for marine and biomedical applications.[1][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established scientific principles. We will delve into the causality behind each experimental step, ensuring a thorough understanding of the surface modification process.
Mechanism of Surface Modification: From Precursor to Functional Coating
The surface modification process with this compound is typically achieved through plasma-enhanced chemical vapor deposition (PECVD). In this process, an energetic plasma is used to fragment the precursor molecules, creating reactive species that polymerize on the substrate surface.[6] The high-energy electrons and ions in the plasma can break the Si-H and Si-C bonds in the this compound, leading to the formation of a highly cross-linked and stable polysiloxane film.[7] The resulting coating's properties, such as hydrophobicity and thickness, can be finely tuned by controlling the plasma parameters.[7]
An alternative, though less common, method for certain substrates involves thermal- or moisture-curing processes where silanol groups on the substrate surface react with the disiloxane.[8] However, plasma deposition is often preferred for its ability to create uniform coatings on a wide variety of substrate materials, including those without native hydroxyl groups.
Experimental Protocol: Plasma-Enhanced Chemical Vapor Deposition of this compound
This protocol details the steps for creating a hydrophobic coating on a substrate using a low-pressure plasma reactor.
I. Materials and Equipment
-
Substrates: Silicon wafers, glass slides, or other materials compatible with vacuum conditions.
-
Precursor: this compound (purity > 98%).
-
Process Gases: Argon (Ar, high purity), Oxygen (O₂, high purity, for cleaning).
-
Solvents: Acetone, isopropanol, and deionized water for substrate cleaning.
-
Equipment:
-
Low-pressure plasma-enhanced chemical vapor deposition (PECVD) system.
-
Mass flow controllers for precise gas handling.
-
Vapor source for the this compound precursor, potentially with heating capabilities to ensure a stable vapor pressure.
-
Vacuum pump capable of reaching pressures in the mTorr range.
-
Contact angle goniometer for surface characterization.
-
(Optional) Ellipsometer for film thickness measurement.
-
(Optional) Fourier-transform infrared (FTIR) spectrometer for chemical analysis of the coating.
-
II. Substrate Preparation: The Foundation for a Robust Coating
The cleanliness and surface energy of the substrate are critical for achieving uniform and durable coatings. Contaminants can act as a weak boundary layer, leading to poor adhesion.
Step-by-Step Procedure:
-
Solvent Cleaning: Sequentially sonicate the substrates in acetone, isopropanol, and deionized water for 15 minutes each to remove organic residues.
-
Drying: Dry the substrates thoroughly with a stream of high-purity nitrogen gas.
-
Plasma Cleaning/Activation (In-situ):
-
Place the cleaned and dried substrates into the PECVD chamber.
-
Evacuate the chamber to a base pressure of <10 mTorr.
-
Introduce argon gas at a flow rate of 20-50 sccm.
-
Introduce oxygen gas at a flow rate of 5-10 sccm.
-
Ignite the plasma at a power of 50-100 W for 5-10 minutes. This step removes any remaining organic contaminants and can generate reactive hydroxyl groups on some surfaces, which can enhance coating adhesion.
-
Vent the chamber with argon and pump down again to the base pressure.
-
III. Deposition of the Polysiloxane Coating
The following parameters are a starting point and may require optimization based on the specific PECVD system and desired coating properties.
Step-by-Step Procedure:
-
Precursor Vapor Introduction:
-
Gently heat the this compound precursor to a stable temperature (e.g., 40-50 °C) to ensure a consistent vapor flow.
-
Introduce the this compound vapor into the chamber at a controlled flow rate (e.g., 1-5 sccm). The use of a carrier gas like argon (e.g., 10-30 sccm) can aid in uniform vapor distribution.[7]
-
-
Plasma Polymerization:
-
Set the process pressure to a suitable value (e.g., 50-100 mTorr).
-
Ignite the plasma at a power of 20-80 W. Lower power settings tend to result in a more polymer-like, hydrophobic coating, while higher power can lead to more fragmentation and a more inorganic, silica-like film.[6]
-
Maintain the plasma for the desired deposition time (e.g., 5-30 minutes). The deposition time will influence the final thickness of the coating.
-
-
Post-Deposition:
-
Turn off the plasma and the precursor flow.
-
Allow the chamber to cool under vacuum or a gentle argon flow.
-
Vent the chamber to atmospheric pressure with an inert gas like nitrogen or argon and carefully remove the coated substrates.
-
Characterization of the Modified Surface
It is crucial to characterize the modified surface to ensure the deposition was successful and the coating meets the desired specifications.
| Parameter | Technique | Expected Outcome |
| Wettability | Contact Angle Goniometry | A significant increase in the water contact angle, typically >100°, indicating a hydrophobic surface. |
| Chemical Composition | FTIR Spectroscopy | Appearance of characteristic peaks for Si-O-Si (~1000-1100 cm⁻¹) and Si-(CH₃)₂ (~1260 cm⁻¹ and ~800 cm⁻¹). |
| Morphology | Scanning Electron Microscopy (SEM) | A smooth, uniform, and defect-free coating. |
| Thickness | Ellipsometry | Controllable thickness in the range of 10-200 nm, depending on deposition time. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Coating Adhesion | Inadequate substrate cleaning or activation. | Repeat the substrate preparation protocol, ensuring thorough cleaning and effective plasma activation. |
| Non-uniform Coating | Inconsistent precursor flow or uneven plasma distribution. | Check the precursor temperature and mass flow controller for stability. Adjust electrode configuration or process pressure to improve plasma uniformity. |
| Low Hydrophobicity | Plasma power too high, leading to an inorganic, silica-like coating. | Reduce the plasma power to decrease precursor fragmentation and retain more organic character in the film. |
| Powdery or Flaky Coating | Gas-phase nucleation due to high precursor concentration or pressure. | Reduce the precursor flow rate or the process pressure. |
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
Caption: Experimental workflow for surface modification.
Proposed Chemical Mechanism Diagram
Caption: Proposed mechanism of plasma polymerization.
Conclusion
The protocol outlined in this application note provides a robust framework for the surface modification of materials using this compound. By leveraging the capabilities of plasma-enhanced chemical vapor deposition, researchers can create highly uniform and durable hydrophobic coatings. The key to successful and reproducible surface modification lies in meticulous substrate preparation and precise control over plasma parameters. The resulting polysiloxane surfaces have broad applicability in fields requiring controlled wettability and biocompatibility, from microfluidics to advanced drug delivery systems.[9]
References
-
Arkles, B. (n.d.). Silicone, Germanium, Tin and Lead compounds, Metal alkoxides, Diketonates and carboxylates. Gelest. Retrieved from [Link]
-
The macro-mechanical properties of polysiloxane coatings. (n.d.). ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. MDPI. Retrieved from [Link]
-
Rau, C., et al. (n.d.). Mechanisms of plasma polymerization of different silico organic monomers. Retrieved from [Link]
-
Polysiloxane Coatings. (n.d.). Corrosionpedia. Retrieved from [Link]
-
Evaluation of Chemical Agent Resistance of Polysiloxane-Based Films and Coatings. (n.d.). DTIC. Retrieved from [Link]
-
How does Polydimethylsiloxane influence the adhesion of coatings? (2025, June 24). HOPEMAX. Retrieved from [Link]
-
Khandoker, M. A. R. (2020). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Retrieved from [Link]
-
Khandoker, M. A. R., et al. (2020). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. ResearchGate. Retrieved from [Link]
-
McGraw, D. (n.d.). Polysiloxanes. Thomas Industrial Coatings. Retrieved from [Link]
-
Preparation and anticorrosion properties of Polydimethylsiloxane (PDMS) coating. (n.d.). Atlantis Press. Retrieved from [Link]
-
Typical reaction scheme for the formation of a PDMS-based sealant. (n.d.). ResearchGate. Retrieved from [Link]
-
Surface modification of poly(dimethylsiloxane) for microfluidic assay applications. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Lecoq, E., et al. (2015). Response of Plasma-Polymerized Hexamethyldisiloxane Films to Aqueous Environments. Langmuir. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. hopemaxchem.com [hopemaxchem.com]
- 3. Polysiloxane Coatings [polysiloxanecoating.com]
- 4. researchgate.net [researchgate.net]
- 5. thomasindcoatings.com [thomasindcoatings.com]
- 6. ispc-conference.org [ispc-conference.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jmcm.itee.radom.pl [jmcm.itee.radom.pl]
- 9. researchgate.net [researchgate.net]
The Unseen Architect: Application of Dimethylsiloxane Chemistry in High-Performance Coatings and Sealants
This document provides an in-depth technical guide for researchers, scientists, and formulation chemists on the application of dimethylsiloxane chemistry in the development of advanced coatings and sealants. We will explore the foundational principles, mechanisms of action, and practical formulation protocols, moving from the fundamental 1,3-dimethyldisiloxane unit to fully-formed, high-performance polymer systems.
Introduction: The Significance of the Siloxane Bond
At the heart of silicone technology lies the siloxane bond (Si-O-Si), a unique chemical linkage that imparts extraordinary properties to the polymers it forms. This bond combines the strength of an inorganic backbone with the versatility of organic side groups. The simplest representation of this repeating unit is this compound, the conceptual building block for polydimethylsiloxane (PDMS). While this compound itself is primarily a synthetic intermediate, it is the foundation upon which the vast majority of silicone coatings and sealants are built.[1] These formulations do not use the simple disiloxane monomer directly; instead, they rely on functionalized polymers (polysiloxanes) of varying chain lengths, which are synthesized from precursors derived from this basic dimethylsiloxane structure.[2][3] The remarkable flexibility, low glass transition temperature, and thermal stability of PDMS are all direct consequences of the rotational freedom of the Si-O bond.[4]
Part 1: Foundational Chemistry of Silicone Formulations
The performance of any silicone-based coating or sealant is dictated by the characteristics of its base polymer. Understanding the synthesis and properties of these polymers is crucial for effective formulation.
The Core Component: Hydroxy-Terminated Polydimethylsiloxane (PDMS-OH)
The workhorse of condensation-cure silicone technology is the silanol (or hydroxy) terminated polydimethylsiloxane polymer.[5][6] This polymer consists of a linear chain of repeating dimethylsiloxane units, capped at both ends with reactive hydroxyl (-OH) groups.
The viscosity of the PDMS-OH polymer is a critical formulation parameter, as it is directly proportional to the polymer's average molecular weight or chain length.[6][7]
-
Low Viscosity Fluids (e.g., <1,000 cSt): Result in lower modulus, higher elongation sealants and can be used to plasticize formulations.
-
High Viscosity Fluids (e.g., >20,000 cSt): Contribute to higher modulus, tougher elastomers with greater mechanical strength.[5]
Synthesis Overview: From Monomer to Polymer
PDMS polymers are typically synthesized via two primary routes:
-
Hydrolysis and Condensation of Dichlorodimethylsilane: This industrial process involves the controlled reaction of dichlorodimethylsilane with water, which generates silanols that subsequently condense to form a mixture of linear and cyclic siloxanes. These are then further polymerized.
-
Anionic Ring-Opening Polymerization (ROP): This method offers more precise control over the final polymer architecture and molecular weight distribution.[8] A cyclic siloxane monomer, such as hexamethylcyclotrisiloxane (D₃), is reacted with an anionic initiator to create "living" polymer chains that can be terminated with a specific end-capping agent to introduce functionality (like -OH groups).[8]
Table 1: Key Physical Properties of Polydimethylsiloxane (PDMS) Fluids
The following table summarizes the characteristic properties of standard trimethylsiloxy-terminated PDMS fluids, which are fundamental to their function in coatings and sealants.
| Property | Typical Value Range | Significance in Formulations |
| Viscosity (at 25°C) | 0.65 to 20,000,000 cSt | Directly impacts extrusion rate, flow, and final mechanical properties.[4] |
| Surface Tension | 15.9 - 21.5 dynes/cm | Extremely low value promotes excellent substrate wetting and surface spreading.[4] |
| Pour Point | -68 to -40 °C | Indicates excellent low-temperature flexibility.[4] |
| Viscosity-Temp. Coefficient | 0.32 - 0.62 | Shows that viscosity is less affected by temperature changes than organic polymers.[9] |
| Thermal Stability (in air) | Stable up to 150 °C | Allows for use in high-temperature applications.[4] |
| Refractive Index | ~1.375 - 1.405 | Contributes to high optical clarity in transparent coatings and sealants.[4] |
Part 2: Mechanism of Action in Sealant Systems
The transformation from a liquid paste to a durable, flexible rubber is known as curing or vulcanization. For silicone sealants, this process typically occurs at room temperature (Room Temperature Vulcanizing or RTV) and is driven by one of two primary chemical mechanisms.[5]
Moisture-Activated Condensation Cure (RTV-1 Sealants)
One-component (RTV-1) sealants are the most common type found in construction and household applications. They are formulated from PDMS-OH polymers and cure upon exposure to atmospheric moisture.[2][10]
The curing process is a two-step reaction:
-
Hydrolysis: The multifunctional silane crosslinker reacts with atmospheric water, converting its reactive groups (e.g., acetoxy) into silanol (Si-OH) groups.
-
Condensation: These newly formed silanols, along with the terminal silanols on the PDMS-OH base polymer, condense with each other. This reaction, often accelerated by an organotin catalyst, forms a stable, cross-linked Si-O-Si network and releases a small byproduct molecule.[5][11] The type of byproduct defines the sealant's cure chemistry (e.g., acetic acid for acetoxy-cure, methanol for neutral-cure).
The rate of cure is diffusion-limited; moisture must permeate through the already-cured outer "skin" to reach the uncured material within.[11][12] Therefore, cure speed is highly dependent on ambient temperature and relative humidity.[10][13]
Platinum-Catalyzed Addition Cure (RTV-2 Sealants)
Two-component (RTV-2) systems cure via a different mechanism known as hydrosilylation. These systems consist of two separate parts that are mixed immediately before use.[14][15]
-
Part A: Typically contains a vinyl-functional siloxane polymer (PDMS with -CH=CH₂ groups) and a platinum catalyst.
-
Part B: Contains a hydride-functional siloxane crosslinker (PDMS with Si-H groups).
When mixed, the platinum catalyst facilitates the addition of the Si-H bond across the vinyl group's double bond, forming a stable carbon-silicon (C-Si) linkage.[16] This reaction is highly efficient and proceeds without generating any byproducts, which results in minimal shrinkage during cure.[16] The cure can occur at room temperature or be accelerated by heat.
Part 3: Application in Protective Coatings
When incorporated into coatings, either as the primary binder or as a surface-modifying additive, silicones provide a unique combination of protection and functionality.
Mechanism of Surface Modification
The primary driver for the effectiveness of silicone additives is their inherent incompatibility with most organic resin systems and their extremely low surface energy.[4] When a coating containing a PDMS additive is applied, a thermodynamic driving force causes the silicone molecules to migrate to the coating-air interface. This creates a very thin, silicone-rich surface layer, which imparts properties like:
-
Hydrophobicity: The non-polar methyl groups at the surface orient outwards, creating a low-energy interface that repels water, causing it to bead up and roll off.[17] This can be quantified by an increase in the water contact angle.[18]
-
Slip and Abrasion Resistance: The silicone-rich surface provides lubricity, reducing the coefficient of friction and improving resistance to scratching and marring.
-
Substrate Wetting: In some cases, specialized organo-modified silicones can act as wetting agents, lowering the overall surface tension of the liquid coating to ensure it spreads evenly over a substrate.[19]
Use as a Co-polymer Additive
Beyond simple additives, siloxane segments can be chemically incorporated into the backbone of other polymers, such as polyurethanes or epoxies.[20][21] This creates hybrid polymers with enhanced properties. For example, incorporating PDMS into a polyurethane backbone can significantly improve the resulting coating's flexibility at low temperatures, UV resistance, and water repellency, while retaining the toughness and adhesion of the polyurethane.[21][22]
Part 4: Experimental Protocols
The following protocols provide starting-point formulations for laboratory-scale preparation. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Preparation of a Model RTV-1 Acetoxy-Cure Sealant
This protocol describes the formulation of a simple, translucent sealant using a condensation cure mechanism.
Materials & Equipment:
-
Silanol-terminated PDMS (PDMS-OH), viscosity ~80,000 cSt
-
Hydrophilic Fumed Silica (e.g., AEROSIL® 150), dried
-
Methyltriacetoxysilane (MTAS) as crosslinker
-
Dibutyltin dilaurate (DBTDL) as catalyst
-
Planetary mixer or high-shear disperser
-
Caulking tube or similar container for packaging
Procedure:
-
Predrying: Dry the fumed silica in an oven at 120°C for at least 4 hours to remove adsorbed moisture. Allow to cool in a desiccator.
-
Polymer Loading: Add 100 parts by weight of the PDMS-OH polymer to the mixing vessel.
-
Filler Incorporation: Under a nitrogen blanket and with slow mixing, gradually add 8-12 parts by weight of the dried fumed silica.
-
Dispersion: Increase the mixing speed to high shear and mix until the fumed silica is fully dispersed and the mixture is homogenous and smooth. This may take 30-60 minutes.
-
Crosslinker Addition: Reduce mixing speed and add 4-6 parts by weight of the MTAS crosslinker. Mix for 10-15 minutes until uniform. A faint odor of acetic acid may be noticeable.
-
Catalyst Addition: Add 0.05-0.1 parts by weight of the DBTDL catalyst. Mix for a final 5 minutes.
-
Packaging: Immediately transfer the formulated sealant into a moisture-proof container or caulking tube, minimizing air exposure.
-
Curing & Evaluation: Extrude a bead of the sealant onto a non-porous surface (e.g., glass or aluminum). Allow to cure at ambient conditions (e.g., 23°C, 50% RH). Observe skin-over time (typically 15-30 minutes) and full cure time (typically 24-48 hours for a 2mm thick section).[16]
Protocol 2: Surface Modification of Glass for Enhanced Hydrophobicity
This protocol demonstrates how to create a water-repellent surface using a silicone treatment.
Materials & Equipment:
-
Microscope glass slides
-
Isopropyl alcohol (IPA)
-
A low-viscosity, reactive silicone fluid or silane (e.g., an alkyltrimethoxysilane)
-
Laboratory oven
-
Goniometer or contact angle measurement device
-
Pipettes and beakers
Procedure:
-
Substrate Cleaning: Thoroughly clean the glass slides by sonicating in IPA for 15 minutes, followed by rinsing with fresh IPA and drying with a stream of nitrogen.
-
Solution Preparation: Prepare a 2% (w/w) solution of the reactive silicone/silane in IPA. Stir for 10 minutes to ensure it is fully dissolved.
-
Initial Characterization: On a clean, untreated slide, measure the contact angle of a deionized water droplet (typically <30°).
-
Coating Application: Immerse the cleaned slides in the prepared silicone solution for 60 seconds. Alternatively, spin-coat the solution onto the slides.
-
Drying: Withdraw the slides and allow the solvent to evaporate at room temperature for 5 minutes.
-
Curing: Place the slides in an oven at 100-110°C for 15-30 minutes. This step facilitates the covalent bonding of the silane to the hydroxyl groups on the glass surface.[17]
-
Final Characterization: After cooling to room temperature, measure the water contact angle on the treated slides. A successful hydrophobic modification should result in a contact angle >90°.
Part 5: Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Sealant Fails to Cure | Expired catalyst; insufficient atmospheric moisture; formulation packaged in non-moisture-proof container. | Verify catalyst activity; increase ambient humidity; use appropriate packaging. |
| Poor Adhesion | Improper substrate cleaning; incompatible substrate; insufficient adhesion promoter in formulation. | Ensure substrate is clean, dry, and free of oils; incorporate an appropriate silane adhesion promoter (e.g., amino- or epoxy-functional). |
| Cracking or Brittleness | Over-crosslinking (too much crosslinker); insufficient plasticizer or low MW polymer. | Reduce crosslinker concentration; add a non-reactive PDMS fluid as a plasticizer. |
| Surface Defects in Coating | Incompatibility of silicone additive; incorrect additive concentration. | Screen different organo-modified silicone additives for better compatibility; optimize additive level (typically 0.1-1.0% by weight). |
Advanced Insight: The Role of Reactive Diluents
In high-performance formulations, minimizing volatile organic compounds (VOCs) is critical. Reactive diluents are low-viscosity materials that reduce the overall viscosity of a system for easy application but then react and become part of the cured polymer network.[23][24] In silicone systems, low molecular weight functional siloxanes or resins can act as reactive diluents.[19] They lower the viscosity without trapping non-reactive oils that could later migrate out, thus improving long-term performance and stability.[25]
References
-
GORVIA. (2023, August 6). How Does Silicone Sealant Cure? Available at: [Link]
-
Antas®. (2024, December 19). Understand The Curing Process Of Silicone Sealants. Available at: [Link]
-
SiSiB SILICONES. Formulating RTV Silicone Sealants. Available at: [Link]
-
Joinstar. (2025, January 2). Factors Affecting the Curing of Silicone Sealants: You Must Know. Available at: [Link]
-
Comyn, J., et al. Kinetics of Moisture Cure of Silicone Sealants. International Journal of Adhesion and Adhesives. Available at: [Link]
-
Stout, R. P., et al. (2021). In Situ Curing Kinetics of Moisture-Reactive Acetoxysiloxane Sealants. ACS Applied Polymer Materials. Available at: [Link]
-
Zhang, J., et al. (2018). Functional polysiloxanes: a novel synthesis method and hydrophilic applications. New Journal of Chemistry. Available at: [Link]
-
Getty, P. T. (2021). Design, Synthesis, and Characterization of Next-Generation Polysiloxanes. University of California, Santa Barbara. Available at: [Link]
-
SiSiB SILICONES. Silicones for RTV-1 formulation guide - Silicone OH Polymer (Base Polymer). Available at: [Link]
-
Williams, T. S. (2003). Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. Virginia Tech. Available at: [Link]
-
Khandoker, M. A. R. (2020). Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Available at: [Link]
-
Li, G., et al. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers. Available at: [Link]
-
ResearchGate. Typical polysiloxane synthesis. Available at: [Link]
-
Evonik. PRODUCTS FOR RTV-1 SILICONE SEALANTS. Available at: [Link]
-
Wacker Chemie AG. Room Temperature Vulcanizing (RTV) Silicones. Available at: [Link]
-
Pusztai, E., et al. (2013). The effect of some disiloxane chain extenders on the thermal and mechanical properties of cross-linked poly(siloxane-urethane)s. Express Polymer Letters. Available at: [Link]
-
Gelest. Functional Silicone Reactivity Guide. Available at: [Link]
-
Genesee Polymers Corporation. GP-535 1,1,3,3 Tetramethyldisiloxane. Available at: [Link]
- Google Patents. WO2015043792A1 - Silicone chain extender.
-
Liu, Y., et al. (2019). In Situ Incorporation of Diamino Silane Group into Waterborne Polyurethane for Enhancing Surface Hydrophobicity of Coating. Polymers. Available at: [Link]
-
Landry, C. J. T., et al. (1993). In situ polymerization of tetraethoxysilane in poly(methyl methacrylate): morphology and dynamic mechanical properties. Polymer. Available at: [Link]
-
Gelest. Hydrophobicity, Hydrophilicity, and Silane Surface Modification. Available at: [Link]
-
Gelest. Hydrophobic Materials. Available at: [Link]
-
Zhang, L., et al. (2022). Preparation and Properties of PED-TDI Polyurethane-Modified Silicone Coatings. Polymers. Available at: [Link]
-
Diversified Enterprises. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids. Available at: [Link]
-
Coltrain, B. K., et al. (1993). Dynamic studies of the molecular relaxations and interactions in microcomposites prepared by in-situ polymerization of silicon alkoxides. Macromolecules. Available at: [Link]
-
Gelest, Inc. REACTIVE SILICONES: forging new polymer links. Available at: [Link]
-
MDPI. Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings. Available at: [Link]
-
ResearchGate. (2024). Enhance the viscosity of polydimethylsiloxane by controlling the volume ratio of monomer and chain terminator. Available at: [Link]
-
Gelest. Conventional Silicone Fluids. Available at: [Link]
-
Gelest, Inc. (2013). Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Available at: [Link]
-
Ipox Chemicals. Reactive diluents. Available at: [Link]
-
Rybak, A., et al. (2018). A New Route for Preparation of Hydrophobic Silica Nanoparticles Using a Mixture of Poly(dimethylsiloxane) and Diethyl Carbonate. Polymers. Available at: [Link]
-
Gelest, Inc. SILICONE FLUIDS Property Profile Guide. Available at: [Link]
-
MDPI. (2021). The Compatibility of Three Silicone Oils with Polydimethylsiloxane and the Microstructure and Properties of Their Composite Coatings. Available at: [Link]
-
Khalina, M., et al. (2019). The effect of reactive diluent on mechanical properties and microstructure of epoxy resins. Polymer Bulletin. Available at: [Link]
-
Washington, K. E., et al. (2021). Water-Resistant Surface Modification of Hydrophobic Polymers with Water-Soluble Surfactant Additives. ACS Applied Materials & Interfaces. Available at: [Link]
-
OUCI. The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Conventional Silicone Fluids - Gelest [technical.gelest.com]
- 5. sinosil.com [sinosil.com]
- 6. sisib.com [sisib.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. gorcci.com [gorcci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Factors Affecting the Curing of Silicone Sealants: You Must Know [tengyusealant.com]
- 14. wacker.com [wacker.com]
- 15. gelest.com [gelest.com]
- 16. Understand The Curing Process Of Silicone Sealants - Kingwit Sealant Supplier [kwsealant.com]
- 17. Hydrophobic Materials | [gelest.com]
- 18. In Situ Incorporation of Diamino Silane Group into Waterborne Polyurethane for Enhancing Surface Hydrophobicity of Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shinetsusilicones.com [shinetsusilicones.com]
- 20. expresspolymlett.com [expresspolymlett.com]
- 21. Synthesis of Polydimethylsiloxane-Modified Polyurethane and the Structure and Properties of Its Antifouling Coatings [mdpi.com]
- 22. Preparation and Properties of PED-TDI Polyurethane-Modified Silicone Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 23. specialchem.com [specialchem.com]
- 24. Reactive diluents | Ipox Chemicals [ipox-chemicals.com]
- 25. The effect of reactive diluent on mechanical properties and microstructure of epoxy resins (2019) | Morteza Khalina | 43 Citations [scispace.com]
Application Notes and Protocols for 1,3-Dimethyldisiloxane in the Fabrication of Medical Devices
Introduction: The Role of Organosilicon Precursors in Advanced Medical Device Coatings
The relentless pursuit of enhanced biocompatibility and functionality in medical devices has led to significant advancements in surface modification technologies. Among these, plasma-enhanced chemical vapor deposition (PECVD) of organosilicon thin films has emerged as a cornerstone for imparting desirable surface properties onto a variety of medical-grade substrates.[1][2] These coatings can be tailored to offer a spectrum of functionalities, from creating lubricious surfaces on catheters and guidewires to forming protective, biocompatible barriers on implants and surgical tools.[1]
While hexamethyldisiloxane (HMDSO) is a widely utilized and well-documented precursor in this field, this guide will focus on the application of a related yet distinct molecule: 1,3-dimethyldisiloxane . Due to the relative novelty of this compound in this specific application, we will first establish a foundational understanding based on the extensive research and established protocols for HMDSO. Subsequently, we will extrapolate and provide specific guidance for the use of this compound, highlighting the critical process parameters that require adjustment and optimization.
Fundamental Principles of Disiloxane-Based Plasma Polymerization
The core of this technology lies in the use of a low-pressure plasma to activate a precursor vapor, in this case, a disiloxane, which then polymerizes and deposits as a thin, highly conformal, and pinhole-free coating on the substrate.[1][3] The unique properties of the siloxane backbone (Si-O-Si) impart high flexibility, thermal stability, and chemical inertness to the resulting coating.[4]
The versatility of this process is a key advantage; by carefully controlling the plasma parameters and the composition of the process gases (e.g., the ratio of the disiloxane to oxygen), the final properties of the coating can be precisely tuned.[1][5] This allows for the creation of surfaces that are either hydrophobic (water-repelling) or hydrophilic (water-attracting), a critical factor in modulating biological interactions such as protein adsorption and cell adhesion.[1][3]
Visualizing the Precursors: this compound vs. Hexamethyldisiloxane
To appreciate the nuances in applying these two precursors, it is essential to visualize their molecular structures.
The primary distinction lies in the substitution on the silicon atoms. HMDSO is fully methylated, whereas this compound possesses reactive Si-H bonds. This structural difference is hypothesized to influence the plasma chemistry and the resulting film composition, offering unique opportunities for surface functionalization.
Application Note 1: Creating Hydrophobic, Lubricious Coatings for Catheters and Guidewires
Objective: To deposit a thin, hydrophobic, and lubricious coating on medical devices to reduce friction and minimize tissue trauma during insertion and manipulation.
Rationale: The inherent hydrophobicity of polydimethylsiloxane-like coatings reduces the coefficient of friction in an aqueous environment. This is particularly beneficial for devices that navigate through vascular or urinary tracts.
Protocol: PECVD of a Polydimethylsiloxane-like Coating (Reference: HMDSO)
This protocol serves as a baseline and is widely established for HMDSO.
1. Substrate Preparation:
- Thoroughly clean the medical device substrate (e.g., stainless steel, nitinol, Pebax®) using a validated cleaning procedure, typically involving sonication in isopropyl alcohol followed by drying with medical-grade nitrogen.
- Load the cleaned and dried substrates into the PECVD chamber, ensuring adequate spacing to prevent shadowing effects.
2. Chamber Preparation:
- Evacuate the chamber to a base pressure of < 10 mTorr to remove atmospheric contaminants.
- Introduce argon gas at a controlled flow rate to pre-treat and activate the substrate surface through a brief plasma exposure. This step enhances coating adhesion.
3. Deposition Process:
- Introduce HMDSO vapor into the chamber at a controlled flow rate. A mass flow controller is recommended for precision.
- Ignite the plasma at a specified radio frequency (RF) power. The power level will influence the degree of precursor fragmentation and the cross-linking of the resulting film.
- Maintain the deposition process for a predetermined duration to achieve the target coating thickness.
4. Post-Deposition:
- Extinguish the plasma and cease the flow of HMDSO.
- Allow the chamber to cool and vent with an inert gas like nitrogen before removing the coated devices.
Adaptation for this compound:
The presence of Si-H bonds in this compound is expected to lead to a higher degree of cross-linking in the plasma-polymerized film. This may result in a harder, more durable coating. However, it also necessitates adjustments to the process parameters:
-
RF Power: A lower RF power may be sufficient to achieve a comparable degree of polymerization due to the higher reactivity of the Si-H bonds.
-
Precursor Flow Rate: The flow rate of this compound may need to be optimized. A lower flow rate might be required to prevent gas-phase nucleation (i.e., powder formation) due to its higher reactivity.
-
Deposition Time: The deposition rate may differ from that of HMDSO. It is crucial to perform calibration runs to establish the relationship between deposition time and coating thickness.
Table 1: Comparison of Starting Process Parameters for HMDSO and this compound
| Parameter | HMDSO (Reference) | This compound (Recommended Starting Point) |
| Base Pressure | < 10 mTorr | < 10 mTorr |
| Argon Pre-treatment | 20-50 sccm, 50-100 W, 1-2 min | 20-50 sccm, 50-100 W, 1-2 min |
| Precursor Flow Rate | 2-10 sccm | 1-5 sccm (start low and optimize) |
| RF Power | 50-200 W | 30-150 W (start low and optimize) |
| Deposition Time | Dependent on desired thickness | Calibrate for deposition rate |
Application Note 2: Fabrication of Biocompatible Barrier Coatings for Implants
Objective: To create a dense, cross-linked, and biocompatible barrier coating on implantable devices to prevent leaching of metal ions and to improve tissue integration.
Rationale: By introducing oxygen into the plasma during the deposition process, the organosilicon precursor can be converted into a silicon oxide-like (SiOx) film.[2] These films are chemically inert, optically transparent, and act as excellent diffusion barriers.
Protocol: PECVD of a Silicon Oxide-like Coating (Reference: HMDSO + Oxygen)
1. Substrate and Chamber Preparation:
- Follow the same preparation steps as outlined in Application Note 1.
2. Deposition Process:
- Introduce a controlled mixture of HMDSO vapor and oxygen gas into the chamber. The ratio of oxygen to HMDSO is a critical parameter that determines the film's composition and properties.
- Ignite the plasma at a specified RF power. Higher power levels generally favor the formation of a more inorganic, silica-like film.
- Maintain the deposition process to achieve the desired coating thickness.
3. Post-Deposition:
- Follow the same post-deposition steps as in Application Note 1.
Adaptation for this compound + Oxygen:
The Si-H bonds in this compound are more susceptible to oxidation than the Si-CH3 bonds in HMDSO. This suggests that a lower oxygen-to-precursor ratio may be required to achieve a similar SiOx stoichiometry.
-
Oxygen-to-Precursor Ratio: Begin with a lower oxygen flow rate compared to established HMDSO processes and gradually increase it while monitoring the resulting film properties (e.g., via Fourier-transform infrared spectroscopy).
-
RF Power: The optimal RF power may be lower due to the higher reactivity of this compound in an oxygen-containing plasma.
Table 2: Key Process Parameters for SiOx-like Film Deposition
| Parameter | HMDSO + O2 (Reference) | This compound + O2 (Recommended Starting Point) |
| O2/Precursor Ratio | 1:1 to 10:1 | 0.5:1 to 5:1 (start low and optimize) |
| RF Power | 100-300 W | 80-250 W (start low and optimize) |
| Resulting Film | Inorganic, hydrophilic, high barrier properties | Potentially more efficient conversion to SiOx |
Workflow for Process Optimization
The successful implementation of this compound requires a systematic approach to process optimization. The following workflow is recommended:
Sterilization Considerations
Medical devices coated with polydimethylsiloxane-like films must undergo terminal sterilization. The choice of sterilization method can impact the coating's properties.
-
Ethylene Oxide (EtO): Generally compatible with silicone-based coatings, with minimal impact on their mechanical and surface properties.
-
Gamma Irradiation and Electron Beam: High-energy radiation can cause chain scission or further cross-linking in the polymer, potentially altering its mechanical properties. The extent of these changes depends on the radiation dose and the initial cross-linking density of the coating.
-
Autoclave (Steam Sterilization): The high temperature and moisture can lead to hydrolytic degradation of some siloxane bonds, especially in less cross-linked films.
It is imperative to validate the chosen sterilization method to ensure that it does not adversely affect the coating's performance and biocompatibility.
Conclusion and Future Outlook
While HMDSO remains the industry standard for many PECVD applications in the medical device sector, this compound presents an intriguing alternative. Its inherent reactivity, due to the presence of Si-H bonds, offers the potential for creating highly cross-linked, durable, and functional coatings, possibly at lower energy inputs. The protocols and guidelines presented herein, though rooted in the extensive knowledge of HMDSO, provide a robust starting point for researchers and drug development professionals to explore the unique advantages of this compound. Further research is warranted to fully elucidate the plasma chemistry of this promising precursor and to expand its application in the next generation of medical devices.
References
-
Plasma-Applied Silicone Coatings for the Next Generation of Medical Devices. (2020, February 14). Medical Design and Outsourcing. [Link]
-
PECVD of biocompatible coatings on 316L stainless steel. ResearchGate. [Link]
-
Response of Plasma-Polymerized Hexamethyldisiloxane Films to Aqueous Environments. (2015). Langmuir. [Link]
-
Use of plasma polymerization for preparing silicone-coated membranes for possible use in blood oxygenators. (1979). Artificial Organs. [Link]
-
Multilayer coating by plasma polymerization of TMDSO deposited on Carbon Steel: Synthesis and characterization. ResearchGate. [Link]
-
Preparation and film properties of polysiloxanes consisting of di- and quadra-functional hybrid units. Tokyo University of Science. [Link]
- Medical device, materials, and methods.
-
Silicones in Biomedical Applications. Gelest, Inc.. [Link]
-
A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. ResearchGate. [Link]
-
HMDSO (Hexamethyldisiloxane) for Plasma Coating. Thierry Corporation. [Link]
-
Comparison of HMDSO and HMDSN as precursors for high-barrier plasma-polymerized multilayer coating systems on polyethylene terephthalate films. ResearchGate. [Link]
-
New Coatings and Processes Add Value to Medical Devices. MD+DI. [Link]
-
Hexamethyldisiloxane-Plasma Coating of Wood Surfaces for Creating Water Repellent Characteristics. ResearchGate. [Link]
- Long-term re-absorbable subcutaneous implant with controled pre-concentrated pharmacologically active polymer substance release for treating endometriosis.
-
Single-step deposition of hexamethyldisiloxane surface gradient coatings with a high amplitude of water contact angles over a. Wiley Online Library. [Link]
- Process for preparing 1,1,3,3-tetramethyl-disiloxane.
- Biodegradable in-situ forming implants and methods of producing the same.
-
Biomedical Applications Of Plasma Polymerization And Plasma Treatment Of Polymer Surfaces. Scholars' Mine. [Link]
-
Synthesis of nanopowders in a PECVD reactor from organosilicon precursor. ResearchGate. [Link]
-
Synthesis and properties of new poly(dimethylsiloxane) nanocomposites. ACS Publications. [Link]
- Bioabsorbable polymer composition and medical device.
-
Synthesis, characterization, and thermal properties of new polysiloxanes containing 1,3-bis(silyl)-2,4-dimethyl-2,4-diphenylcyclodisilazane. Semantic Scholar. [Link]
- Pecvd coating using an organosilicon precursor.
- Pecvd coating using an organosilicon precursor.
-
Initiated chemical vapor deposition of biopassivation coatings. ResearchGate. [Link]
Sources
The Unassuming Workhorse: 1,3-Dimethyldisiloxane as a Pivotal Chemical Intermediate
For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical intermediates is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. Among the vast arsenal of organosilicon reagents, 1,3-dimethyldisiloxane and its close analogues, such as 1,1,3,3-tetramethyldisiloxane (TMDS), have emerged as versatile and powerful tools. This guide provides an in-depth exploration of the role of this compound as a chemical intermediate, offering both foundational knowledge and actionable protocols for its effective implementation in the laboratory.
Foundational Properties and Structural Significance
This compound is a fundamental unit in siloxane chemistry, characterized by a central siloxane (Si-O-Si) bond with methyl groups attached to the silicon atoms.[1] This seemingly simple structure belies a unique reactivity profile that makes it an invaluable precursor for the synthesis of more complex silicone-based materials and a mild yet effective reagent in a variety of organic transformations. Its utility as a model compound for studying the kinetics of hydrolysis and condensation is also noteworthy, providing insights into the initial stages of polysiloxane formation.[1]
A Gentle Giant: The Role of Dimethyldisiloxanes in Reduction Reactions
One of the most significant applications of dimethyldisiloxanes, particularly 1,1,3,3-tetramethyldisiloxane (TMDS), is as a reducing agent in organic synthesis. The power of TMDS lies in its two active silicon-hydrogen (Si-H) bonds, which act as a mild and selective source of hydride. This characteristic allows for the reduction of a wide array of functional groups with remarkable chemoselectivity, often leaving other sensitive functionalities within a complex molecule untouched.[2]
Key Advantages in Reductive Chemistry:
-
Selectivity: TMDS can selectively reduce specific functional groups, minimizing the need for extensive protection-deprotection strategies.
-
Mild Reaction Conditions: Many reductions using TMDS can be performed under ambient conditions, contributing to energy efficiency and the preservation of thermally sensitive substrates.[3]
-
Green Chemistry Principles: The byproducts of TMDS reductions are often non-toxic silicon oxides or volatile small molecules, which are easier to handle and dispose of compared to traditional metal hydride reducing agents.
-
Broad Substrate Scope: TMDS has been successfully employed in the reduction of aldehydes, ketones, esters, and amides to their corresponding alcohols or amines.[2]
Platinum-Catalyzed Reduction of Carboxamides to Amines: An Exemplary Protocol
A notable application of TMDS is the platinum-catalyzed reduction of carboxamides to amines. This reaction is highly efficient and tolerates a wide range of other reducible functional groups such as nitro groups, esters, nitriles, and halides.[2]
Experimental Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), combine the carboxamide (1.0 mmol), a platinum catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, 0.01 mol%), and a suitable solvent (e.g., toluene, 5 mL) in a reaction vessel.
-
Addition of Reducing Agent: Add 1,1,3,3-tetramethyldisiloxane (TMDS, 1.5 mmol) dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired amine.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the platinum catalyst and the Si-H bonds of the TMDS.
-
Platinum Catalyst: Platinum catalysts are highly effective in activating the Si-H bond, facilitating the hydride transfer to the carbonyl group of the amide.
-
Stoichiometry of TMDS: A slight excess of TMDS is used to ensure complete reduction of the carboxamide.
-
Aqueous Work-up: The aqueous work-up serves to quench any unreacted TMDS and to remove inorganic byproducts.
Building Blocks for Advanced Materials: Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as a carbon-carbon double bond), is a cornerstone of silicone chemistry, and dimethyldisiloxanes are key players in this process.[4][5] This reaction is instrumental in the synthesis of a vast array of organosilicon compounds and for the cross-linking of silicone polymers to form elastomers.[5][6]
The Catalyst is Key: Platinum Complexes in Hydrosilylation
Platinum-based catalysts, such as Speier's catalyst (H₂[PtCl₆]) and Karstedt's catalyst (a platinum(0) complex with 1,3-divinyl-1,1,3,3-tetramethyldisiloxane), are highly efficient in promoting hydrosilylation reactions.[5][6] Karstedt's catalyst is particularly favored for its high activity at low temperatures and its solubility in common organic solvents.[6]
Workflow for Platinum-Catalyzed Hydrosilylation:
Caption: General workflow for a platinum-catalyzed hydrosilylation reaction.
Protocol for the Hydrosilylation of 1-Octene with TMDS
This protocol exemplifies the synthesis of an organosilicon compound via a platinum-catalyzed hydrosilylation reaction.[4]
Experimental Protocol:
-
Catalyst Preparation: Prepare a stock solution of Karstedt's catalyst in anhydrous xylene (e.g., 2% platinum by weight).
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, under a nitrogen atmosphere, place 1-octene (10 mmol) and anhydrous toluene (20 mL).
-
Catalyst Addition: Add the Karstedt's catalyst solution (e.g., 0.001 mol% Pt relative to the alkene) to the reaction flask.
-
Addition of Silane: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Add 1,1,3,3-tetramethyldisiloxane (TMDS, 5 mmol) dropwise from the addition funnel over a period of 30 minutes.
-
Reaction and Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by ¹H NMR spectroscopy, observing the disappearance of the Si-H and vinyl proton signals.
-
Purification: After the reaction is complete, cool the mixture to room temperature. The product can be purified by vacuum distillation to remove the solvent and any unreacted starting materials.
Self-Validation and Causality:
-
Anhydrous Conditions: Moisture can deactivate the platinum catalyst and lead to undesired side reactions, hence the use of flame-dried glassware and anhydrous solvents is critical.
-
Catalyst Loading: A low catalyst loading is typically sufficient due to the high efficiency of Karstedt's catalyst.
-
Controlled Addition: The dropwise addition of the silane helps to control the reaction exotherm and prevent side reactions.
-
Spectroscopic Monitoring: ¹H NMR is a powerful tool to monitor the reaction in real-time by observing the characteristic signals of the reactants and products.
Quantitative Data Summary
| Property | 1,3-Dimethyl-1,3-diphenyldisiloxane | 1,1,3,3-Tetramethyldisiloxane | 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane |
| Molecular Formula | C₁₄H₁₆OSi₂ | C₄H₁₄OSi₂ | C₆H₁₈O₅Si₂ |
| Molecular Weight | 256.45 g/mol [7] | 134.33 g/mol | 226.37 g/mol [8] |
| CAS Number | 6689-22-1[7] | 3277-26-7 | 18186-97-5[8] |
| Primary Application | Intermediate for silicone polymers | Reducing agent, Hydrosilylation | Intermediate for organosilicon compounds |
Safety and Handling
This compound and its analogues are flammable liquids and vapors.[8][9] It is imperative to handle these reagents in a well-ventilated fume hood, away from ignition sources.[10][11] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and nitrile gloves, should be worn at all times.[9][10] In case of a fire, use a dry chemical, foam, or carbon dioxide extinguisher.[9]
Conclusion
This compound and its derivatives are far more than simple siloxanes; they are enabling tools for modern chemical synthesis. Their utility as mild and selective reducing agents aligns with the principles of green chemistry, while their role in hydrosilylation reactions is fundamental to the creation of advanced silicone materials. By understanding the underlying principles of their reactivity and adhering to meticulously designed protocols, researchers can harness the full potential of these versatile chemical intermediates to drive innovation in drug discovery, materials science, and beyond.
References
- 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Chemical Synthesis. (n.d.).
- 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE - Gelest, Inc. (2017).
- Application of 1,1,3,3-Tetramethyldisiloxane. (2019). ChemicalBook.
- 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% - Gelest, Inc. (2015).
- 1,1,3,3-Tetramethyldisiloxane: Your Go-To Reducing Agent for Organic Synthesis. (2026).
- This compound | Building Block for Research - Benchchem. (n.d.).
- 1,1,3,3, TETRAPHENYL DIMETHOXY DISILOXANE - Safety Data Sheet - ChemicalBook. (2023).
- 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis - ChemicalBook. (2023).
- Safety Data Sheet - 3M. (2014).
- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (n.d.).
- Tetramethyldisiloxane (TMDSO, TMDS) - Organic Chemistry Portal. (n.d.).
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane - NIST WebBook. (n.d.).
- The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful - Revue Roumaine de Chimie. (n.d.).
- Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. (2013).
- Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - MDPI. (n.d.).
- 1,3‐Divinyltetramethyldisiloxane - ResearchGate. (n.d.).
- Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (2025).
- CAS 18293-85-1: Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethoxy - CymitQuimica. (n.d.).
- Disiloxane, 1,1,3,3-tetramethyl- - NIST WebBook. (n.d.).
- Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil - DTIC. (n.d.).
- 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane: Comprehensive Overview and Applications. (2025).
- 1,3-Diphenyl-1,3-dimethyldisiloxane | C14H16OSi2 | CID 6327619 - PubChem. (n.d.).
- 1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane | C10H26OSi2 | CID 600287 - PubChem. (n.d.).
- Karstedt catalysts | Johnson Matthey. (n.d.).
- Organosilane Reducing Agents - Technical Library - Gelest. (n.d.).
- Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (2025).
- Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. (n.d.).
- Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121 - PubChem - NIH. (n.d.).
- REACTIVE SILICONES:. (n.d.).
- 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496 - PubChem. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]
- 3. Application of 1,1,3,3-Tetramethyldisiloxane_Chemicalbook [chemicalbook.com]
- 4. 1,1,3,3-Tetramethyldisiloxane: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry [mdpi.com]
- 6. Karstedt catalysts | Johnson Matthey [matthey.com]
- 7. 1,3-Diphenyl-1,3-dimethyldisiloxane | C14H16OSi2 | CID 6327619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | C6H18O5Si2 | CID 87496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. gelest.com [gelest.com]
- 11. chemos.de [chemos.de]
Application Notes & Protocols: Experimental Setup for Polysiloxane Synthesis via Ring-Opening Polymerization
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of polydimethylsiloxane (PDMS) and related functionalized polysiloxanes. The primary focus is on the ring-opening polymerization (ROP) of cyclic siloxane monomers, a robust and highly controllable method for producing polymers with defined molecular weights and functionalities. A key aspect of this guide is the strategic use of disiloxanes, such as 1,1,3,3-tetramethyldisiloxane (TMDS) or hexamethyldisiloxane (MM), as chain-terminating or end-capping agents to precisely control the polymer's final structure. We will explore both anionic and cationic ROP mechanisms, detailing the causality behind experimental choices, and provide comprehensive, step-by-step protocols for lab-scale synthesis, purification, and characterization.
Introduction: The Strategic Synthesis of Polysiloxanes
Polydimethylsiloxane (PDMS) is a foundational polymer in advanced materials science, prized for its unique combination of properties including thermal stability, biocompatibility, low surface tension, and high gas permeability[1][2]. These characteristics make it indispensable in fields ranging from microfluidics and biomedical devices to advanced coatings and elastomers[2].
The most versatile method for synthesizing PDMS is the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as octamethylcyclotetrasiloxane (D₄) and the more reactive, ring-strained hexamethylcyclotrisiloxane (D₃)[3][4]. The power of ROP lies in its ability to produce polymers with controlled molecular weights and narrow polydispersity, particularly when conducted as a living polymerization[5][6].
A critical element in controlling the polymerization is the use of a chain terminator or end-capper. This is where linear disiloxanes play a pivotal role. While the topic specifies "1,3-Dimethyldisiloxane," it is more common in practice to use derivatives like hexamethyldisiloxane (MM) to yield inert trimethylsilyl end-groups, or 1,1,3,3-tetramethyldisiloxane (TMDS) to introduce reactive Si-H (hydride) functionalities at the polymer chain ends[7][8]. The ratio of the monomer to the disiloxane end-capper is the primary determinant of the final polymer's molecular weight. This guide will provide the protocols to leverage this relationship for precise polymer synthesis.
Mechanistic Overview: Anionic vs. Cationic ROP
The choice between anionic and cationic ROP depends on the desired polymer characteristics and the functional groups present on the monomer or end-capper.
Anionic Ring-Opening Polymerization (AROP)
AROP is initiated by strong bases such as potassium hydroxide (KOH) or organolithium reagents (e.g., n-butyllithium)[6][9]. The initiator attacks a silicon atom in the cyclic monomer, cleaving the Si-O bond and creating a linear siloxanolate anion. This anion then propagates by attacking subsequent monomer rings.
-
Key Advantages: When using the highly strained D₃ monomer, AROP can proceed as a living polymerization, meaning there are no side reactions that terminate the chain growth. This allows for the synthesis of polymers with very low polydispersity (PDI ≈ 1.0–1.2) and the creation of complex architectures like block copolymers[5][6].
-
Causality: The high ring strain of D₃ makes its polymerization kinetically controlled and much faster than that of D₄, suppressing undesirable "backbiting" side reactions that broaden molecular weight distribution[4].
-
Requirements: AROP is extremely sensitive to protic impurities like water, which can quench the living anionic chain end. Therefore, it demands anhydrous reagents and an inert atmosphere (Nitrogen or Argon)[6].
Cationic Ring-Opening Polymerization (CROP)
CROP is initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, H₂SO₄) or Lewis acids[3][8]. The acid protonates the oxygen atom in the Si-O-Si bond, creating a reactive cationic center that propagates the polymerization.
-
Key Advantages: CROP is generally more tolerant of impurities than AROP and is the preferred method for monomers containing base-sensitive functional groups (like Si-H)[8].
-
Causality: The mechanism avoids the highly basic conditions that would degrade sensitive functionalities.
-
Challenges: CROP is more prone to side reactions, including intramolecular chain transfer (backbiting) which produces cyclic oligomers, and intermolecular chain transfer, which leads to a broader, equilibrium-based molecular weight distribution[10].
Experimental Guide: Synthesis of Hydride-Terminated PDMS
This protocol details the synthesis of α,ω-hydride-terminated PDMS via cationic ROP of octamethylcyclotetrasiloxane (D₄) using 1,1,3,3-tetramethyldisiloxane (TMDS) as the end-capping agent. This method is robust and produces a functional polymer suitable for subsequent cross-linking reactions.
Materials and Reagents
| Reagent/Material | Formula | Purity | Supplier Example | Purpose |
| Octamethylcyclotetrasiloxane (D₄) | C₈H₂₄O₄Si₄ | >98% | Gelest, Inc. | Monomer |
| 1,1,3,3-Tetramethyldisiloxane (TMDS) | C₄H₁₄OSi₂ | >97% | Gelest, Inc. | End-capper |
| Trifluoromethanesulfonic Acid (TfOH) | CF₃SO₃H | >99% | Sigma-Aldrich | Catalyst (Initiator) |
| Toluene | C₇H₈ | Anhydrous | Fisher Scientific | Solvent |
| Sodium Bicarbonate | NaHCO₃ | ACS Grade | VWR | Neutralizing Agent |
| Magnesium Sulfate | MgSO₄ | Anhydrous | VWR | Drying Agent |
Equipment Setup
-
Three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle
-
Addition funnel
-
Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
Step-by-Step Polymerization Protocol
Note: All glassware must be oven-dried and assembled under a positive pressure of dry nitrogen or argon to minimize atmospheric moisture.
-
Reagent Charging:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add octamethylcyclotetrasiloxane (D₄) (e.g., 74.1 g, 0.25 mol) and 1,1,3,3-tetramethyldisiloxane (TMDS) (e.g., 1.34 g, 0.01 mol). The molar ratio of D₄ to TMDS will determine the target molecular weight.
-
Add 100 mL of anhydrous toluene to dissolve the reagents.
-
-
Initiation:
-
Begin vigorous stirring and heat the mixture to 60°C.
-
Slowly add the cationic catalyst, trifluoromethanesulfonic acid (TfOH) (e.g., ~0.1 g, ~0.05% by weight), using a syringe. An exothermic reaction may be observed. Maintain the temperature at 60-70°C[8].
-
-
Polymerization:
-
Allow the reaction to proceed for 4-6 hours at 60-70°C. The viscosity of the solution will noticeably increase as the polymer chains grow.
-
Monitor the reaction progress by taking small aliquots and analyzing the disappearance of the D₄ monomer via Gas Chromatography (GC) or observing the viscosity change.
-
-
Termination and Neutralization:
-
After the desired conversion is reached (typically >85%), cool the reaction mixture to room temperature.
-
Slowly add an excess of a weak base, such as sodium bicarbonate (~2-3 g), to neutralize the acid catalyst. Stir vigorously for 1-2 hours.
-
-
Purification:
-
Filter the mixture to remove the sodium bicarbonate and any resulting salts.
-
Transfer the filtrate to a separatory funnel and wash it three times with deionized water to remove any remaining salts or water-soluble impurities.
-
Dry the organic (toluene) layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
To remove any unreacted cyclic siloxanes, perform vacuum stripping by heating the resulting polymer oil to ~120-150°C under high vacuum (<1 torr) for several hours[11].
-
-
Final Product:
-
The final product is a clear, viscous liquid: α,ω-hydride-terminated polydimethylsiloxane. Store under a dry, inert atmosphere.
-
Experimental Workflow Diagram
Caption: Cationic ROP workflow for synthesizing hydride-terminated PDMS.
Characterization of the Synthesized Polymer
Verifying the structure and properties of the synthesized PDMS is a critical step.
| Technique | Purpose | Expected Result |
| FTIR Spectroscopy | Structural confirmation | Disappearance of D₄ peaks and appearance of a broad Si-O-Si stretching band around 1000-1100 cm⁻¹. Presence of Si-H stretch around 2160 cm⁻¹ for TMDS-terminated polymer[12]. |
| ¹H NMR Spectroscopy | Structural analysis and Mn calculation | A large peak at ~0.08 ppm corresponding to the Si-CH₃ protons of the PDMS backbone. Signals from the end-groups can be integrated against the backbone signal to calculate the number-average molecular weight (Mn)[13]. |
| Gel Permeation Chromatography (GPC) | Molecular weight and distribution | Provides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For CROP, a PDI > 1.5 is typical[10]. |
| Viscometry | Physical property assessment | Measures the bulk viscosity, which correlates directly with the polymer's average molecular weight[7]. |
Polymerization Mechanism Diagram
Caption: Simplified mechanism for cationic ring-opening polymerization.
Safety Precautions and Hazard Management
Handling the reagents for siloxane polymerization requires strict adherence to safety protocols.
-
1,1,3,3-Tetramethyldisiloxane (TMDS): This is a flammable liquid and vapor[14][15]. Keep away from ignition sources and use in a well-ventilated fume hood. Vapors can form explosive mixtures with air[14].
-
Trifluoromethanesulfonic Acid (TfOH): A highly corrosive strong acid. Causes severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat[16][17]. An emergency eye wash and safety shower must be readily accessible[17].
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. It is a suspected reproductive toxin. All handling must be done in a fume hood.
-
General Precautions: Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge[16][17]. Wear appropriate PPE at all times.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Solution(s) |
| Low Monomer Conversion | Inactive or insufficient catalyst; presence of catalyst poisons (e.g., water in AROP). | Verify catalyst activity. Ensure all reagents and solvents are anhydrous, especially for AROP. Increase reaction time or temperature moderately[18]. |
| Polymer has very broad PDI or contains gels | Excessive side reactions (backbiting); uncontrolled exotherm; impurities causing cross-linking. | For CROP, a broader PDI is expected. For AROP, ensure high purity of monomer (D₃ is preferred for low PDI). Maintain strict temperature control. Ensure end-capper is pure. |
| Final product is cloudy or discolored | Incomplete neutralization or removal of catalyst salts; residual catalyst. | Ensure thorough washing and neutralization steps. Consider filtering the polymer solution through a plug of silica gel or activated carbon to adsorb catalyst residues[19]. |
| Molecular weight is off-target | Inaccurate measurement of monomer or end-capper; presence of protic impurities that act as initiators. | Use precise measurements for all reagents. For AROP, rigorously dry all components to prevent initiation by water. |
References
- Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. (n.d.).
- Synthesis and Characterization of Polydimethylsiloxane (PDMS)
- Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. (n.d.).
- Large-scale synthesis of polydimethylsiloxane as vitreous replacement applications. (2025, January 8). Taylor & Francis Online.
- Synthesis of Polydimethylsiloxane via Addition Polymeriz
- 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety D
- Comparison of polymerization kinetics of D3Et promoted by different... (n.d.).
- Preparation of Organosiloxane Telechelics by Anionic Ring-opening Polymeriz
- Reactive Silicones: Forging New Polymer Links. (n.d.). Gelest, Inc.
- 1,1,3,3-Tetramethyldisiloxane Safety Inform
- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (n.d.). Carl Roth.
- 1,3-DIVINYLTETRAMETHYLDISILOXANE Safety Data Sheet. (2014, October 29). Gelest, Inc.
- Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. (2013, December 10). Gelest, Inc.
- Polydimethylsiloxane Composites Characterization and Its Applications: A Review. (2025, October 15). MDPI.
- Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. (2009, September 15). Fisher Scientific.
- Catalyst for synthesis of siloxanes. (n.d.).
- REACTIVE SILICONES: Addition Cure. (n.d.). Gelest, Inc.
- The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane. (n.d.). RSC Publishing.
- Polydimethylsiloxane Composites Characterization and Its Applications: A Review. (2021, December 5).
- Preparation of Organosiloxane Telechelics by Cationic Ring-Opening Polymeriz
- Polymerization C
- Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control. (2024, September 25).
- Characterization of polydimethylsiloxane (PDMS) properties for biomedical micro/nanosystems. (n.d.). SciSpace.
- Synthesis and characterization of polydimethylsiloxane-polyamide segmented copolymers. (n.d.). NASA Technical Reports Server.
- Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymeriz
- Synthesis and Characterization of Polydimethylsiloxane end-Modified Polystyrene from Poly(Styrene – co –Vinyltriethoxysilane) Copolymers. (n.d.). SciELO.
- Network Formation Kinetics of Poly(dimethylsiloxane) Based on Step-Growth Polymerization. (n.d.).
- Kinetics and mechanism of the formation of poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] and poly(methyldecylsiloxane) by hydrosilylation. (2025, August 6).
- Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. (2023, January 29). MDPI.
- Purification of Divinyltetramethyldisiloxane and its Polymers. (n.d.). BenchChem.
- Kinetic Study of 1,3-Butadiene Polymerization via CCTP Using the Ziegler–Natta Ternary NdV3/DIBAH/Me2SiCl2 C
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). Semantic Scholar.
- Applications of Hybrid Polymers Generated from Living Anionic Ring Opening Polymeriz
- Ring-Opening Polymerization of Cyclosiloxanes. (n.d.). Gelest, Inc.
- Controlled Anionic Polymerization of Hexamethylcyclotrisiloxane. (n.d.).
- Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021, December 22). MDPI.
- Molecular dynamics simulation of polymerization kinetics, dimensional stability, and in silico toxicity of nextgeneration silicone impression materials in dentistry. (2025, September 29).
- Synthesis of Functionalized Poly(dimethylsiloxane)s and the Preparation of Magnetite Nanoparticle Complexes and Dispersions. (2003, August 21). VTechWorks.
- Silicon Polymers: Preparations of Bouncing Putty (Silly Putty). (n.d.).
- Synthesis and characterization of poly(diethylsiloxane) and its copolymers with different diorganosiloxane units. (2025, August 6).
- Controlled Synthesis of Poly(dimethylsiloxane) Homopolymers Using High-Vacuum Anionic Polymerization Techniques. (2025, August 6).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polydimethylsiloxane Composites Characterization and Its Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. gelest.com [gelest.com]
- 5. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. tandfonline.com [tandfonline.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and Characterization of Polydimethylsiloxane (PDMS) with Medium Viscosity via Ring-Opening Polymerization | Scientific.Net [scientific.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. gelest.com [gelest.com]
- 14. chemos.de [chemos.de]
- 15. fishersci.com [fishersci.com]
- 16. gelest.com [gelest.com]
- 17. gelest.com [gelest.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Versatility of 1,3-Dimethyldisiloxane in Organic Synthesis: A Guide to Applications and Protocols
In the landscape of modern organic synthesis, the pursuit of efficient, selective, and environmentally benign reagents is paramount. Among the arsenal of reducing agents available to the synthetic chemist, 1,3-dimethyldisiloxane, more formally known as 1,1,3,3-tetramethyldisiloxane (TMDS), has emerged as a powerful and versatile tool. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of TMDS in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for a variety of functional group reductions, and offer insights into the causality behind experimental choices to empower you to seamlessly integrate this reagent into your synthetic workflows.
Introduction to this compound (TMDS): A Greener Alternative
This compound ((CH₃)₂HSiOSiH(CH₃)₂) is a readily available, stable, and easy-to-handle organosilane. Its growing popularity stems from its favorable safety profile compared to highly reactive metal hydrides like lithium aluminum hydride (LiAlH₄), and its byproducts are typically non-toxic and easily removable siloxanes.[1] The exceptional reducing capabilities of TMDS are derived from its two active silicon-hydrogen (Si-H) bonds, which act as mild hydride donors.[1] This unique reactivity profile, often harnessed through catalysis, allows for a high degree of chemoselectivity in complex molecules, a critical attribute in multi-step syntheses common in pharmaceutical and fine chemical production.[1][2]
The utility of TMDS extends across a broad spectrum of functional group reductions, including the conversion of amides, esters, aldehydes, ketones, nitro compounds, and nitriles to their corresponding reduced forms.[2][3] The selectivity and efficiency of these transformations are often dictated by the choice of catalyst, which can range from precious metals like platinum and palladium to more earth-abundant and cost-effective alternatives such as iron, zinc, and boron compounds.[2][3]
The Heart of the Reaction: The Hydrosilylation Mechanism
The majority of reductions employing TMDS proceed via a hydrosilylation mechanism. This process involves the addition of the Si-H bond across a polarized unsaturated bond, such as a carbonyl group (C=O). The mechanism is highly dependent on the catalyst employed. For instance, with the powerful Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃), the reaction does not proceed through the expected activation of the carbonyl group. Instead, the borane activates the silane by abstracting a hydride to form a reactive silylium-like species and [HB(C₆F₅)₃]⁻.[4] The silylium species then coordinates to the most basic site in the substrate (the carbonyl oxygen), which is subsequently reduced by the borohydride anion.[4] This understanding of a silane-activation pathway is crucial for predicting reactivity and selectivity.
Caption: Generalized mechanism of B(C₆F₅)₃-catalyzed hydrosilylation.
Application Notes and Protocols
This section provides detailed protocols for the reduction of key functional groups using TMDS. The causality behind specific reagent choices and reaction conditions is explained to provide a deeper understanding of each transformation.
Reduction of Amides to Amines
The reduction of amides to amines is a fundamental transformation in organic synthesis. TMDS, in conjunction with suitable catalysts, offers a chemoselective alternative to harsh reducing agents. Platinum-based catalysts have shown high efficiency, benefiting from the "dual Si-H effect" of TMDS.[3] Iron and ruthenium catalysts also provide effective and more economical options.[3]
Protocol: Platinum-Catalyzed Reduction of a Tertiary Amide
This protocol is adapted from the work of Hanada et al. in the Journal of the American Chemical Society.[3]
Materials:
-
Tertiary amide (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.5 mmol)
-
Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution (Karstedt's catalyst, 0.01 mol%)
-
Anhydrous toluene (5 mL)
-
1 M HCl in diethyl ether
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the tertiary amide (1.0 mmol) and anhydrous toluene (5 mL).
-
Add Karstedt's catalyst (0.01 mol%).
-
Add TMDS (1.5 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously add 1 M HCl in diethyl ether to quench the reaction and precipitate the amine hydrochloride salt.
-
Filter the precipitate and wash with cold diethyl ether.
-
To obtain the free amine, dissolve the hydrochloride salt in water and basify with saturated aqueous NaHCO₃ until the pH is > 8.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the purified amine.
Causality of Experimental Choices:
-
Catalyst: Karstedt's catalyst is highly active at low loadings and soluble in common organic solvents. The platinum center is believed to be activated by the dual Si-H groups of TMDS.[3]
-
Solvent: Anhydrous toluene is used to prevent the hydrolysis of TMDS and the catalyst.
-
Work-up: The precipitation of the amine as its hydrochloride salt provides a simple and effective method of purification, separating it from the silicon-based byproducts.
Scope and Limitations: This method is highly chemoselective and tolerates a wide range of functional groups, including esters, nitro groups, nitriles, and halides.[3] However, the cost of platinum may be a consideration for large-scale synthesis.
Reduction of Esters to Alcohols or Ethers
The reduction of esters to primary alcohols is another valuable transformation. While strong hydrides are effective, they often lack selectivity. TMDS, particularly with indium catalysts, provides a milder alternative. Depending on the reaction conditions, either alcohols or symmetrical ethers can be obtained.
Protocol: Indium-Catalyzed Reduction of an Ester to an Alcohol
This protocol is based on the findings of Sakai and co-workers.
Materials:
-
Ester (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (2.0 mmol)
-
Indium(III) bromide (InBr₃) (5 mol%)
-
Anhydrous chloroform (5 mL)
-
1 M aqueous HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ester (1.0 mmol) in anhydrous chloroform (5 mL).
-
Add InBr₃ (5 mol%) to the solution.
-
Add TMDS (2.0 mmol) and stir the mixture at 60 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of 1 M aqueous HCl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Causality of Experimental Choices:
-
Catalyst: Indium(III) halides are effective Lewis acids for activating the ester carbonyl towards hydrosilylation. InBr₃ has been found to be particularly effective.
-
Solvent and Temperature: Chloroform at 60 °C provides a good balance of reactivity and selectivity for the reduction to the alcohol, minimizing the formation of the corresponding silyl ether.[3]
Reduction of Aldehydes and Ketones to Alcohols
The reduction of aldehydes and ketones to their corresponding alcohols is a cornerstone of organic synthesis. TMDS, often in the presence of a catalyst, can achieve this transformation with high efficiency and chemoselectivity. Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been reported as a highly active catalyst for this reaction, allowing it to proceed under ambient conditions.[5]
Caption: A typical experimental workflow for the TMDS reduction of carbonyls.
Protocol: Au/TiO₂-Catalyzed Reduction of a Ketone
Materials:
-
Ketone (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.2 mmol)
-
Au/TiO₂ catalyst (low loading, e.g., 0.1 mol% Au)
-
Solvent (e.g., toluene, 5 mL)
-
1 M aqueous HCl
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flask containing the ketone (1.0 mmol) and solvent (5 mL), add the Au/TiO₂ catalyst.
-
Add TMDS (1.2 mmol) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within a short time.[5]
-
Upon completion, filter off the heterogeneous catalyst. The catalyst can often be recovered and reused.
-
Quench the filtrate with 1 M aqueous HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash chromatography if necessary.
Causality of Experimental Choices:
-
Catalyst: The use of a heterogeneous catalyst like Au/TiO₂ simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry.[5]
-
Reaction Conditions: The ability to perform the reaction at ambient temperature reduces energy consumption and minimizes side reactions.[5]
Reduction of Nitro Compounds to Amines
The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. Catalytic hydrogenation is a common method, but it often suffers from poor chemoselectivity. The TMDS/Fe(acac)₃ system provides a highly selective and economical alternative.
Protocol: Iron-Catalyzed Reduction of a Nitroarene
Materials:
-
Nitroarene (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (4.0 mmol)
-
Tris(acetylacetonato)iron(III) (Fe(acac)₃) (10 mol%)
-
Anhydrous THF (5 mL)
-
1 M aqueous HCl
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry flask under an inert atmosphere, combine the nitroarene (1.0 mmol), Fe(acac)₃ (10 mol%), and anhydrous THF (5 mL).
-
Add TMDS (4.0 mmol) and heat the mixture to 60 °C.
-
Stir the reaction at 60 °C and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction and quench with 1 M aqueous HCl.
-
Extract with ethyl acetate, and then basify the aqueous layer with saturated NaHCO₃.
-
Back-extract the aqueous layer with ethyl acetate.
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the resulting aniline by column chromatography.
Causality of Experimental Choices:
-
Catalyst: Fe(acac)₃ is an inexpensive and readily available iron source that effectively catalyzes the reduction of the nitro group.[3]
-
Chemoselectivity: This system exhibits excellent chemoselectivity, leaving functional groups such as esters, nitriles, and halides intact.[3]
| Substrate (Nitro Compound) | Catalyst | Conditions | Yield (%) | Reference |
| 4-Nitroacetophenone | Fe(acac)₃ | TMDS, THF, 60 °C | 95 | [3] |
| Methyl 4-nitrobenzoate | Fe(acac)₃ | TMDS, THF, 60 °C | 92 | [3] |
| 4-Chloronitrobenzene | Fe(acac)₃ | TMDS, THF, 60 °C | 98 | [3] |
Reduction of Nitriles to Primary Amines
The conversion of nitriles to primary amines is a valuable method for introducing an amino group into a molecule. TMDS, in combination with a titanium(IV) isopropoxide catalyst, provides an efficient means to achieve this transformation.
Protocol: Titanium-Catalyzed Reduction of a Nitrile
This protocol is adapted from the work of Lemaire and coworkers.[6]
Materials:
-
Nitrile (1.0 mmol)
-
1,1,3,3-Tetramethyldisiloxane (TMDS) (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(O-iPr)₄) (1.0 mmol)
-
Anhydrous toluene (5 mL)
-
1 M aqueous HCl
-
Diethyl ether
Procedure:
-
To a flame-dried, screw-capped tube under an inert atmosphere, add the nitrile (1.0 mmol), anhydrous toluene (5 mL), and Ti(O-iPr)₄ (1.0 mmol).
-
Add TMDS (1.0 mmol) to the mixture.
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Cool the reaction to room temperature and quench by the addition of 1 M aqueous HCl.
-
Stir vigorously for 30 minutes, then filter the resulting precipitate.
-
Wash the aqueous layer with diethyl ether.
-
The aqueous layer containing the amine hydrochloride can be basified and extracted as in section 3.1, or the water can be removed under reduced pressure to isolate the amine hydrochloride salt.
Causality of Experimental Choices:
-
Catalyst: Titanium(IV) isopropoxide is a cost-effective catalyst that activates the nitrile for hydrosilylation. The oxophilic nature of titanium is thought to play a key role in the mechanism.
-
Stoichiometry: A 1:1:1 ratio of nitrile, TMDS, and Ti(O-iPr)₄ has been found to be effective.[6]
| Substrate (Nitrile) | Product | Yield (%) | Reference |
| Benzonitrile | Benzylamine | 90 (as HCl salt) | [6] |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | 88 (as HCl salt) | [6] |
| Cyclohexanecarbonitrile | (Cyclohexyl)methanamine | 85 (as HCl salt) | [6] |
Conclusion
This compound has proven to be a highly valuable reagent in the toolkit of the modern synthetic chemist. Its favorable safety profile, ease of handling, and the generation of benign byproducts make it an attractive alternative to traditional, more hazardous reducing agents. The ability to tune its reactivity and selectivity through a wide range of catalytic systems allows for the targeted reduction of a diverse array of functional groups with excellent chemoselectivity. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for leveraging the full potential of TMDS in your research and development endeavors, ultimately contributing to the design of more efficient and sustainable synthetic routes.
References
-
Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009). Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si−H Groups Leads to High Efficiency and Selectivity. Journal of the American Chemical Society, 131(41), 15032–15040. [Link]
-
Parks, D. J., & Piers, W. E. (1996). Mechanistic Studies of the B(C6F5)3-Catalyzed Hydrosilation of Carbonyl Functions. Journal of the American Chemical Society, 118(39), 9440–9441. [Link]
-
Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1164–1181. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). 1,1,3,3-Tetramethyldisiloxane: Your Go-To Reducing Agent for Organic Synthesis. [Link]
-
Organic Chemistry Portal. Tetramethyldisiloxane (TMDSO, TMDS). [Link]
Sources
Creating cross-linked networks with 1,3-Dimethyldisiloxane.
Creating Cross-Linked Polysiloxane Networks Utilizing 1,3-Dimethyldisiloxane: A Detailed Guide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of cross-linked polysiloxane networks using this compound as a key precursor. This document delves into the underlying chemical principles, offers detailed experimental protocols, and outlines essential characterization techniques to ensure the successful fabrication of these versatile polymeric materials.
Introduction: The Versatility of Polysiloxane Networks
Polysiloxanes, commonly known as silicones, are a class of inorganic polymers with a silicon-oxygen backbone (...-Si-O-Si-...). This unique structure imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface tension, and biocompatibility.[1][2] Cross-linked polysiloxane networks, in particular, form the basis of silicone elastomers, gels, and resins, which find extensive applications in diverse fields such as medical devices, drug delivery systems, microfluidics, and advanced coatings.[3]
This compound is a valuable building block in the synthesis of these networks. Its two reactive silicon-hydride (Si-H) groups provide sites for cross-linking reactions, most notably through hydrosilylation.[4] By carefully selecting the cross-linking agent and reaction conditions, the mechanical and chemical properties of the resulting network can be precisely tailored to meet the demands of specific applications.
Core Principles: The Chemistry of Hydrosilylation Cross-Linking
The formation of cross-linked polysiloxane networks from this compound is predominantly achieved through a platinum-catalyzed hydrosilylation reaction. This addition reaction involves the attachment of the silicon-hydride (Si-H) groups of this compound across a carbon-carbon double bond of a vinyl-functionalized cross-linking agent.[5][6]
The reaction is highly efficient and proceeds with high selectivity, typically following an anti-Markovnikov addition pattern.[5] A key advantage of this method is the absence of byproducts, leading to a clean and well-defined network structure.[6] The choice of catalyst, typically a platinum complex like Karstedt's or Speier's catalyst, is crucial for controlling the reaction rate and ensuring complete curing.[3][5]
Below is a diagram illustrating the fundamental hydrosilylation cross-linking process.
Caption: Hydrosilylation reaction scheme for network formation.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of a cross-linked polysiloxane network.
Protocol 1: Synthesis of a Cross-Linked Polysiloxane Network via Hydrosilylation
This protocol details the synthesis of a model polysiloxane network using this compound and a divinyl-terminated polydimethylsiloxane (PDMS) as the cross-linker.
Materials:
| Material | Supplier | Grade |
| This compound | Major Chemical Supplier | ≥97% |
| Divinyl-terminated PDMS (viscosity ~10 cSt) | Major Chemical Supplier | |
| Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex in xylene, ~2% Pt) | Major Chemical Supplier | |
| Toluene | Major Chemical Supplier | Anhydrous |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Heating mantle with temperature controller
-
Vacuum oven
Procedure:
-
Preparation of Reactants: In a clean, dry round-bottom flask, add 10 g of divinyl-terminated PDMS.
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask to reduce the viscosity of the prepolymer mixture.
-
Initiation of Stirring: Begin stirring the mixture at room temperature until the PDMS is fully dissolved.
-
Addition of this compound: Using a syringe, carefully add a stoichiometric amount of this compound to the reaction mixture. The exact amount should be calculated based on the molar equivalents of the vinyl groups in the PDMS.
-
Homogenization: Allow the mixture to stir for 15 minutes to ensure homogeneity.
-
Catalyst Addition: Under a nitrogen atmosphere, add 10-20 µL of Karstedt's catalyst to the reaction mixture using a microsyringe. The solution may turn a faint yellow.
-
Curing: Heat the reaction mixture to 60-80°C and maintain this temperature for 2-4 hours, or until the mixture becomes a solid gel. The progress of the reaction can be monitored by the disappearance of the Si-H peak in the FTIR spectrum.
-
Solvent Removal: Once the network is formed, remove the toluene by drying the gel in a vacuum oven at 60°C overnight.
Workflow for Polysiloxane Network Synthesis
Caption: Step-by-step workflow for network synthesis.
Characterization of Cross-Linked Networks
Thorough characterization is essential to understand the structure-property relationships of the synthesized polysiloxane networks.
Table of Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of cross-linking by monitoring the disappearance of the Si-H stretching band (~2160 cm⁻¹) and the C=C stretching band (~1640 cm⁻¹).[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ²⁹Si NMR can provide detailed information about the network structure and the degree of cross-linking.[5] |
| Differential Scanning Calorimetry (DSC) | Determination of the glass transition temperature (Tg), which is influenced by the cross-link density.[1][7] |
| Thermogravimetric Analysis (TGA) | Assessment of the thermal stability of the network.[2] |
| Dynamic Mechanical Analysis (DMA) | Measurement of the storage modulus, loss modulus, and tan delta, which provide insights into the viscoelastic properties and cross-link density of the material.[1][7] |
| Swelling Studies | Estimation of the cross-link density by measuring the degree of swelling in a suitable solvent. |
Troubleshooting and Key Considerations
-
Incomplete Curing: This can be caused by an incorrect stoichiometric ratio of Si-H to vinyl groups, insufficient catalyst, or catalyst inhibition. Ensure accurate measurements and use fresh catalyst.
-
Bubble Formation: Bubbles can be introduced during mixing. Degassing the prepolymer mixture under vacuum before adding the catalyst can mitigate this issue.
-
Catalyst Inhibition: Certain compounds, such as those containing sulfur, phosphorus, or amines, can poison platinum catalysts. Ensure all glassware and reagents are clean.
Conclusion
The use of this compound in conjunction with vinyl-functional cross-linkers provides a versatile and efficient route to a wide array of cross-linked polysiloxane networks. The hydrosilylation chemistry at the core of this process allows for precise control over the network structure and, consequently, its macroscopic properties. By following the detailed protocols and employing the characterization techniques outlined in these application notes, researchers can confidently synthesize and evaluate these materials for their specific applications in drug development and beyond.
References
-
Polysiloxane Networks Synthesis and thermo-mechanical characterization. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. Retrieved January 12, 2024, from [Link]
-
(a) Structures of compounds used during the preparation of polysiloxane networks. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. (n.d.). Revue Roumaine de Chimie. Retrieved January 12, 2024, from [Link]
-
Baradie, B., Lai, P. H. M., & Shoichet, M. S. (n.d.). Synthesis and characterization of novel polysiloxane-grafted fluoropolymers. Shoichet Lab - University of Toronto. Retrieved January 12, 2024, from [Link]
-
Polysiloxane Networks Modified by Nitrogen-Containing Organic Compounds. (2020). MDPI. Retrieved January 12, 2024, from [Link]
-
Thompson, D. B. (2008). Methods for Control in the Synthesis of Structured Siloxane Architectures. McMaster University. Retrieved January 12, 2024, from [Link]
-
Valles, E. M., & Macosko, C. W. (1976). Properties of Networks Formed by End Linking of Poly(dimethylsiloxane). Macromolecules. Retrieved January 12, 2024, from [Link]
-
Synthesis and Properties of Silicones and Silicone-Modified Materials. (2006). ACS Publications. Retrieved January 12, 2024, from [Link]
-
Ultrafast synthesis of silicone elastomers using silsesquioxane cages as crosslinkers. (2015). Chemical Communications (RSC Publishing). Retrieved January 12, 2024, from [Link]
-
Synthesis of crosslinked siloxane networks for glass fiber sizing applications. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. (2018). National Institutes of Health. Retrieved January 12, 2024, from [Link]
-
Scheme 1. Procedure for preparation of the crosslinked network of the polysiloxane DVPS. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Synthesis and characterization of a cross-linking monomer based on 1,3-diallyl-1,3-di[bicyclo[4.2.0]octa-1,3,5-trien-3-yl]-1,3-dimethyl-siloxane. (2019). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Cross-linking by hydrosilylation. (n.d.). ResearchGate. Retrieved January 12, 2024, from [Link]
-
Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. (2021). National Institutes of Health. Retrieved January 12, 2024, from [Link]
-
Hydride-Functional Silicones. (n.d.). Gelest. Retrieved January 12, 2024, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving Yield in 1,3-Dimethyldisiloxane Synthesis
Welcome to the technical support center for organosilicon chemistry. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of siloxane-based compounds. Our focus today is on a foundational molecule: 1,3-dimethyldisiloxane (also known as 1,1,3,3-tetramethyldisiloxane). While its structure is simple, achieving high yields can be challenging due to competing side reactions.
This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics. We will explore the causality behind common synthesis issues and offer robust, field-tested solutions in a direct question-and-answer format to address the specific problems you may encounter at the bench.
Section 1: Understanding the Core Synthesis Pathway
The most prevalent method for synthesizing this compound is the controlled hydrolysis of dimethylchlorosilane (DMCS), followed by in-situ condensation. The reaction proceeds in two fundamental steps:
-
Hydrolysis: The Si-Cl bond in two molecules of DMCS is rapidly hydrolyzed by one molecule of water to form a highly reactive intermediate, dimethylsilanol. This step also generates hydrochloric acid (HCl) as a byproduct.[1]
-
Condensation: Two molecules of the dimethylsilanol intermediate then condense, eliminating a molecule of water to form the stable Si-O-Si bond of this compound.
The primary challenge lies in controlling the condensation step. The HCl generated during hydrolysis acts as a catalyst for condensation.[1] If this process is not carefully managed, it can lead to the formation of longer-chain polysiloxanes, significantly reducing the yield of the desired disiloxane dimer.
Caption: Reaction pathway for this compound synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis. We provide not just the solution, but the scientific reasoning to empower you to adapt these principles to your specific experimental setup.
Caption: Troubleshooting flowchart for low yield diagnosis.
Q1: My overall yield is consistently below 50%. What are the most likely causes?
A low yield is typically a symptom of three underlying issues: uncontrolled side reactions, incomplete conversion, or product loss during the workup and purification phase. The first step is to analyze your crude reaction mixture by GC-MS or ¹H NMR to determine the product distribution before purification. This will tell you if the problem lies in the reaction itself or in the isolation procedure.
Q2: My analysis shows a significant amount of high-boiling point, viscous liquid. How do I minimize the formation of these higher-order polysiloxanes?
This is the most common cause of low yield. The formation of trimers, tetramers, and longer linear siloxanes is a direct result of uncontrolled condensation catalyzed by the HCl byproduct.
Causality: The dimethylsilanol intermediate can react with an already-formed this compound molecule instead of another silanol. This chain propagation is favored by high local concentrations of reactants, elevated temperatures, and prolonged exposure to the acidic environment.
Solutions:
-
Strict Stoichiometry: The molar ratio of dimethylchlorosilane to water should be precisely 2:1. An excess of water will produce more silanol intermediates than can be capped, promoting polymerization.
-
Temperature Control: The hydrolysis reaction is highly exothermic. This heat accelerates the rate of condensation. It is critical to maintain a low reaction temperature (0-10 °C) throughout the addition of water.[2][3]
-
Controlled Addition: Water should be added dropwise to a solution of the dimethylchlorosilane in an inert solvent (like diethyl ether or hexane).[3] This maintains a low concentration of the silanol intermediate, favoring the desired dimer formation. A rapid addition of water leads to localized "hot spots" and high concentrations of silanol, which is a recipe for polymerization.
-
Solvent Effects: Using a non-polar solvent helps to dissipate heat and dilute the reactants, slowing down the rate of intermolecular condensation.[3]
| Parameter | Standard Condition | Optimized for High Yield | Rationale |
| Temperature | Room Temperature | 0 - 10 °C | Slows the rate of condensation, minimizing polymer formation.[2] |
| DMCS:H₂O Ratio | 2:1 (approx.) | 2:1 (precise) | Excess water drives polymerization. |
| Addition Rate | Rapid / Bulk | Slow, dropwise (e.g., over 20-30 min) | Prevents exotherm and high local concentration of intermediates.[3] |
| Solvent | None | Diethyl Ether / Hexane | Dilutes reactants and aids in heat dissipation. |
Q3: The reaction is very vigorous, producing a lot of gas and heat. How can I run it more safely and controllably?
This is due to the rapid, exothermic hydrolysis of the Si-Cl bond and the evolution of HCl gas.[1] Running the reaction without a solvent or proper cooling is hazardous and leads to poor product selectivity.
Solutions:
-
Use an Ice Bath: Assemble your reaction apparatus in a glass bowl or bath filled with an ice-water slurry to actively cool the flask.[3]
-
Dilute the Reactant: Dissolve the dimethylchlorosilane in an appropriate volume of a dry, inert solvent like diethyl ether before beginning the water addition. A typical starting point is a 1:2 v/v ratio of silane to ether.[3]
-
Ensure Proper Venting: The reaction generates HCl gas. It must be performed in a well-ventilated fume hood. The reaction vessel should be fitted with a drying tube to prevent atmospheric moisture from entering, but it must not be a closed system.
Q4: How can I effectively purify the product and remove the acidic byproduct?
Improper workup can lead to significant product loss or carryover of impurities. The key is to neutralize the HCl catalyst to "quench" the reaction and then separate your product from salts and unreacted materials.
Causality: Any residual HCl will continue to catalyze the rearrangement and polymerization of your product, even during storage or distillation. The washing steps are therefore critical for product stability and purity.
Section 3: Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol incorporates the optimization principles discussed above.
Materials:
-
Dimethylchlorosilane (DMCS)
-
Deionized Water
-
Diethyl Ether (anhydrous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Three-neck round-bottom flask, pressure-equalizing dropping funnel, thermometer, magnetic stirrer.
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. Place the three-neck flask in an ice bath on a magnetic stir plate. Equip the flask with the dropping funnel, a thermometer, and a drying tube.
-
Charging the Flask: Add dimethylchlorosilane (e.g., 0.2 mol) and anhydrous diethyl ether (40 mL) to the flask. Begin stirring and cool the solution to below 10°C.[3]
-
Hydrolysis: Add deionized water (e.g., 0.1 mol, ensuring a 2:1 molar ratio with DMCS) to the dropping funnel.
-
Controlled Addition: Add the water dropwise to the stirred silane solution over 20-30 minutes. Critically, ensure the internal temperature does not exceed 15°C.[3]
-
Reaction: After the addition is complete, let the mixture stir in the ice bath for an additional 15 minutes.
-
Workup & Neutralization: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated NaHCO₃ solution (2 x 20 mL). Vent the funnel frequently as CO₂ will be generated. Continue until no more effervescence is observed.
-
Deionized water (1 x 20 mL).
-
Brine (1 x 20 mL).
-
-
Drying: Transfer the separated organic layer to a clean flask and dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent. Remove the diethyl ether solvent using a rotary evaporator. The remaining crude product can be purified by fractional distillation to yield pure this compound (b.p. ~71°C).
Q5: Are there alternative synthesis routes that offer even higher yields?
Yes, for applications requiring very high purity and yield, alternative methods have been developed that avoid the challenges of direct hydrolysis.
High-Yield Reduction Method: A patented process describes the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using a metal hydride like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[2] This method avoids the generation of HCl and the associated uncontrolled condensation, reportedly leading to extremely high yields.[2] However, it requires the synthesis of the dichlorodisiloxane precursor and the use of more hazardous reducing agents.
Dehydrogenative Coupling: Modern methods include the catalytic dehydrogenative coupling of hydrosilanes with silanols.[4] This offers great control but requires specialized catalysts and anhydrous conditions.
This guide provides a foundational framework for troubleshooting and optimizing the synthesis of this compound. By understanding the chemical principles behind each step, researchers can intelligently adapt these protocols to achieve higher yields and purity in their own laboratories.
References
-
Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Experiments - Hydrolysis of chloromethylsilanes. (n.d.). Chemiedidaktik Uni Wuppertal. Retrieved January 13, 2026, from [Link]
-
Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (2017). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
The iterative synthesis of discrete dimethylsiloxane oligomers: A practical guide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials. (2024). ACS Publications. Retrieved January 13, 2026, from [Link]
- Process for preparing 1,1,3,3-tetramethyl-disiloxane. (1992). Google Patents.
-
Effect of different factors on the yield of epoxy-terminated polydimethylsiloxane and evaluation of CO2 thickening. (n.d.). RSC Publishing. Retrieved January 13, 2026, from [Link]
-
Synthesis of Polydimethylsiloxane and its Monomer from Hydrolysis of Dichlorodimethylsilane. (2020). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Hydrolysis of dichlorodimethylsilane (Expt 3 Part 1). (2009). YouTube. Retrieved January 13, 2026, from [Link]
-
2 Hydrolysis of dichlorodimethylsilane to produce polydimethylsiloxanes (PDMS) and. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
1,3‐Divinyltetramethyldisiloxane. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. (1975). Google Patents.
-
Analytical pyrolysis of poly(dimethylsiloxane) and poly(oxyethylene) siloxane copolymers. Application to the analysis of sewage sludges. (n.d.). Alma Mater Studiorum Università di Bologna. Retrieved January 13, 2026, from [Link]
-
Synthesis of 1,1,3,3,5,5-Hexamethyl-7,7-diorganocyclotetrasiloxanes and Its Copolymers. (2021). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
Facile syntheses, structural characterizations, and isomerization of disiloxane-1,3-diols. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
1,3-Diphenyl-1,3-dimethyldisiloxane. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. (2015). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
- Preparation method of polydimethylsiloxane. (2021). Google Patents.
Sources
Technical Support Center: Troubleshooting Side Reactions in Polysiloxane Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for polysiloxane synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the polymerization of siloxane monomers, such as 1,3-dimethyldisiloxane and related cyclosiloxanes. Our goal is to provide not just solutions, but a foundational understanding of the side reactions that can compromise polymer yield, molecular weight control, and polydispersity. By understanding the causality behind these issues, you can develop robust and reproducible polymerization protocols.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during siloxane polymerization.
Q1: My final polymer yield is significantly lower than theoretical. Where is the mass loss coming from? A: The most common cause of low yield is the formation of volatile cyclic siloxane oligomers (e.g., D4, D5, D6) through an intramolecular side reaction known as "backbiting".[1][2] In this process, the active end of a growing polymer chain attacks a siloxane bond on its own backbone, cleaving off a small, stable cyclic species. This is particularly prevalent in equilibrium-controlled polymerizations.
Q2: I'm targeting a specific molecular weight, but my GPC results show a very broad distribution (high PDI). What is causing this? A: A high polydispersity index (PDI) is typically the result of chain redistribution or equilibration reactions.[1][3] This occurs when the active end of one polymer chain attacks a siloxane bond in the backbone of another polymer chain. This "scrambles" the chain lengths, leading to a broad, thermodynamically controlled distribution of molecular weights, often with a PDI approaching 2.
Q3: My GPC trace shows multiple peaks in the low molecular weight region. What are these? A: These peaks are almost certainly the cyclic siloxane oligomers (cyclosiloxanes) mentioned in Q1.[4] The polymerization process often results in an equilibrium mixture of linear polymer chains and a certain percentage of these cyclic byproducts, which elute as distinct, low-molecular-weight species during chromatographic analysis.
Q4: How critical is the choice of catalyst in controlling these side reactions? A: The catalyst is paramount. Both anionic (e.g., KOH, BuLi) and cationic (e.g., strong protic acids) catalysts can drive polymerization, but their activity and selectivity vary greatly.[2][5] Highly active catalysts at elevated temperatures can accelerate the formation of cyclics and promote chain redistribution. For precise control, "living" polymerization systems, often using anionic initiators with strained cyclic monomers like hexamethylcyclotrisiloxane (D3) under kinetic control, are preferred.[6]
Q5: What is the role of water in my reaction? I've noticed inconsistent results when I'm not rigorous about drying my reagents. A: Water is a significant source of variability. Depending on the catalytic system, it can act as a chain-terminating agent by capping the growing chain with a hydroxyl group, or it can act as an initiator or co-catalyst, leading to a loss of control over the number of growing chains.[7][8] Both scenarios disrupt the targeted molecular weight and broaden the PDI. Strict anhydrous conditions are essential for controlled polymerization.
Part 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems in siloxane polymerization.
| Observed Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Polymer Yield & High Volatile Content | 1. Equilibrium-Controlled Conditions: The reaction has reached thermodynamic equilibrium, where a significant fraction of cyclic oligomers is stable.[2] 2. High Reaction Temperature: Elevated temperatures provide the activation energy for the "backbiting" reaction to occur readily.[5] 3. High Catalyst Concentration: An excess of active catalyst sites increases the frequency of both propagation and side reactions. 4. Reaction in Dilute Solution: Dilution favors intramolecular reactions (cyclization) over intermolecular reactions (propagation) due to chain proximity.[2] | Solution 1: Employ Kinetic Control. Use a more strained monomer like hexamethylcyclotrisiloxane (D3) at lower temperatures. The high ring strain of D3 favors ring-opening over backbiting, allowing polymerization to proceed with fewer side reactions.[2] Solution 2: Optimize Temperature & Catalyst. Lower the reaction temperature and reduce the catalyst concentration to the minimum required for a reasonable reaction rate. This disfavors the backbiting and redistribution reactions, which typically have higher activation energies than propagation. Solution 3: Polymerize in Bulk. Performing the reaction without a solvent (in bulk) maximizes monomer concentration, ensuring that intermolecular chain growth is statistically far more likely than intramolecular cyclization. |
| Broad Molecular Weight Distribution (High PDI) | 1. Chain Redistribution/Scrambling: The active polymer ends are attacking other polymer backbones, randomizing the chain lengths.[1][3] 2. Presence of Impurities: Water, alcohols, or other protic impurities can act as chain transfer agents, terminating one chain and starting another, leading to poor control.[7] 3. Slow Initiation: If the initiation rate is much slower than the propagation rate, new chains are formed throughout the reaction, naturally leading to a broad distribution of chain lengths. | Solution 1: Use a "Living" Polymerization System. Anionic ring-opening polymerization of D3 initiated by an organolithium reagent is a classic example of a living polymerization. In such a system, all chains are initiated simultaneously and grow at the same rate, with minimal termination or chain transfer, resulting in a very narrow PDI (typically < 1.1).[6] Solution 2: Ensure Rigorous Anhydrous Conditions. Dry all glassware, solvents, and monomers meticulously. Monomers can be dried over calcium hydride (CaH2) and distilled before use. Solution 3: Choose an Appropriate Quenching Agent. Once the target molecular weight is reached, the reaction must be effectively terminated (quenched) with an agent like trimethylchlorosilane to deactivate the catalytic sites and prevent further redistribution during workup.[2] |
| Inconsistent Batch-to-Batch Results | 1. Variable Water Content: Atmospheric moisture is a major source of inconsistency. 2. Inaccurate Reagent Stoichiometry: Small errors in the amount of initiator or end-capping agent can lead to large deviations in the final molecular weight. 3. Temperature Fluctuations: Poor temperature control can alter the relative rates of initiation, propagation, and side reactions, leading to different outcomes. | Solution 1: Standardize Procedures under Inert Atmosphere. Conduct all transfers and the reaction itself under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. Solution 2: Use Stock Solutions. For precise addition of initiators or catalysts, prepare and titrate stock solutions to ensure accurate stoichiometry. Solution 3: Utilize Stable Temperature Control. Use a jacketed reactor or an oil bath with a reliable temperature controller to maintain a stable reaction temperature (±1 °C). |
Part 3: Key Side Reaction Mechanisms
Understanding the underlying chemical pathways is crucial for effective troubleshooting.
3.1 Main Reaction: Anionic Ring-Opening Polymerization (AROP)
The desired reaction involves an initiator (e.g., R-Li+) attacking a cyclic siloxane monomer, opening the ring, and creating a reactive silanolate anion. This anion then proceeds to attack subsequent monomers, propagating the linear polymer chain.
Caption: Desired pathway: Initiation and Propagation.
3.2 Side Reaction 1: Intramolecular Cyclization (Backbiting)
This reaction is the primary source of low-molecular-weight cyclic byproducts and results in a lower yield of the desired linear polymer. It is an intramolecular process favored by conditions that allow the polymer chain to "bite" itself.
Caption: Side Reaction: Intramolecular "Backbiting".
3.3 Side Reaction 2: Intermolecular Redistribution (Equilibration)
This reaction causes a scrambling of polymer chain lengths, leading to a broadening of the molecular weight distribution (high PDI). It is an intermolecular process that pushes the system towards a state of maximum entropy.
Caption: Side Reaction: Intermolecular Redistribution.
Part 4: Protocol for Kinetically Controlled Anionic Polymerization of D3
This protocol is designed to produce polydimethylsiloxane (PDMS) with a controlled molecular weight and a narrow molecular weight distribution by minimizing the aforementioned side reactions.
Objective: To synthesize monodisperse PDMS by leveraging the principles of living anionic polymerization.
Materials:
-
Hexamethylcyclotrisiloxane (D3), high purity
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
sec-Butyllithium (sec-BuLi) in cyclohexane (initiator)
-
Trimethylchlorosilane (TMSCl), (quenching agent)
-
Calcium Hydride (CaH2)
-
Anhydrous Methanol and Hexanes
Experimental Workflow Diagram:
Caption: Workflow for controlled PDMS synthesis.
Step-by-Step Methodology:
-
Reagent Purification (Crucial Step):
-
Rationale: Removing water and other protic impurities is essential to prevent uncontrolled initiation and chain termination.[7]
-
Procedure: Stir D3 monomer and THF solvent over calcium hydride (CaH2) overnight under an inert atmosphere. Distill immediately before use into a flame-dried flask.
-
-
Reactor Setup:
-
Rationale: Prevents atmospheric moisture from contaminating the reaction.
-
Procedure: Assemble a multi-neck, round-bottom flask, equipped with a magnetic stirrer and rubber septa, while flame-drying under vacuum. Backfill with dry nitrogen or argon.
-
-
Initiation:
-
Rationale: The amount of initiator directly controls the number of polymer chains, and thus the final molecular weight (Mn = mass of monomer / moles of initiator).
-
Procedure: Using a gas-tight syringe, transfer the purified THF into the reactor, followed by the purified D3 monomer. Calculate and add the precise amount of sec-BuLi initiator dropwise while stirring. The solution may develop a slight color.
-
-
Propagation:
-
Rationale: This reaction is run at room temperature to leverage kinetic control. The high strain of the D3 ring ensures that ring-opening propagation is much faster than backbiting or redistribution at this temperature.[2]
-
Procedure: Allow the reaction to stir at room temperature. The viscosity of the solution will noticeably increase as the polymer chains grow. The reaction time will depend on the target molecular weight (typically 1-4 hours).
-
-
Termination:
-
Rationale: The quenching agent deactivates the "living" anionic chain ends, preventing further reaction and stabilizing the polymer.
-
Procedure: Add a slight excess of trimethylchlorosilane (TMSCl) to the reaction mixture to terminate the polymerization. Stir for an additional 30 minutes.
-
-
Product Isolation:
-
Rationale: Separates the polymer from the solvent, unreacted monomer, and initiator salts.
-
Procedure: Slowly pour the viscous reaction mixture into a beaker containing a large excess of stirring methanol. The PDMS will precipitate as a white gum or oil. Decant the methanol, redissolve the polymer in a minimal amount of hexanes, wash with water to remove lithium salts, and remove the hexanes under reduced pressure to yield the pure polymer.
-
-
Characterization:
-
Rationale: Verifies the success of the synthesis.
-
Procedure: Analyze the final product using Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and Polydispersity Index (PDI). A PDI value below 1.1 indicates a successful living polymerization with minimal side reactions. Use ¹H NMR to confirm the polymer structure and end groups.
-
References
-
Xin, S., Aitken, C., Harrod, J. F., Mu, Y., & Samuel, E. (1990). Redistribution reactions of alkoxy- and siloxysilanes, catalyzed by dimethyltitanocene. Canadian Journal of Chemistry, 68(3), 471-477. [Link]
-
Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
-
Chemistry For Everyone. (2023). How Does Siloxane Ring-Opening Polymerization Work? YouTube. [Link]
- Crivello, J. V., & Bi, D. (2004). Poly(cyclosiloxane) composition and method of synthesis thereof.
-
Lada, A., & Stojko, N. (2022). Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects. Polymers, 14(21), 4759. [Link]
-
UKEssays. (2017). Polysiloxanes Synthesis and Structure. [Link]
-
Chojnowski, J. (n.d.). Ring-Opening Polymerization of Cyclosiloxanes. Gelest, Inc. [Link]
-
Methods for the Preparation of Modified Polyorganosiloxanes (A Review). (2019). Russian Journal of General Chemistry, 89(12), 2635-2651. [Link]
-
Luch, A., & Chojnowski, J. (2022). Self-Restructuring of Polyhydromethylsiloxanes by the Hydride Transfer Process: A New Approach to the Cross-Linking of Polysiloxanes and to the Fabrication of Thin Polysiloxane Coatings. Polymers, 14(19), 4208. [Link]
-
On the Role of Tin Catalysts in Step-Growth Polymerization Reactions. (2015). ResearchGate. [Link]
-
Van den Berghe, H., & Schmolke, W. (2019). Synthesis of Structurally Precise Polysiloxanes via the Piers–Rubinsztajn Reaction. Polymers, 11(1), 169. [Link]
-
Mechanisms for the breakdown of siloxanes by various processes. (2021). ResearchGate. [Link]
- Hupfield, P. C., & Taylor, R. G. (2001). Polymerization of siloxanes.
-
Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). Prospector. [Link]
-
What are main Characteristics of PDMS after polymerization and before curing? (2021). ResearchGate. [Link]
-
Comprehensive Guide to Polydimethylsiloxane (PDMS). (2009). Silico. [Link]
-
Polydimethylsiloxane (PDMS) in Microfluidics: A Comprehensive Guide. (n.d.). ALine Inc. [Link]
-
Synthesis of Polydimethylsiloxane via Addition Polymerization. (2017). JoVE. [Link]
-
Zilliox, J. G., Roovers, J. E. L., & Bywater, S. (1975). Preparation and Properties of Polydimethylsiloxane and Its Block Copolymers with Styrene. Macromolecules, 8(5), 573-578. [Link]
-
Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. (2024). Polymers, 16(19), 2835. [Link]
-
Polymers Containing Diethylsiloxane Segment and Active Functional Group by Ring-Opening Polymerization of Hexaethylcyclotrisiloxane under the Catalysis of Linear Chlorinated Phosphazene Acid. (2024). ResearchGate. [Link]
-
Well-Architectured Poly(dimethylsiloxane)-Containing Copolymers Obtained by Radical Chemistry. (2009). Chemical Reviews, 109(11), 5620-5686. [Link]
-
Oligomer and Polymer Formation in Hexamethylcyclotrisiloxane (D 3 ) – Hydrosilane Systems Under Catalysis by tris(pentafluorophenyl)borane. (2007). ResearchGate. [Link]
Sources
- 1. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Synthesis of Polysiloxanes In Microemulsion Via ring opening of D4 [nanochemres.org]
- 5. ukessays.com [ukessays.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. US6284859B1 - Polymerization of siloxanes - Google Patents [patents.google.com]
Stabilizing 1,3-Dimethyldisiloxane under reaction conditions
Technical Support Center: 1,3-Dimethyldisiloxane
A Senior Application Scientist's Guide to Experimental Stability
Welcome to the technical support center for this compound. As a foundational building block in organosilicon chemistry, its unique Si-H and Si-O-Si functionalities offer vast synthetic potential. However, harnessing this potential requires a nuanced understanding of its stability under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and ensure the integrity of their experiments. We will move beyond simple protocols to explore the underlying chemical principles governing the stability of this versatile reagent.
Core Principles of this compound Stability
The reactivity and stability of this compound are governed by the interplay of three key bonds: the siloxane backbone (Si-O-Si), the silicon-hydrogen bond (Si-H), and the silicon-carbon bond (Si-C).
-
Si-O-Si Bond: This bond is remarkably flexible and thermally stable but is susceptible to cleavage under both acidic and basic conditions, primarily through hydrolysis.[1][2]
-
Si-C Bond: The Si-C bond is weaker than the Si-O bond and can be a point of cleavage during thermal decomposition.[3]
-
Si-H Bond: This is the most reactive site for many synthetic transformations (e.g., hydrosilylation). However, it is also susceptible to hydrolysis and radical-initiated decomposition pathways.[4]
Understanding these vulnerabilities is the first step toward designing robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during a reaction?
A1: There are three main pathways for degradation:
-
Hydrolysis: This is the most common issue. Trace amounts of water, often catalyzed by acidic or basic impurities, can attack the silicon atom, leading to the cleavage of the Si-O-Si backbone to form silanols (compounds containing Si-OH groups). These silanols are highly reactive and readily undergo condensation to form higher molecular weight polysiloxanes, often observed as oils or gels in the reaction mixture.[4][5]
-
Thermal Decomposition: At elevated temperatures (typically >200-300°C), the Si-O and Si-C bonds can break.[6][7] This process can lead to the formation of various cyclic and linear siloxanes and, in the case of Si-C cleavage, methane gas.[3][4]
-
Incompatibility-Driven Decomposition: Strong oxidizing agents, potent acids, and strong bases can aggressively degrade the molecule. Alkalis and certain metal salts can also promote undesirable side reactions.[8]
Caption: Primary degradation pathways of this compound.
Q2: My reaction mixture has become viscous or formed a gel. What is the likely cause and how can I prevent it?
A2: The formation of viscous oils or gels is a classic symptom of silanol condensation. This indicates that hydrolysis of the Si-O-Si bond has occurred, creating dimethylsilanediol intermediates. These intermediates then polymerize through condensation reactions, increasing the molecular weight and viscosity of the mixture.[4]
Prevention Strategy:
-
Strict Anhydrous Conditions: This is non-negotiable. Dry all solvents using appropriate methods (e.g., distillation from sodium/benzophenone or passing through activated alumina columns). Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Handle this compound and set up the reaction under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) to exclude atmospheric moisture.
-
Purified Reagents: Ensure all other reagents and starting materials are anhydrous and free from acidic or basic impurities which can catalyze hydrolysis.[2][9]
Q3: How should I properly store and handle this compound to ensure its purity?
A3: Proper storage is critical to prevent degradation before the compound is even used.
-
Container: Store in the original, tightly sealed container.[10] If you need to transfer it, use a clean, dry glass container with a tight-fitting cap, preferably with a PTFE liner.
-
Atmosphere: Before sealing, flush the headspace of the container with a dry, inert gas like argon.
-
Environment: Store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[10][11] Protect from sunlight.
-
Incompatibilities: Ensure it is stored segregated from oxidizing agents, acids, bases, alcohols, and water.
Q4: My protocol requires a basic catalyst. How does pH affect the stability of the Si-O-Si bond, and what are my options?
A4: Both strong acids and strong bases catalyze the hydrolysis of the siloxane bond.[2] The rate of hydrolysis is significantly higher in very acidic (pH < 4) and alkaline (pH > 9) conditions compared to neutral pH.[5] In the presence of a base, hydroxide ions act as nucleophiles, attacking the silicon atom and cleaving the Si-O bond.[3]
Catalyst Selection Strategy:
-
If a base is required, opt for non-nucleophilic, sterically hindered bases that are less likely to attack the silicon center directly.
-
Consider using bases that can be easily removed after the reaction.
-
Use the minimum catalytic amount necessary.
-
Maintain strict anhydrous conditions, as the presence of water in combination with a base is particularly detrimental.[12]
Troubleshooting Guide
| Symptom Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity | 1. Reagent degradation due to improper storage (hydrolysis).2. Catalyst poisoning. | 1. Use a fresh bottle or re-purify the disiloxane. Verify purity via NMR or GC-MS.2. Ensure all reagents are pure and the system is free of contaminants. |
| Formation of a white precipitate | 1. Reaction with trace moisture to form insoluble silanols or small polysiloxanes.2. Incompatibility with metal salts.[8] | 1. Immediately improve anhydrous and inert atmosphere techniques. See Protocol 1.2. Re-evaluate reagent compatibility. |
| Gas evolution (other than H₂ from hydrosilylation) | Thermal decomposition leading to methane formation from Si-CH₃ cleavage.[4] | Reduce reaction temperature. If high temperature is necessary, reduce reaction time and consider a different synthetic route. |
| Inconsistent reaction yields | Variable amounts of moisture or oxygen entering the reaction setup. | Standardize glassware drying procedures and inert gas techniques. Use a Schlenk line for consistent atmospheric control. |
Experimental Protocols
Protocol 1: General Handling and Transfer under Inert Atmosphere
This protocol ensures the transfer of this compound without introducing atmospheric moisture or oxygen.
-
Preparation: Oven-dry all glassware (syringes, needles, cannulas, reaction flasks) at >120°C for at least 4 hours. Assemble hot and cool under a positive pressure of dry argon or nitrogen.
-
Reagent Bottle: Puncture the septum of the this compound bottle with a needle connected to an inert gas line (bubbler) to create a positive pressure. Puncture with a second, wider-gauge needle as a vent.
-
Transfer: Use a clean, dry, gas-tight syringe to draw the required volume of the liquid.
-
Addition: Immediately transfer the liquid to the reaction flask by piercing the flask's septum. Ensure the reaction flask is also maintained under a positive pressure of inert gas.
-
Storage of Syringe: If not cleaning immediately, store the syringe in a desiccator. For cleaning, quench any residue with isopropanol before washing.
Caption: Workflow for the anhydrous transfer of reagents.
Protocol 2: Reaction Quenching and Workup to Minimize Degradation
Improper workup can introduce water and catalysts that degrade the product.
-
Cooling: Once the reaction is complete, cool the mixture to 0°C in an ice bath. This slows the rate of potential hydrolysis during the workup.
-
Quenching: If the reaction contains highly reactive species (e.g., metal hydrides), quench slowly with a suitable anhydrous solvent like isopropanol or ethyl acetate before introducing any aqueous solution.
-
Aqueous Wash: If an aqueous wash is necessary, use de-gassed, deionized water or a buffered solution (e.g., saturated ammonium chloride) to control the pH. Perform the wash quickly and at a low temperature.
-
Drying: Separate the organic layer and dry it thoroughly with a suitable anhydrous drying agent (e.g., MgSO₄, Na₂SO₄). Ensure the drying agent is fresh.
-
Solvent Removal: Remove the solvent under reduced pressure at the lowest practical temperature to avoid thermal degradation of the product.
References
-
Gelest, Inc. (2015). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. [Link]
-
Gelest, Inc. (2017). 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE Safety Data Sheet. [Link]
-
Roth. (n.d.). Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. [Link]
-
Unno, M., et al. (2001). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Applied Organometallic Chemistry. [Link]
-
Drake, R. (2012). Synthesis and characterization of a heat stabilizing siloxane. DigitalCommons@EMU. [Link]
-
Franz, A. K., et al. (2019). Metal-Free Synthesis of 1,3-Disiloxanediols and Aryl Siloxanols. ResearchGate. [Link]
- Google Patents. (2001).
-
Brook, M. A. (2000). Mechanisms for the breakdown of siloxanes by various processes. ResearchGate. [Link]
-
Preissinger, M., & Brüggemann, D. (2016). Thermal stability of linear siloxanes and their mixtures. ResearchGate. [Link]
-
Franz, A. K., et al. (2019). Chemoselective hydrolysis of 1,3-dihydrido-disiloxanes. ResearchGate. [Link]
-
Silicones Europe. (n.d.). The Unique Physico-Chemical Properties of Siloxanes. [Link]
-
V. A. Ivanov, et al. (2022). Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids. National Institutes of Health (NIH). [Link]
-
Chatain, V., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Recycling of High-Molecular-Weight Organosilicon Compounds in Supercritical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. commons.emich.edu [commons.emich.edu]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. WO2001034613A1 - Process for stabilization of siloxane compounds - Google Patents [patents.google.com]
- 10. chemos.de [chemos.de]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Efficiency for 1,3-Dimethyldisiloxane Reactions
Welcome to the technical support center for optimizing catalyst efficiency in reactions involving 1,3-dimethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to ensure your success.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound reactions.
Q1: What are the most common catalysts for this compound reactions?
A1: Platinum-based catalysts are the most widely used for hydrosilylation reactions involving this compound.[1] Key examples include:
-
Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex): Highly active and soluble in common organic solvents.[1]
-
Speier's catalyst (hexachloroplatinic acid): A traditional and effective catalyst, though it may require an induction period.[1]
-
Other transition metal catalysts, such as those based on rhodium, can also be employed and may offer different selectivity profiles.
Q2: How do I select the appropriate catalyst for my specific application?
A2: The choice of catalyst depends on several factors:
-
Reactivity: For rapid and efficient reactions, Karstedt's catalyst is often the preferred choice due to its high turnover number.[1]
-
Selectivity: If side reactions like alkene isomerization are a concern, catalysts with bulky ligands or certain rhodium-based systems might provide better selectivity.[1]
-
Cost and availability: Speier's catalyst is often more economical than Karstedt's catalyst.
-
Reaction conditions: Some catalysts may be more stable under specific temperature or solvent conditions.
Q3: What are typical reaction conditions for this compound hydrosilylation?
A3: Typical conditions include:
-
Catalyst Loading: Platinum catalyst loading is usually in the range of 5-50 ppm relative to the silane.[2]
-
Temperature: Reactions are often carried out at room temperature to 80°C.[2] Many reactions are exothermic, and gentle heating may be required for initiation.[2]
-
Solvent: While many reactions can be run neat, solvents like toluene, xylenes, or tetrahydrofuran (THF) can be used to control viscosity and reaction temperature.
-
Stoichiometry: A slight excess of one of the reactants (alkene or siloxane) may be used to ensure complete conversion of the limiting reagent.
Q4: How can I monitor the progress of my reaction?
A4: The disappearance of the Si-H bond is the most common way to monitor the reaction. This can be achieved through:
-
¹H NMR Spectroscopy: The Si-H proton signal (typically around 4.7 ppm) will decrease as the reaction proceeds.[3]
-
FT-IR Spectroscopy: The Si-H stretching vibration (around 2100-2200 cm⁻¹) will diminish.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to monitor the consumption of reactants and the formation of products.[2]
Q5: What are the primary safety precautions when working with this compound and its catalysts?
A5: Always consult the Safety Data Sheet (SDS) for each chemical. General precautions include:
-
Work in a well-ventilated fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (neoprene or nitrile rubber are often recommended).[5][6][7]
-
This compound and many catalysts are flammable; keep them away from heat, sparks, and open flames.[5][6][8]
-
Grounding equipment is necessary to prevent static discharge.[5][6][8]
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. 2. Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, amines, phosphines) can deactivate the platinum catalyst.[2] 3. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction to proceed at a reasonable rate.[2] 4. Low Reaction Temperature: The reaction may require thermal activation.[2] | 1. Use a fresh batch of catalyst. Ensure proper storage under an inert atmosphere.[8] 2. Purify all reagents and use anhydrous solvents. 3. Incrementally increase the catalyst loading (e.g., in 5-10 ppm increments).[2] 4. Gradually increase the reaction temperature (e.g., to 50-80°C) while monitoring the reaction.[2] |
| Formation of Side Products | 1. Alkene Isomerization: The catalyst can promote the migration of the double bond in the alkene substrate. 2. Dehydrogenative Silylation: This leads to the formation of a vinylsilane and hydrogen gas. 3. Disproportionation/Redistribution Reactions: Scrambling of substituents on the silicon atoms can occur. | 1. Lower the reaction temperature to disfavor isomerization. Consider a catalyst with higher selectivity. 2. Use a catalyst less prone to this side reaction. Optimizing the stoichiometry can also help. 3. This is often more prevalent at higher temperatures. Running the reaction at a lower temperature may mitigate this. |
| Reaction Stalls or is Sluggish | 1. Catalyst Deactivation: The active catalytic species may be degrading over time. This can sometimes be observed by the formation of platinum black. 2. Inhibitor Presence: Unintentional inhibitors in the reaction mixture. 3. Mass Transfer Limitations: In viscous reaction mixtures, poor mixing can limit the reaction rate. | 1. Consider a more stable catalyst or a two-stage addition of the catalyst. 2. Ensure all glassware is scrupulously clean and reagents are of high purity. 3. If the reaction is viscous, consider using a solvent to improve mixing. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of reagents or solvents may contain varying levels of impurities. 2. Atmospheric Contamination: Exposure to air and moisture can affect the catalyst and reactants. 3. Inaccurate Catalyst Dosing: Inconsistent measurement of the small quantities of catalyst required. | 1. Use reagents from the same batch for a series of experiments. 2. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Prepare a stock solution of the catalyst in an appropriate solvent to allow for more accurate and reproducible dosing. |
Section 3: Experimental Protocols & Methodologies
General Protocol for Hydrosilylation of an Alkene with this compound
This protocol provides a general starting point for your experiments.
Materials:
-
This compound
-
Alkene substrate
-
Karstedt's catalyst (in xylene, typically 2% Pt)
-
Anhydrous toluene (or other suitable solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the alkene substrate and anhydrous toluene.
-
Catalyst Introduction: Add the calculated amount of Karstedt's catalyst solution to the stirred mixture.
-
Siloxane Addition: Slowly add this compound to the reaction mixture via a dropping funnel. The reaction can be exothermic, so control the addition rate to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the internal temperature. If no spontaneous warming is observed, the reaction mixture can be gently heated to 50-60°C. Track the reaction's progress by periodically taking aliquots for analysis by GC-MS or ¹H NMR to observe the disappearance of the Si-H peak.[2]
-
Work-up: Once the reaction is complete (typically when the Si-H signal is no longer observed), cool the mixture to room temperature.
-
Catalyst Removal: The platinum catalyst can be removed by passing the solution through a short plug of silica gel or activated carbon.
-
Purification: Remove the solvent under reduced pressure. The final product can be purified by vacuum distillation.
Visualizing Reaction and Troubleshooting Workflows
The following diagrams illustrate key concepts in this compound reactions.
Caption: General reaction scheme for platinum-catalyzed hydrosilylation.
Caption: A systematic workflow for troubleshooting common reaction issues.
Caption: Common pathways leading to catalyst deactivation.
References
-
Lukins, R. Y., Kuchkaev, A. M., Sukhov, A. V., Bekmukhamedov, G. E., & Yakhvarov, D. G. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2693. [Link]
-
Gelest, Inc. (2017). Safety Data Sheet - 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet - 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. [Link]
-
Gelest, Inc. (2016). Safety Data Sheet - 1,3-DIETHYNYLTETRAMETHYLDISILOXANE. [Link]
-
Ionescu, E. J., et al. (2018). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 63(5-6), 437-444. [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. gelest.com [gelest.com]
- 7. gelest.com [gelest.com]
- 8. biosynth.com [biosynth.com]
Preventing gel formation in silicone synthesis with 1,3-Dimethyldisiloxane
Topic: Preventing Gel Formation in Silicone Synthesis with 1,3-Dimethyldisiloxane
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges you face in the lab. This guide is designed to provide you with in-depth technical support, troubleshooting advice, and practical protocols to help you prevent gel formation in your silicone synthesis, with a specific focus on the role of this compound. Our goal is to empower you with the knowledge to not only solve problems but also to understand the underlying chemistry of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is gel formation in silicone synthesis and why does it happen?
A1: Gel formation, or gelation, is the formation of a cross-linked polymer network that is insoluble in the reaction solvent, resulting in a solid or semi-solid gel. In the context of platinum-catalyzed addition cure silicone synthesis (hydrosilylation), it occurs when there is an excessive and uncontrolled cross-linking between vinyl-functional siloxanes and hydride-functional siloxanes.[1][2] This can be due to an improper stoichiometric ratio of reactive groups, leading to a polymer network that is too dense. Side reactions, such as dehydrogenative silylation, can also contribute to unintended cross-linking.[1]
Q2: How does this compound help in preventing gel formation?
A2: this compound is a hydride-terminated disiloxane. Its primary role in preventing gel formation is to act as a chain extender and to precisely control the stoichiometry of the reaction. By introducing a difunctional hydride source, it allows for the linear extension of polymer chains without introducing branching points that lead to a dense, gelled network.[3] This is in contrast to multifunctional hydride cross-linkers which are designed to create such networks. Essentially, it helps to maintain a desired balance between chain extension and cross-linking.
Q3: My silicone mixture is gelling too quickly, even before I can use it. What could be the cause?
A3: Premature gelation is often a result of a few common issues:
-
Catalyst Poisoning: Your reagents or equipment may be contaminated with substances that inhibit or poison the platinum catalyst, such as sulfur, tin, or amine compounds.[4][5]
-
Incorrect Inhibitor Concentration: Inhibitors are added to control the catalyst's activity at room temperature.[6] If the inhibitor concentration is too low, the reaction may proceed too quickly.
-
Improper Storage: Reagents, especially the vinyl-functional siloxanes, can be sensitive to heat and light, which can initiate premature polymerization.[7]
Q4: Can I use rheology to monitor and predict gel formation?
A4: Absolutely. Oscillatory rheology is a powerful tool for this purpose. By monitoring the storage modulus (G') and the loss modulus (G''), you can determine the gel point, which is the point at which the material transitions from a liquid to a solid-like state. The gel point is typically identified as the crossover point where G' = G''.[8][9] This allows for a quantitative analysis of your formulation's curing profile.
Troubleshooting Guides
Issue 1: Premature Gelation During Synthesis
Symptoms: The viscosity of the reaction mixture increases rapidly, and a gel forms before the reaction is complete or the material can be applied.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Catalyst Poisoning | The platinum catalyst is highly sensitive to certain chemical compounds that can deactivate it or cause uncontrolled reactions. Common culprits include sulfur (from latex gloves), tin compounds, and amines.[4][5] | Ensure all glassware is scrupulously clean. Use nitrile gloves instead of latex. Verify that no other incompatible materials are in contact with your reaction mixture. |
| Incorrect Stoichiometry | An excess of the multifunctional hydride cross-linker relative to the vinyl-functional polymer will lead to a high cross-link density and rapid gelation.[10][11] | Carefully calculate and measure the molar ratio of Si-H to vinyl groups. Use this compound to precisely control the amount of difunctional hydride species for chain extension versus multifunctional hydrides for cross-linking. |
| Inhibitor Inefficiency | The inhibitor is crucial for preventing the catalyst from initiating the reaction at room temperature.[6] Its effectiveness can be compromised by improper storage or insufficient concentration. | Verify the concentration and activity of your inhibitor. If necessary, perform a small-scale test to confirm its effectiveness. Consider storing inhibitors under an inert atmosphere and away from heat and light. |
| High Reaction Temperature | While heat is often used to cure the silicone, a high initial temperature can accelerate the reaction uncontrollably. | Start the reaction at room temperature and gradually increase the temperature if needed. Monitor the viscosity closely as you heat the mixture. |
Troubleshooting Workflow for Premature Gelation
Caption: Troubleshooting workflow for premature gelation.
Issue 2: Inconsistent or Incomplete Curing
Symptoms: The final product has tacky spots, is too soft, or parts of it remain liquid.
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Poor Mixing | Inadequate mixing can lead to localized areas with incorrect stoichiometry, resulting in uncured or partially cured spots. | Ensure thorough and homogenous mixing of all components. For viscous materials, use a high-shear mixer if available. |
| Loss of Volatile Components | If the reaction is carried out at a high temperature in an open system, volatile siloxanes, including this compound, may evaporate, altering the stoichiometry. | Conduct the reaction in a closed or reflux system to prevent the loss of volatile components. |
| Side Reactions | The presence of moisture can lead to the hydrolysis of Si-H bonds, forming Si-OH groups. These can then undergo condensation reactions, which can interfere with the desired hydrosilylation cure.[8] | Use dry solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis of a Silicone Elastomer with Controlled Cross-link Density using this compound
This protocol describes the synthesis of a silicone elastomer where this compound is used to control the degree of cross-linking and prevent gelation.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-Vi)
-
Multifunctional hydride cross-linker (e.g., methylhydrosiloxane-dimethylsiloxane copolymer)
-
This compound (as chain extender)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Inhibitor (e.g., 1-ethynyl-1-cyclohexanol)
-
Anhydrous toluene (or other suitable solvent)
Procedure:
-
Stoichiometry Calculation:
-
Determine the moles of vinyl groups in your PDMS-Vi.
-
Determine the moles of Si-H groups in your multifunctional cross-linker and in the this compound.
-
Calculate the desired ratio of total Si-H groups to vinyl groups. A common starting point is a slight excess of Si-H, for example, 1.5:1.[3]
-
The ratio of the multifunctional cross-linker to this compound will determine the cross-link density. A higher proportion of this compound will result in a softer, less cross-linked material.
-
-
Reaction Setup:
-
In a clean, dry flask under an inert atmosphere, dissolve the PDMS-Vi and the calculated amounts of the multifunctional cross-linker and this compound in anhydrous toluene.
-
Add the inhibitor to the mixture and stir until homogenous.
-
-
Catalyst Addition and Curing:
-
Add the platinum catalyst to the reaction mixture and stir vigorously.
-
Pour the mixture into a mold or onto a substrate as required.
-
Cure the mixture in an oven at a predetermined temperature (e.g., 80-120 °C). The curing time will depend on the catalyst and inhibitor concentrations and the temperature.
-
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation. [1]
References
-
Gong, C., & Gu, Y. (2021). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 13(16), 2690. [Link]
-
Pich, A. (2018). Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications. Polymers, 10(7), 759. [Link]
-
TA Instruments. (n.d.). Rheological Analysis of Hydrogel Materials. Retrieved from [Link]
-
Arkles, B., Goff, J., & Sulaiman, S. (2015). Silicone Elastomers with Exceptional Elongation. Gelest Inc. [Link]
-
Gelest, Inc. (n.d.). Hydride-Functional Silicones. Retrieved from [Link]
-
Dascalu, M., Dünki, S. J., Quinsaat, J. E. Q., Ko, Y. S., & Opris, D. M. (2018). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. Polymer Chemistry, 9(1), 53-61. [Link]
-
ResearchGate. (n.d.). Synthesis of the silicone elastomer matrix. The PDMS is cross-linked via Pt-catalyzed hydrosilylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of silicone elastomers using hydride-terminated,.... Retrieved from [Link]
-
Zhang, X., Chen, L., & Li, Y. (2022). One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. Nature Communications, 13(1), 370. [Link]
-
Pagliaro, M., & Ciriminna, R. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227-6235. [Link]
-
Dascalu, M., Dünki, S. J., Quinsaat, J. E. Q., Ko, Y. S., & Opris, D. M. (2018). Synthesis of silicone elastomers containing trifluoropropyl groups and their use in dielectric elastomer transducers. SciSpace. [Link]
-
mediaTUM. (2024). Influence of Strong Donors on Industrial Platinum Catalysts in the Hydrosilylation Reaction. Retrieved from [Link]
-
Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Retrieved from [Link]
-
Diva-portal.org. (n.d.). New Analytical Methods For Silicone Elastomers Used in Drug Delivery Systems. Retrieved from [Link]
-
NETZSCH. (n.d.). Characterizing Gel Properties Using Oscillation Testing on a Rotational Rheometer. Retrieved from [Link]
-
Brook, M. A. (2018). New Control Over Silicone Synthesis using SiH Chemistry: The Piers-Rubinsztajn Reaction. Chemistry–A European Journal, 24(34), 8458-8469. [Link]
-
ResearchGate. (2021). Preparation of one-component addition-cure liquid silicone rubber coating with enhanced storage stability and bond strength. Retrieved from [Link]
-
ResearchGate. (n.d.). Curing inhibition and shelf stability in silicone formulations for direct ink writing. Retrieved from [Link]
-
ResearchGate. (n.d.). Addition cure HCR: Impact of inhibitors on the elastomer cure profile. Retrieved from [Link]
- Google Patents. (n.d.). Silicone chain extender.
-
GA Lindberg. (2025). Why your silicone is not curing: Inhibition and poisoning of silicones. Retrieved from [Link]
-
Computational Chemistry List. (n.d.). Formulating Silicone Adhesives Gels and Sealants. Retrieved from [Link]
-
CHEMZEST GROUP. (2023). ADDITION CURE. Retrieved from [Link]
-
ResearchGate. (n.d.). Gel point investigation of liquid silicone rubber using rheological approaches. Retrieved from [Link]
-
Pressure Sensitive Tape Council. (n.d.). Silicon Hydride – An Ignored Factor in Release. Retrieved from [Link]
-
ResearchGate. (n.d.). Silicone thermal addition cure chemistry. Retrieved from [Link]
-
CHT Silicones. (n.d.). Catalysts & Inhibitors. Retrieved from [Link]
-
TA Instruments. (n.d.). Using Rheology to Characterize Flow and Viscoelastic Properties of Hydrogels, Adhesives and Biopolymers. Retrieved from [Link]
-
Gelest, Inc. (n.d.). REACTIVE SILICONES:. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Vinyl-Functional Silicones. Retrieved from [Link]
Sources
- 1. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry | MDPI [mdpi.com]
- 2. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Why your silicone is not curing: Inhibition and poisoning of silicones - GA Lindberg [galindberg.se]
- 5. chemzest.com [chemzest.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. Hydride-Functional Silicones - Gelest [technical.gelest.com]
- 11. diva-portal.org [diva-portal.org]
Technical Support Center: A Troubleshooting Guide for 1,3-Dimethyldisiloxane Handling and Storage
Welcome to the technical support center for 1,3-Dimethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and troubleshooting of this versatile chemical. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Storage and Handling Fundamentals
Question 1: What are the optimal storage conditions for this compound to ensure its long-term stability?
Answer: Proper storage of this compound is crucial to maintain its purity and reactivity. The primary concerns are exposure to moisture, air (oxygen), heat, and incompatible materials.
For optimal stability, this compound should be stored in a cool, dry, and dark place. The container must be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis of the Si-H bonds.[1] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to further protect it from moisture and oxidation.[2]
| Parameter | Recommendation | Rationale |
| Temperature | Cool (as per supplier SDS, often room temperature is acceptable if dry) | Minimizes vapor pressure buildup and slows potential degradation pathways. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture and oxidation. |
| Container | Tightly sealed, original container | Avoids contamination and exposure to air and moisture. |
| Light | Store in a dark place or opaque container | Prevents light-induced degradation. |
Question 2: My laboratory has a standard flammable liquids cabinet. Is this sufficient for storing this compound?
Answer: Yes, a standard flammable liquids cabinet is appropriate and recommended for storing this compound, as it is a flammable liquid.[3] However, simply placing it in the cabinet is not enough. Ensure the container is tightly sealed and, if possible, purged with an inert gas before long-term storage. The cabinet should be in a well-ventilated area, away from heat sources, sparks, and open flames.[3]
Question 3: I need to transfer this compound from the original container to a reaction vessel. What are the best practices to avoid contamination?
Answer: To prevent contamination during transfer, it is essential to work under an inert atmosphere. This can be achieved using a Schlenk line or a glovebox.
Experimental Protocol: Inert Atmosphere Transfer of this compound
-
Preparation: Ensure your reaction vessel is dry, either by oven-drying or flame-drying under vacuum. Backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Cannula Transfer: Use a double-tipped needle (cannula) for liquid transfer.
-
Purge the cannula by inserting one end into a vented flask under inert gas and the other end connected to the inert gas source on your Schlenk line.
-
Insert one end of the purged cannula into the headspace of the this compound container through a rubber septum.
-
Insert the other end of the cannula into your reaction vessel, ensuring the tip is below the surface of any solvent if present.
-
Apply a slight positive pressure of the inert gas to the this compound container to initiate the transfer.
-
-
Syringe Transfer (for smaller quantities):
-
Purge a dry, gas-tight syringe with inert gas several times.
-
Draw a small amount of inert gas into the syringe before piercing the septum of the this compound container.
-
Inject the inert gas into the headspace and then slowly draw the desired volume of liquid.
-
Quickly transfer the liquid to the reaction vessel.
-
Section 2: Purity and Degradation Issues
Question 4: I suspect my this compound has been contaminated with water. What are the signs, and how can I confirm this?
Answer: Water contamination is a common issue and can significantly impact reactions. The Si-H bonds in this compound are susceptible to hydrolysis, especially in the presence of acid or base catalysts, which can lead to the formation of silanols and hydrogen gas.[4][5]
Signs of Water Contamination:
-
Gas Evolution: Bubbling or pressure buildup in the container upon addition of a catalyst.
-
Inconsistent Reaction Outcomes: Reduced yields or formation of side products in reactions sensitive to water, such as hydrosilylations.
-
Appearance Change: The liquid may appear cloudy.
Confirmation of Water Contamination:
-
FT-IR Spectroscopy: Look for a broad peak in the 3200-3600 cm⁻¹ region, characteristic of O-H stretching in silanols (hydrolysis products).
-
Karl Fischer Titration: This is the most accurate method for quantifying water content.
Question 5: How can I dry this compound that has been exposed to moisture?
Answer: If you suspect water contamination, you can dry this compound using standard laboratory techniques.
Experimental Protocol: Drying this compound
-
Stirring over a Drying Agent:
-
Place the this compound in a dry flask under an inert atmosphere.
-
Add a suitable drying agent, such as anhydrous calcium sulfate (Drierite®) or molecular sieves (ensure they are activated).
-
Stir for several hours.
-
-
Distillation:
-
For higher purity, distillation under an inert atmosphere is recommended. The boiling point of this compound is approximately 71 °C.
-
Perform the distillation from a non-reactive drying agent like calcium hydride. Caution: Hydrogen gas will be evolved. Ensure proper ventilation.
-
Question 6: My reaction is giving unexpected side products. What are the common impurities in this compound?
Answer: Common impurities can arise from the synthesis process or degradation during storage. These can include:
-
Higher Molecular Weight Siloxanes: Formed from the condensation of hydrolysis products.
-
Cyclic Siloxanes: Can be byproducts of the manufacturing process.[6]
-
Residual Chlorosilanes: From the initial synthesis, which can hydrolyze to form HCl.[4]
Analytical Techniques for Impurity Identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile impurities. The mass spectrum of this compound will show characteristic fragments.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Section 3: Reaction Troubleshooting
Question 7: I am performing a hydrosilylation reaction with this compound, and the reaction is sluggish or fails to go to completion. What could be the cause?
Answer: Hydrosilylation is a powerful reaction but can be sensitive to several factors. Here is a troubleshooting workflow to diagnose the issue.
Diagram: Hydrosilylation Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrosilylation reactions.
Detailed Explanation:
-
Catalyst Inactivation: Platinum catalysts, such as Karstedt's catalyst, are commonly used for hydrosilylation.[11] These can be poisoned by impurities like sulfides, amines, or phosphines. Ensure all reagents and solvents are free from these contaminants. Also, some catalysts are sensitive to air and moisture.
-
Reagent Purity: As discussed, water contamination in the this compound can inhibit the reaction. The alkene or alkyne substrate may also contain inhibitors from its manufacturing process that need to be removed (e.g., by passing through a column of alumina).
-
Reaction Conditions: Ensure the reaction temperature is appropriate for the catalyst being used. Some catalysts require an induction period or higher temperatures to become fully active. The solvent should be dry and non-coordinating.
Question 8: I have observed the formation of a gel or an increase in viscosity in my stock of this compound. What is happening?
Answer: The formation of gels or an increase in viscosity is a strong indicator of polymerization. This can be initiated by:
-
Contamination with Acids or Bases: Traces of strong acids or bases can catalyze the cleavage of the Si-O-Si bond and subsequent polymerization.[12]
-
Hydrolysis and Condensation: As mentioned, water can hydrolyze the Si-H bonds to form silanols. These silanols can then undergo condensation to form longer siloxane chains, increasing the viscosity.[4]
To prevent this, ensure that the storage container is clean and free of acidic or basic residues. Always handle the material under an inert atmosphere to minimize moisture exposure.[2]
References
-
Unno, M., et al. (2007). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 692(23), 5017-5024. [Link]
-
Mitsudome, T., et al. (2009). Supplementary Information - Gold-catalyzed selective oxidation of silanes with water. The Royal Society of Chemistry. [Link]
-
Weber, W. P., & Guo, H. (1988). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Defense Technical Information Center. [Link]
-
Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]
-
Saraf, A., et al. (1998). Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS. Journal of Analytical Toxicology, 22(3), 221-229. [Link]
-
Kantor, S. W., Grubb, W. T., & Osthoff, R. C. (1954). The Mechanism of the Acid- and Base-catalyzed Equilibration of Siloxanes. Journal of the American Chemical Society, 76(20), 5190-5195. [Link]
-
van der Holst, J. P., et al. (2005). Simulations on the Thermal Decomposition of a Poly(dimethylsiloxane) Polymer Using the ReaxFF Reactive Force Field. Journal of the American Chemical Society, 127(29), 10157-10166. [Link]
-
Gajda, M., et al. (2014). Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. Comptes Rendus Chimie, 17(1), 28-34. [Link]
-
Grassie, N., & Macfarlane, I. G. (1978). The Thermal Decomposition of Some Polysiloxanes. University of Glasgow. [Link]
-
Gelest, Inc. (2015). Safety Data Sheet: 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. [Link]
-
Ducom, G., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science and Technology, 68(4), 813-819. [Link]
-
Ko, D., et al. (2003). 1H/13C/29Si Triple Resonance 3D NMR Study of Poly(dimethylsiloxane) MD3MH. Bulletin of the Korean Chemical Society, 24(10), 1483-1486. [Link]
-
Lukevics, E., & Dzintara, M. (2016). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 8(7), 246. [Link]
-
Ciriminna, R., & Pagliaro, M. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. Organic Process Research & Development, 17(12), 1469-1479. [Link]
-
Poh, A., et al. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface. Polymers, 11(5), 878. [Link]
- Takago, T., & Hayashi, M. (1975). US Patent 3,898,256A: Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
-
Alopaeus, M. (2017). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. Doria.fi. [Link]
-
Ručigaj, A., Krajnc, M., & Šebenik, U. (2017). Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Polymer Sciences, 3(2), 9. [Link]
-
Camino, G., Lomakin, S. M., & Lazzari, M. (2001). Polydimethylsiloxane Thermal Degradation Part 1. Kinetic Aspects. Polymer, 42(6), 2395-2402. [Link]
-
Ducom, G., et al. (2013). Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. Water Science & Technology, 68(4), 813-819. [Link]
-
NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. NIST WebBook. [Link]
-
JEOL. (n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. Retrieved from [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
PubChem. (n.d.). 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]
-
Valles, E. M., et al. (2003). Bulk hydrosilylation reaction of poly(dimethylsiloxane) chains catalyzed by a platinum salt: Effect of the initial concentration of reactive groups on the final extent of reaction. Journal of Polymer Science Part A: Polymer Chemistry, 41(8), 1099-1106. [Link]
-
Stein, J., et al. (1990). In Situ Determination of the Active Catalyst in Hydrosilylation Reactions Using Highly Reactive Pt(0) Catalyst Precursors. Journal of the American Chemical Society, 112(15), 5685-5693. [Link]
-
Kim, J., et al. (2022). Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. Nanomaterials, 12(19), 3467. [Link]
-
Gelest, Inc. (n.d.). REACTIVE SILICONES: FORGING NEW POLYMER LINKS. Retrieved from [Link]
-
Duval, A., et al. (2020). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Process Research & Development, 24(10), 2212-2217. [Link]
-
Chemsrc. (n.d.). 1,3-diphenyl-1,3-dimethyldisiloxane. Retrieved from [Link]
-
PubChem. (n.d.). Poly(dimethylsiloxane). Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. pcimag.com [pcimag.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Thermal Decomposition of Some Polysiloxanes - Enlighten Theses [theses.gla.ac.uk]
- 7. Detection and characterization of poly(dimethylsiloxane)s in biological tissues by GC/AED and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jeol.com [jeol.com]
- 9. researchgate.net [researchgate.net]
- 10. A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Purity of Synthesized 1,3-Dimethyldisiloxane
Welcome to the technical support center dedicated to the synthesis and purification of 1,3-dimethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will explore common challenges encountered during synthesis and provide robust, field-proven troubleshooting strategies and detailed protocols to enhance the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound, and what are the common impurities?
The most fundamental and widely used method for synthesizing this compound is the controlled hydrolysis of dimethyldichlorosilane ((CH₃)₂SiCl₂).[1][2] This reaction is vigorous and produces hydrogen chloride (HCl) as a byproduct.[3] The initial hydrolysis product is dimethylsilanediol ((CH₃)₂Si(OH)₂), which is unstable and readily undergoes condensation.[2]
The primary impurities arise from this condensation step. If the reaction conditions are not carefully controlled, the silanediol intermediates can condense to form a mixture of longer-chain linear polydimethylsiloxanes and various cyclic siloxanes (D3, D4, D5, etc.).[1][3] Therefore, the main impurities you will encounter are:
-
Higher Molecular Weight Linear Siloxanes: Formed from excessive condensation.
-
Cyclic Siloxanes: Resulting from intramolecular condensation of short-chain linear precursors.
-
Residual Reactants and Byproducts: Unreacted starting materials, water, and hydrochloric acid.
Q2: Why is achieving high purity for this compound critical in research and development?
In sensitive applications, such as in drug development, polymer science, and as a precursor for advanced materials, the presence of impurities can have significant consequences. Unwanted linear or cyclic siloxanes can alter the physicochemical properties of resulting polymers, affect reaction kinetics, and interfere with analytical characterization.[4] For instance, low molecular weight cyclic siloxanes are often volatile and can cause contamination issues in sensitive electronic or medical devices.[4]
Q3: What are the key analytical techniques for assessing the purity of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying and quantifying volatile impurities like cyclic siloxanes in your product.[4][5] Gas Chromatography with Flame-Ionization Detection (GC-FID) is also an excellent method for quantification.[5] For structural confirmation and to detect non-volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is invaluable.[6]
Troubleshooting Guide: Common Synthesis & Purification Issues
This section addresses specific problems you may encounter during your experiment in a question-and-answer format.
Q4: My GC-MS analysis shows a significant percentage of higher molecular weight linear siloxanes. What caused this, and how can I fix it?
Probable Cause: This issue points directly to uncontrolled condensation of the dimethylsilanediol intermediate. This can be triggered by several factors:
-
Excessive Water: Adding too much water during hydrolysis creates a high concentration of silanediol intermediates, promoting intermolecular condensation.
-
High Temperature: Elevated temperatures accelerate the rate of condensation reactions, favoring the formation of longer polymer chains.[7]
-
Presence of Catalytic Impurities: Acidic (excess HCl) or basic residues can catalyze the condensation process.
Solution:
-
Control Stoichiometry: Carefully control the stoichiometry of water added during the hydrolysis of dimethyldichlorosilane. The goal is to favor the formation of the dimer (this compound) over longer chains.
-
Temperature Management: Perform the hydrolysis at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate.[7]
-
Purification: If higher oligomers have already formed, the most effective method for removal is fractional distillation under reduced pressure. The significant difference in boiling points between this compound and higher polysiloxanes allows for effective separation.[8][9]
Q5: My product is contaminated with cyclic siloxanes (D4, D5, etc.). How can I minimize their formation and remove them?
Probable Cause: Cyclic siloxanes are formed via "backbiting" or intramolecular condensation reactions, which are thermodynamically favored under certain conditions. Their formation is often promoted by the same factors that lead to linear polymers, particularly the presence of acid or base catalysts during work-up or distillation.
Solution:
-
Minimize Formation:
-
Neutralize Promptly: After the initial hydrolysis, neutralize the byproduct HCl as quickly and gently as possible. Washing the organic layer with a saturated sodium bicarbonate solution is a standard procedure.[2] Be sure to follow with a deionized water wash to remove residual salts.
-
Avoid Strong Catalysts: Be mindful that both strong acids and bases can catalyze the rearrangement of linear siloxanes into cyclic forms, a process known as equilibration.[2]
-
-
Removal:
-
Fractional Distillation: This is the most effective industrial and laboratory method. Cyclic siloxanes have different boiling points than the target this compound, allowing for their separation.[8][10]
-
Steam Stripping/Distillation: For certain impurities, passing steam through the heated siloxane fluid can help carry away volatile components like cyclic siloxanes.[11]
-
Q6: After an aqueous work-up, I suspect there is still residual water in my product. How can I effectively dry the this compound?
Probable Cause: Siloxanes can form emulsions with water, and simply separating the layers may not be sufficient. Residual water can interfere with subsequent reactions and promote unwanted side reactions upon heating.
Solution:
-
Use a Brine Wash: Before drying, wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up emulsions and draws water out of the organic phase.
-
Drying with Anhydrous Agents: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2] Ensure sufficient contact time and agitate the mixture to maximize water absorption.
-
Filtration: After drying, filter off the drying agent.
-
Final Verification: Before proceeding to distillation, you can take a small aliquot for Karl Fischer titration to quantify the residual water content, ensuring it is below your required threshold.
Visualization of Key Workflows
A clear understanding of the experimental sequence is crucial for success. The following diagrams illustrate the overall synthesis and purification workflow and a decision tree for troubleshooting purity issues.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common purity issues.
Data Presentation
For effective purification via fractional distillation, understanding the boiling points of the target compound and potential impurities is essential.
| Compound | Molecular Formula | Boiling Point (°C) at 1 atm |
| This compound | C₂H₈OSi₂ | ~71 °C (approx.) |
| Hexamethylcyclotrisiloxane (D3) | C₆H₁₈O₃Si₃ | 134 °C |
| Octamethylcyclotetrasiloxane (D4) | C₈H₂₄O₄Si₄ | 175 °C |
| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 210 °C |
| Higher Polydimethylsiloxanes | -[Si(CH₃)₂-O]n- | >200 °C |
Note: Boiling points are approximate and can vary with pressure. Data compiled from various chemical suppliers and literature.
Experimental Protocols
Protocol 1: Neutralization and Drying of Crude this compound
Objective: To remove acidic byproducts (HCl) and water from the crude reaction mixture following hydrolysis.
Materials:
-
Crude this compound in an organic solvent (e.g., diethyl ether, toluene)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flask, filter paper, and funnel
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.
-
Slowly add the saturated NaHCO₃ solution in portions. Caution: This will generate CO₂ gas; vent the funnel frequently to release pressure.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Test the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic (pH ≥ 7). If it is still acidic, repeat the NaHCO₃ wash.
-
Wash the organic layer with deionized water (1 x volume of organic layer). Separate and discard the aqueous layer.
-
Wash the organic layer with brine (1 x volume of organic layer) to aid in the removal of water. Separate and discard the aqueous layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ in portions while swirling the flask until the drying agent no longer clumps together and moves freely.
-
Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.
-
Filter the solution through a fluted filter paper into a round-bottom flask suitable for solvent removal or distillation.
Protocol 2: Purification by Fractional Distillation
Objective: To separate pure this compound from higher boiling point linear and cyclic siloxane impurities.
Materials:
-
Dried, crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column (e.g., Vigreux), condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source and gauge (if performing vacuum distillation)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed.
-
Place the dried, crude product into the distillation flask along with boiling chips or a stir bar.
-
Begin heating the distillation flask gently. If using a vacuum, slowly reduce the pressure to the desired level.
-
As the mixture heats, a vapor front will begin to rise through the fractionating column. Heat the flask at a rate that allows for a clear temperature gradient to establish in the column.
-
Monitor the temperature at the head of the column. The first fraction to distill should be any residual solvent.
-
Once the solvent is removed, the temperature should stabilize at the boiling point of this compound (approx. 71 °C at atmospheric pressure; will be lower under vacuum).
-
Collect the fraction that distills at a constant temperature. This is your purified product.
-
If the temperature begins to rise significantly after this plateau, it indicates that higher boiling impurities are beginning to distill. At this point, stop the distillation or switch to a different receiving flask to collect the impurity fraction.
-
Analyze the collected fractions by GC-MS to confirm purity.
References
-
Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis and polycondensation. Retrieved from [Link]
-
Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis of chloromethylsilanes. Retrieved from [Link]
-
ACE Laboratories. (2023, October 30). Benefits of Siloxane Testing and Analysis. Retrieved from [Link]
- Urasaki, N., & Wong, C. P. (1999). Separation of Low Molecular Siloxanes for Electronic Application by Liquid-Liquid Extraction. IEEE Transactions on Electronics Packaging Manufacturing, 22(4), 295-299.
-
ACS Publications. (2021). Separation of Linear and Cyclic Siloxanes in Pure Silica Zeolites. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
- Google Patents. (n.d.). Siloxane purification - EP0543665A1.
-
Silicones Europe. (n.d.). Chemistry - Distillation. Retrieved from [Link]
- Gregory R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
Sources
- 1. Hydrolysis and polycondensation [chemiedidaktik.uni-wuppertal.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]
- 4. repository.gatech.edu [repository.gatech.edu]
- 5. ace-laboratories.com [ace-laboratories.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. Chemistry - Distillation - Silicones Europe [silicones.eu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. EP0543665A1 - Siloxane purification - Google Patents [patents.google.com]
Technical Support Center: Overcoming Challenges in Scaling Up 1,3-Dimethyldisiloxane Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,3-Dimethyldisiloxane production. This guide is designed for researchers, scientists, and drug development professionals who are working with or scaling up the synthesis of this fundamental siloxane building block. We provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common challenges of this process.
Introduction: The Synthesis Landscape
This compound is a foundational unit in silicone chemistry, primarily synthesized through the hydrolysis and subsequent condensation of methyl-substituted chlorosilanes, most commonly dichlorodimethylsilane (Si(CH₃)₂Cl₂).[1][2] While the reaction appears straightforward, controlling the process to maximize the yield of the desired short-chain disiloxane and minimize the formation of cyclic or polymeric by-products is a significant challenge, especially during scale-up. This guide addresses these complexities directly.
The core reaction proceeds as follows: Dichlorodimethylsilane reacts vigorously with water to form the unstable intermediate, dimethylsilanediol.[3] This intermediate rapidly condenses, releasing water and forming siloxane bonds. The challenge lies in controlling this condensation to favor the dimer (this compound) over other unwanted products.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis and scale-up, providing explanations and actionable solutions.
Question 1: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a common issue stemming from several factors, primarily uncontrolled condensation reactions and mechanical losses during workup.
-
Causality: The hydrolysis of dichlorodimethylsilane is highly exothermic and produces hydrochloric acid (HCl), which can itself catalyze further condensation.[3] If the reaction conditions (e.g., temperature, concentration) are not tightly controlled, the initially formed disiloxane can react further to form longer linear chains or cyclize to form thermodynamically stable cyclic siloxanes like octamethylcyclotetrasiloxane (D4).[4]
-
Solutions:
-
Control Stoichiometry and Addition Rate: The rate of water addition is critical. A slow, controlled addition of water to the dichlorodimethylsilane solution (often diluted in a non-polar solvent like diethyl ether or dichloromethane) helps manage the exotherm and maintain a specific concentration profile that favors dimer formation.[1][5]
-
Temperature Management: Maintain a low reaction temperature (typically below 25°C) using an ice bath.[5] Higher temperatures accelerate side reactions, leading to the formation of higher molecular weight polymers.[6]
-
Efficient Quenching and Neutralization: Once the reaction is complete, the mixture must be neutralized promptly to stop acid-catalyzed side reactions. Washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases is a standard procedure.[4]
-
Minimize Workup Losses: this compound is volatile. Care must be taken during solvent removal using a rotary evaporator. Use a moderate temperature and ensure your vacuum system is not too aggressive to avoid product loss.
-
Sources
Technical Support Center: Managing the Moisture Sensitivity of 1,3-Dimethyldisiloxane
Welcome to the technical support center for 1,3-dimethyldisiloxane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on handling the moisture sensitivity of this versatile chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success and integrity of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when working with this compound, focusing on the root causes and providing actionable solutions.
Issue 1: Unexpected Formation of a White Precipitate or Oily Byproduct
Q: I've noticed a significant amount of a white precipitate or an oily substance in my reaction mixture involving this compound. What is it, and how can I prevent it?
A: The appearance of a white precipitate or an oily layer is a strong indication of the formation of siloxane byproducts, such as polydimethylsiloxane (PDMS).[1] This is primarily caused by the reaction of this compound with water, a process known as hydrolysis. The Si-O-Si bond in this compound is susceptible to cleavage by water, which can be catalyzed by acidic or basic conditions.[2][3] This hydrolysis leads to the formation of silanols (compounds with Si-OH groups), which are highly reactive and can undergo condensation to form longer-chain siloxane polymers.[2]
Root Cause Analysis:
-
Contaminated Reagents or Solvents: The primary source of water is often contaminated starting materials or solvents.
-
Atmospheric Moisture: Exposure of the reaction to the ambient atmosphere can introduce significant amounts of water.
-
Improperly Dried Glassware: Residual moisture on the surface of glassware is a common culprit.
Step-by-Step Solution:
-
Rigorous Drying of All Components:
-
Solvents: Use anhydrous solvents. If you are unsure of the water content, dry the solvent using appropriate methods, such as distillation over a suitable drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).
-
Reagents: Use freshly opened, high-purity reagents whenever possible.
-
Glassware: Oven-dry all glassware at a high temperature (e.g., 120 °C) for several hours and allow it to cool in a desiccator or under an inert atmosphere immediately before use.
-
-
Maintain an Inert Atmosphere:
-
Conduct your reaction under a dry, inert atmosphere, such as nitrogen or argon. This can be achieved using a Schlenk line or a glovebox. This prevents atmospheric moisture from entering the reaction vessel.[1]
-
-
Purification of the Product:
-
If siloxane byproducts have already formed, they can often be removed by silica gel chromatography. Siloxanes are generally less polar than many desired organic products and will elute first.[1]
-
For non-polar siloxanes, treatment with activated carbon can also be an effective purification method.[1]
-
Issue 2: Inconsistent Reaction Yields and Reproducibility
Q: My reaction yields are inconsistent when using this compound. What could be causing this variability?
A: Inconsistent yields are often a direct consequence of varying levels of moisture in your reaction setup. The hydrolysis of this compound not only consumes your starting material but can also generate byproducts that may interfere with your desired reaction pathway.
Causality Explained:
The stoichiometry of your reaction is disrupted when this compound reacts with water. This side reaction is often unpredictable in its extent, leading to fluctuating amounts of the desired product.
Troubleshooting Workflow:
To diagnose and resolve this issue, a systematic approach to moisture exclusion is necessary. The following diagram illustrates a decision-making process to identify and eliminate sources of water contamination.
Caption: A decision tree for troubleshooting inconsistent reaction yields.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to minimize moisture exposure?
A1: Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a cool, dark, and dry place.[4][5] The container should be flushed with a dry, inert gas like nitrogen or argon before sealing to displace any moist air.[4] It is also advisable to store it away from incompatible materials such as strong oxidizing agents, acids, and bases, which can catalyze its decomposition.[6]
| Storage Condition | Recommendation | Rationale |
| Container | Tightly sealed, preferably with a septum-capped bottle for easy access with a syringe. | Prevents ingress of atmospheric moisture.[4][7] |
| Atmosphere | Store under a dry, inert atmosphere (e.g., nitrogen or argon). | Displaces moist air from the headspace of the container.[4] |
| Temperature | Cool and well-ventilated area. | Minimizes vaporization and potential side reactions.[5][7] |
| Location | Away from heat, sparks, and open flames. | This compound and related compounds can be flammable.[6][7] |
Q2: What are the best practices for handling this compound in the laboratory?
A2: When handling this compound, always work in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (such as nitrile or neoprene), and a lab coat.[8][9] Avoid contact with skin and eyes, and do not inhale vapors.[6][9] Use only non-sparking tools and take precautionary measures against static discharge, as the compound can be flammable.[6][7]
Experimental Protocol: Transfer of this compound using a Syringe
-
Ensure the bottle of this compound has a septum-sealed cap.
-
Puncture the septum with a needle connected to a source of dry, inert gas to create a positive pressure.
-
Use a clean, dry syringe with a needle to pierce the septum and withdraw the desired amount of liquid.
-
Quickly transfer the liquid to your reaction vessel, which should also be under an inert atmosphere.
-
Remove the syringe and immediately quench any residual reagent in the syringe with a suitable solvent.
Q3: Can I use this compound in aqueous or protic solvents?
A3: It is generally not recommended to use this compound in aqueous or protic solvents (like alcohols) unless the hydrolysis of the disiloxane is a desired part of the reaction. The Si-O-Si bond is susceptible to cleavage in the presence of water and protic solvents, especially with acid or base catalysis.[2][3] If your application requires a polar solvent, consider using anhydrous aprotic polar solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO), ensuring they are rigorously dried before use.
Q4: How can I detect the presence of water in my this compound or reaction solvent?
A4: Several methods can be used to determine the water content in your reagents and solvents:
-
Karl Fischer Titration: This is a highly accurate and widely used method for quantifying trace amounts of water in a sample.
-
Gas Chromatography (GC): Water can sometimes be detected by GC, though it may require a specific column and method. More commonly, GC-MS can be used to detect the hydrolysis products of this compound, which would indirectly indicate the presence of water.[10][11]
-
FTIR Spectroscopy: The presence of water can be detected by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibration. Silanol (Si-OH) groups, the hydrolysis product, also show a characteristic absorption in this region.
Q5: What is the mechanism of hydrolysis for this compound?
A5: The hydrolysis of the siloxane bond (Si-O-Si) in this compound can be initiated by either acid or base catalysis. The general mechanism involves the nucleophilic attack of water on a silicon atom, leading to the cleavage of the Si-O-Si bond and the formation of two silanol molecules. These silanols can then undergo condensation to form longer siloxane chains or cyclic species.
Caption: The hydrolysis and subsequent condensation of this compound.
References
-
1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% - Safety Data Sheet. Gelest, Inc. Available from: [Link]
-
Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. Available from: [Link]
-
Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Available from: [Link]
-
Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Chemos GmbH & Co. KG. Available from: [Link]
-
Screening of Hydrolysis Conditions for Disiloxane 1d. ResearchGate. Available from: [Link]
-
Silane Coupling Agent Storage & Handling Guide. Power Chemical Corporation. Available from: [Link]
-
Determination of water, silanol, and strained siloxane on silica surfaces. ACS Publications. Available from: [Link]
-
One reaction to make highly stretchable or extremely soft silicone elastomers from easily available materials. NIH. Available from: [Link]
-
1,3-DIVINYL-1,3-DIMETHYL-1,3-DICHLORODISILOXANE - Safety Data Sheet. Gelest, Inc. Available from: [Link]
-
Solutions for detection of Siloxanes in waste-water treatment and landfill gas digesters. Entech Instruments. Available from: [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. NIH. Available from: [Link]
-
Chemoselective hydrolysis of 1,3-dihydrido-disiloxanes. ResearchGate. Available from: [Link]
-
Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Frontiers. Available from: [Link]
-
Sol–Gel Reaction of Tetraethoxysilane, Hexaethoxydisiloxane, and Octaethoxytrisiloxane: Differences in Siloxane Precursor Oligomers Depending on Raw Materials. ACS Publications. Available from: [Link]
-
Hydrolysis of polydimethylsiloxane fluids in controlled aqueous solutions. ResearchGate. Available from: [Link]
-
Applicability of liquid-like nano polydimethylsiloxane from 1,3-dichlorotetramethyldisiloxane to the wetting of rough surfaces. UBC Library Open Collections. Available from: [Link]
-
applicability of liquid-like nano polydimethylsiloxane from 1,3. ResearchGate. Available from: [Link]
-
Polydimethylsiloxane Organic–Inorganic Composite Drug Reservoir with Gliclazide. MDPI. Available from: [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). NIH. Available from: [Link]
-
Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. Tuode Chem. Available from: [Link]
-
Troubleshoot silicon contamination on catalysts What are the sources, impacts and possible solutions to controlling this problem in your hydrotreater? ResearchGate. Available from: [Link]
-
How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone. Available from: [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Google Patents.
-
1,3-dimethyltetramethoxydisiloxane. Chongqing Chemdad Co., Ltd. Available from: [Link]
-
1,3-Diphenyl-1,3-dimethyldisiloxane. PubChem. Available from: [Link]
-
Solvent Compatibility of Poly(dimethylsiloxane)-Based Microfluidic Devices. ACS Publications. Available from: [Link]
-
Dimetil-polisziloxán. Wikipédia. Available from: [Link]
-
Dimethicone. PubChem. Available from: [Link]
-
Solvent Compatibility of Poly(Dimethylsiloxane)-Based Microfluidic Devices. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
- 6. gelest.com [gelest.com]
- 7. chemos.de [chemos.de]
- 8. globalsilicones.org [globalsilicones.org]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering 1,3-Dimethyldisiloxane for Reproducible Experimental Outcomes
Welcome to the technical support center for 1,3-Dimethyldisiloxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile reagent. Here, we move beyond standard protocols to address the common challenges and inconsistencies that can arise during experimentation. Our focus is on providing practical, field-tested insights to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the critical storage and handling requirements for this compound?
A1: this compound is a volatile and flammable liquid, necessitating specific storage and handling procedures to maintain its integrity and ensure safety.[1][2]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] It is crucial to prevent moisture ingress, as it can lead to hydrolysis.
-
Handling: Always handle this compound in a well-ventilated fume hood. Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile), and a lab coat. Due to its volatility, ensure that all transfers are conducted swiftly and that containers are promptly resealed.
Q2: What are the primary applications of this compound in a research and drug development context?
A2: this compound is a valuable reagent in organic synthesis, primarily utilized for its reducing capabilities and as a precursor for more complex organosilicon compounds.
-
Reducing Agent: It is employed in the high-yield reduction of amides to amines.[1]
-
Hydrosilylation: It participates in hydrosilylation reactions, particularly with terminal alkynes, to form alkenylsilanes which are versatile intermediates for cross-coupling reactions.[1]
-
Polymer Chemistry: It serves as an end-capper for the polymerization of hydride-terminated silicones and is a building block for various silicone-based materials.
Q3: How does the purity of this compound impact experimental results?
A3: The purity of this compound is paramount for consistent and predictable reaction outcomes. Impurities can arise from its synthesis, which often involves the hydrolysis of dimethyldichlorosilane, or from improper storage.
-
Common Impurities: Residual chlorides from the manufacturing process can affect catalytic reactions. Hydrolysis byproducts, such as silanols, can interfere with reactions sensitive to protic species.
-
Impact on Reactions: Impurities can act as catalyst poisons, lead to unpredictable reaction kinetics, and result in the formation of unwanted byproducts, complicating purification and reducing yields.
Troubleshooting Guide: From Inconsistent Yields to Product Purification
This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific issues encountered during experiments involving this compound.
Issue 1: Inconsistent Reaction Yields and Rates
Q: My reaction yields are fluctuating, and the reaction times are not reproducible. What are the likely causes related to this compound?
A: Inconsistent yields and reaction rates are common frustrations that can often be traced back to the handling of this compound and the reaction setup. The primary culprits are its volatility and sensitivity to moisture.
Causality and Solutions:
-
Volatility: With a boiling point of 70-71°C, this compound can evaporate from the reaction mixture, altering the stoichiometry.[1][2]
-
Solution: Employ a reflux condenser, even for reactions at or near room temperature, to minimize loss. Ensure all joints in your glassware are properly sealed. For reactions at elevated temperatures, a well-chilled condenser is essential.
-
-
Moisture Contamination: this compound can slowly hydrolyze in the presence of moisture to form silanols.[3] These silanols can react with sensitive reagents or catalysts, leading to deactivation or side reactions.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
-
Experimental Protocol: Ensuring Anhydrous Reaction Conditions
-
Glassware Preparation: Dry all glassware in an oven at >100°C for at least 4 hours. Allow to cool to room temperature in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).
-
Solvent Preparation: Use freshly distilled anhydrous solvents or solvents from a solvent purification system.
-
Reagent Handling: Handle this compound and other moisture-sensitive reagents under an inert atmosphere using syringe techniques.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of an inert gas.
Issue 2: Formation of Unidentified Byproducts
Q: I am observing unexpected peaks in my GC-MS and NMR analysis of the crude reaction mixture. What are the potential side reactions of this compound?
A: The appearance of unknown byproducts often points to unintended reactivity of the disiloxane. Understanding these potential side reactions is key to their prevention.
Potential Side Reactions and Mitigation:
-
Hydrolysis and Self-Condensation: As mentioned, hydrolysis leads to silanol formation. These silanols can then undergo self-condensation to form longer siloxane chains, which will appear as new, higher molecular weight species in your analysis.
-
Mitigation: Strict adherence to anhydrous conditions is the most effective preventative measure.
-
-
Reactivity with Catalysts: Certain catalysts, particularly those with Lewis acidic character, can promote the redistribution of siloxane bonds, leading to a mixture of different siloxane species.
-
Mitigation: Carefully select a catalyst that is compatible with siloxanes. If catalyst-induced decomposition is suspected, consider running the reaction at a lower temperature or reducing the catalyst loading.
-
Visualization: Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting Decision Tree for Inconsistent Results.
Issue 3: Difficulty in Removing Excess this compound Post-Reaction
Q: How can I effectively remove unreacted this compound from my reaction mixture during workup and purification?
A: Due to its relatively low boiling point and non-polar nature, several strategies can be employed for its removal. The choice of method will depend on the properties of your desired product.
Removal Protocols:
| Method | Description | Best Suited For |
| Distillation | Simple distillation can be effective if there is a significant boiling point difference between this compound (70-71°C) and your product. | Products with boiling points >150°C. |
| Azeotropic Removal | Adding a solvent that forms a low-boiling azeotrope with the disiloxane can facilitate its removal by rotary evaporation. Toluene is a common choice. | Thermally stable, non-volatile products. |
| Aqueous Workup | While insoluble in water, repeated washing of an organic solution of your product with water can help partition any water-soluble hydrolysis byproducts into the aqueous phase. | Water-insoluble products. |
| Column Chromatography | For non-volatile products, column chromatography on silica gel is highly effective. This compound is non-polar and will elute quickly with non-polar eluents like hexanes. | Non-polar to moderately polar, non-volatile products. |
Experimental Protocol: Purification by Column Chromatography
-
Concentrate the Reaction Mixture: After the reaction is complete, concentrate the crude mixture under reduced pressure to remove the bulk of the solvent and some of the volatile this compound.
-
Prepare the Column: Pack a silica gel column with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
Load the Sample: Dissolve the concentrated crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elute: Begin elution with the non-polar solvent system. The this compound will elute in the initial fractions.
-
Increase Polarity: Gradually increase the polarity of the eluent to isolate your desired product.
-
Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing your product and confirm the absence of the disiloxane.
Case Study: Use of a Disiloxane in a Medicinal Chemistry Context
While direct examples of this compound in marketed drugs are not common, the strategic incorporation of silicon into drug candidates is a growing area of interest in medicinal chemistry.[4] The replacement of a carbon atom with silicon can modulate a molecule's metabolic stability, lipophilicity, and potency.[4]
Consider a hypothetical scenario where a related disiloxane is used as a linker to connect two pharmacophores. The stability and defined length of the disiloxane bond make it an attractive component for designing bivalent ligands. In such a synthesis, ensuring the complete removal of any unreacted disiloxane starting material would be critical to obtaining a pure, well-characterized final compound for biological testing. The troubleshooting and purification protocols outlined above would be directly applicable in this context.
References
-
Gelest, Inc. (n.d.). 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. Retrieved from [Link]
-
Gelest, Inc. (2015). 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Disiloxane, 1,3-dichloro-1,1,3,3-tetramethyl-. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Lamers, B. A. G., de Waal, B. F. M., & Meijer, E. W. (2019). The iterative synthesis of discrete dimethylsiloxane oligomers: A practical guide. Journal of Polymer Science Part A: Polymer Chemistry, 57(23), 2389-2396. Retrieved from [Link]
-
Unoh, Y., et al. (2018). Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. Organic Process Research & Development, 22(12), 1734-1738. Retrieved from [Link]
-
Menzel, R., et al. (2023). Dimethylsilandiol From Silicone Elastomers: Analysis, Release From Biopharmaceutical Process Equipment, and Clearance Studies. Journal of Pharmaceutical Sciences, 112(9), 2441-2450. Retrieved from [Link]
-
Un, T., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 691(1-2), 171-178. Retrieved from [Link]
-
Singh, R. P., & Sharma, U. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry, 61(15), 6437-6469. Retrieved from [Link]
Sources
- 1. 1,1,3,3-TETRAMETHYLDISILOXANE, 98% | [gelest.com]
- 2. 1,1,3,3-Tetramethyldisiloxane(3277-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Siloxane Monomers: A Comparative Analysis of 1,3-Dimethyldisiloxane and Its Alternatives
Welcome to an in-depth exploration of siloxane monomers, the fundamental building blocks of silicone polymers. This guide is designed for researchers, scientists, and drug development professionals who seek to understand the nuanced differences between various siloxane precursors and how their selection critically impacts the properties of the final polymer. We will begin with a foundational monomer, 1,3-dimethyldisiloxane, and expand our analysis to compare it with other industrially and scientifically relevant alternatives, supported by experimental insights and data.
Introduction: The Central Role of the Siloxane Bond
In the realm of polymer chemistry, the siloxane functional group (Si-O-Si) is the cornerstone of silicones.[1][2] These inorganic-organic hybrid polymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, flexibility, and biocompatibility, making them indispensable in fields ranging from medical devices to advanced electronics.[3][4][5] The versatility of silicones stems from the ability to tailor their properties by carefully selecting the monomer units used in their synthesis.[2]
The synthesis of silicone polymers typically begins with the hydrolysis of chlorosilane monomers, which yields a mixture of cyclic and short-chain linear siloxanes.[6][7] These oligomers then serve as the direct precursors for polymerization.[6][7] The choice of these precursor monomers—their size, structure, and the organic groups attached to the silicon atoms—dictates the architecture and performance of the resulting macromolecule.
A Profile of the Simplest Disiloxane: this compound
This compound is a linear siloxane dimer. Its simple structure, consisting of two silicon atoms bridged by an oxygen atom and terminated with methyl and hydride groups, makes it a useful intermediate in organosilicon synthesis.
Chemical Structure: H-(CH₃)₂Si-O-Si(CH₃)₂-H
While not a primary monomer for high-molecular-weight polymers itself, its structure serves as an excellent baseline for understanding the impact of functional group substitution. Its synthesis can be achieved through the hydrolysis of corresponding chlorosilanes or via more scalable methods from organohydrogen polysiloxanes.[1][8]
Key Alternatives: Expanding the Functional Palette
The true potential of silicone chemistry is unlocked by moving beyond the simplest structures. By introducing different functional groups, we can design monomers for specific polymerization reactions and impart desired characteristics to the final polymer. Let's examine several key alternatives.
1,1,3,3-Tetramethyldisiloxane
This monomer is structurally similar to this compound but is distinguished by having two reactive silicon-hydride (Si-H) bonds. This feature makes it a critical cross-linking agent in addition-cure silicone systems.
-
Structure: H-(CH₃)₂Si-O-Si(CH₃)₂-H
-
Primary Role: Cross-linker in hydrosilylation reactions.
-
Safety Note: Highly flammable liquid and vapor.[9][10] Skin and eye contact should be avoided.[10]
1,3-Divinyltetramethyldisiloxane
This widely used monomer incorporates vinyl groups (CH=CH₂) at each end.[11][12] These vinyl groups are reactive partners for the Si-H groups in hydrosilylation (addition-cure) reactions, forming stable ethyl bridges that create the cross-linked network of silicone elastomers.[11]
-
Structure: (CH₂=CH)-(CH₃)₂Si-O-Si(CH₃)₂(CH=CH₂)
-
Primary Role: Base monomer for addition-cure elastomers and a key component in catalysts like Karstedt's catalyst.[12]
-
Key Applications: Essential for producing high-performance silicone sealants, adhesives, coatings, and medical-grade elastomers.[11]
Cyclic Siloxanes (e.g., Octamethylcyclotetrasiloxane, D4)
Cyclic siloxanes, particularly D4, are the workhorses of the silicone industry for producing high-molecular-weight linear polymers. They undergo ring-opening polymerization (ROP), where the cyclic monomer is opened and linked into long chains.[13]
-
Structure (D4): [(CH₃)₂SiO]₄
-
Primary Role: Monomer for synthesizing high-molecular-weight polydimethylsiloxane (PDMS) via ROP.
-
Mechanism Insight: ROP allows for precise control over the polymer's molecular weight and architecture, which is more challenging with condensation methods.[13]
Functionalized Disiloxanes
Modifying the side groups of the disiloxane backbone introduces a vast range of properties.
-
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: The inclusion of phenyl groups significantly enhances thermal stability and modifies the refractive index of the resulting polymer, making it suitable for high-temperature applications and optical devices.[14]
-
1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane: The methoxy groups are hydrolyzable and can participate in condensation reactions. This makes the monomer a useful chemical intermediate and a precursor for silicone resins and coatings.[15]
Comparative Performance Analysis
The choice of monomer is a critical decision point in polymer design. The following tables provide a comparative overview of the monomers discussed.
Table 1: Structural and Functional Comparison of Siloxane Monomers
| Monomer Name | CAS Number | Molecular Formula | Key Functional Groups | Primary Polymerization Route |
| 1,1,3,3-Tetramethyldisiloxane | 3277-26-7 | C₄H₁₄OSi₂ | Silicon-Hydride (Si-H) | Hydrosilylation (Addition Cure) |
| 1,3-Divinyltetramethyldisiloxane | 2627-95-4 | C₈H₁₈OSi₂ | Vinyl (-CH=CH₂) | Hydrosilylation (Addition Cure) |
| Octamethylcyclotetrasiloxane (D4) | 556-67-2 | C₈H₂₄O₄Si₄ | Siloxane Ring | Ring-Opening Polymerization |
| 1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane | 2627-97-6 | C₁₆H₂₀OSi₂ | Vinyl, Phenyl | Hydrosilylation (Addition Cure) |
| 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane | 18186-97-5 | C₆H₁₈O₅Si₂ | Methoxy (-OCH₃) | Hydrolysis & Condensation |
Table 2: Impact of Monomer Choice on Polymer Properties and Applications
| Monomer Type | Resulting Polymer Properties | Common Applications in Research & Drug Development |
| Hydride & Vinyl Functional | Forms cross-linked elastomers with tunable mechanical properties (elasticity, hardness).[6][16] Excellent thermal stability and chemical resistance. | Medical-grade tubing, catheters, drug-eluting device matrices, microfluidics (soft lithography), biocompatible implants.[3][17] |
| Cyclic (e.g., D4) | Produces high-molecular-weight linear polymers (silicone fluids, gums).[7] Can be subsequently cross-linked. Basis for PDMS. | Active pharmaceutical ingredients (APIs) like simethicone, excipients in topical formulations, lubricants for medical devices.[17][18] |
| Phenyl Functional | Increased thermal stability, improved resistance to oxidation, higher refractive index. May improve solubility of hydrophobic agents.[7][19] | High-performance seals and O-rings for sterile processing, encapsulants for light-sensitive electronics in medical devices, advanced drug delivery systems.[14] |
| Alkoxy Functional | Can form highly cross-linked, rigid silicone resins upon hydrolysis/condensation. Good adhesion promoters. | Surface modification of medical devices to improve biocompatibility or hydrophobicity, precursors for silica-based hybrid biomaterials. |
Experimental Protocols: A Tale of Two Polymerizations
To illustrate the practical implications of monomer selection, we present two distinct, fundamental protocols for silicone polymer synthesis.
Experimental Protocol 1: Synthesis of a Silicone Elastomer via Hydrosilylation
This protocol demonstrates the formation of a cross-linked network, the basis of most silicone rubbers and gels.
Objective: To synthesize a model polydimethylsiloxane (PDMS) elastomer by cross-linking a vinyl-terminated silicone polymer with a hydride-functional siloxane.
Causality: The hydrosilylation reaction is an addition reaction between a Si-H bond and a vinyl group, catalyzed by a platinum complex. It is highly efficient, produces no byproducts, and is the gold standard for producing medical-grade silicones.
Caption: Hydrosilylation experimental workflow.
Methodology:
-
Preparation (Part A): In a clean vessel, combine 100 parts by weight of a vinyl-terminated polydimethylsiloxane (e.g., 1000 cSt viscosity) with 0.1 part of a platinum catalyst solution (e.g., Karstedt's catalyst in xylene). Mix thoroughly.
-
Preparation (Part B): In a separate vessel, prepare the cross-linking component. This typically involves the hydride-functional siloxane, such as 1,1,3,3-tetramethyldisiloxane, often blended with more of the base vinyl polymer to control the final properties. The ratio of Si-H to vinyl groups is critical and typically ranges from 1.1:1 to 2:1 to ensure complete reaction.
-
Mixing: Add the specified amount of Part B to Part A. Mix vigorously for 2-3 minutes until the mixture is homogeneous. Rationale: Incomplete mixing is a primary cause of curing failures.
-
Degassing: Place the mixture in a vacuum chamber and apply vacuum until bubbling subsides. This removes air introduced during mixing, preventing voids in the final elastomer.
-
Curing: Pour the liquid mixture into a mold. Cure at the recommended temperature (e.g., 1 hour at 100°C). The heat accelerates the platinum-catalyzed reaction.
-
Post-Curing (Optional): For applications requiring the highest purity, such as medical implants, a post-cure (e.g., 4 hours at 150°C) can be performed to remove any residual volatile compounds.
Experimental Protocol 2: Synthesis of Linear PDMS via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of a high-molecular-weight linear silicone polymer, which can be a final product (a fluid) or an intermediate for subsequent cross-linking.
Objective: To synthesize a hydroxyl-terminated linear polydimethylsiloxane from octamethylcyclotetrasiloxane (D4).
Causality: ROP proceeds by cleaving the Si-O bond in the strained cyclic monomer using an acid or base catalyst, creating a reactive species that sequentially adds more monomer units to build a long polymer chain.[13][20] This method allows for the synthesis of polymers with narrow molecular weight distributions.[21]
Caption: Ring-opening polymerization (ROP) mechanism.
Methodology:
-
Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser with 100 parts of octamethylcyclotetrasiloxane (D4).
-
Inerting: Purge the reactor with dry nitrogen to remove oxygen and moisture, which can interfere with the polymerization. Rationale: Water can act as a chain terminator, limiting the final molecular weight.[13]
-
Catalysis: Heat the D4 to 140-150°C. Add a catalytic amount (e.g., 0.01%) of a strong base such as potassium hydroxide (as a silanolate complex) or a strong acid.
-
Polymerization: Maintain the temperature and agitation. The viscosity of the mixture will gradually increase as the polymer chains grow. The reaction is an equilibrium between the linear polymer and cyclic species.[21]
-
Neutralization: Once the desired viscosity (correlating to molecular weight) is reached, cool the mixture and neutralize the catalyst. For a base catalyst, an acid like phosphoric acid is used. For an acid catalyst, a base is used.
-
Stripping: To produce a consistent polymer, the unreacted cyclic monomers and other low-molecular-weight species are removed by vacuum stripping at an elevated temperature (e.g., >150°C). Rationale: Removing these volatiles is crucial for applications where consistency and low outgassing are required, such as in drug delivery.[7]
Conclusion: Strategic Monomer Selection as a Design Tool
The performance of a silicone polymer is not an accident; it is a direct consequence of the monomers chosen for its synthesis. While a simple monomer like this compound provides a reference point, the true power of silicone chemistry lies in the diverse functionality of its alternatives. By understanding the interplay between the functional groups on monomers like 1,3-divinyltetramethyldisiloxane and 1,1,3,3-tetramethyldisiloxane, researchers can precisely control the cross-linking and mechanical properties of elastomers. By employing ring-opening polymerization of cyclic siloxanes, one can build the high-molecular-weight backbones essential for advanced materials. Finally, the incorporation of groups like phenyl or alkoxy moieties allows for the fine-tuning of properties such as thermal stability and surface reactivity.
For professionals in drug development and biomedical research, this understanding is paramount. The choice of monomer directly influences critical performance attributes such as the biocompatibility of an implant, the permeability of a drug delivery matrix, or the durability of a medical device.[17][19][22] A strategic approach to monomer selection is, therefore, a fundamental tool in the design of next-generation materials.
References
-
Properties and Applications of PDMS for Biomedical Engineering: A Review. National Institutes of Health (NIH). [Link]
-
Polydimethylsiloxane (PDMS): Properties, Applications, And Benefits Explained. KBR. [Link]
-
Polydimethylsiloxane. Wikipedia. [Link]
-
PDMS Polydimethylsiloxane Poly(dimethylsiloxane). BYU Photonics. [Link]
-
Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]
-
Exploring the Potential of Siloxane in Biomedical Applications: Beyond Traditional Uses. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones). National Institutes of Health (NIH). [Link]
-
1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet. Gelest, Inc.. [Link]
-
Organosilicon Compounds. ZM Silane Limited. [Link]
-
Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane. Chemos. [Link]
-
How Does Siloxane Ring-Opening Polymerization Work?. Chemistry For Everyone via YouTube. [Link]
-
Mechanisms for the breakdown of siloxanes by various processes. ResearchGate. [Link]
-
Siloxane. Wikipedia. [Link]
-
Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry. [Link]
-
Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. National Institutes of Health (NIH). [Link]
-
Review of Current Pharmaceutical Applications of Polysiloxanes (Silicones). ResearchGate. [Link]
-
Most Important Biomedical and Pharmaceutical Applications of Silicones. MDPI. [Link]
-
On the biocatalytic synthesis of silicone polymers. Royal Society of Chemistry. [Link]
-
Processing Silicone Polymers: A Foundation for Creating Consistent Silicone Systems. Thomasnet. [Link]
-
1,3-DICHLOROTETRAMETHYLDISILOXANE (cas 2401-73-2) SDS/MSDS download. ChemSrc. [Link]
-
Monomethacryloxypropyl terminated polydimethylsiloxane. ResearchGate. [Link]
-
Living Polymerization Routes to Siloxane Macromers and Higher Order Silicone Structures. Gelest, Inc.. [Link]
-
Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols. A Theoretical Study. ACS Publications. [Link]
-
Scalable Synthesis of Hydrido-Disiloxanes from Silanes: A One-Pot Preparation of 1,3-Diphenyldisiloxane from Phenylsilane. ResearchGate. [Link]
-
Silanes vs Siloxanes vs Silicone Polymers: What's the Difference?. Changfu Chemical. [Link]
- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane.
- Siloxane monomers, their polymerization and uses thereof.
-
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane. Wikipedia. [Link]
-
Macromers and Monofunctional Silicones. Gelest Technical Library. [Link]
-
Siloxanes and Silicones, di-Me, hydroxymethyl group-terminated, polymers with adipic acid... PubChem. [Link]
Sources
- 1. Siloxane - Wikipedia [en.wikipedia.org]
- 2. Silanes vs Siloxanes vs Silicone Polymers: What's the Difference? [cfsilicones.com]
- 3. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polydimethylsiloxane (PDMS): Properties, Applications, And Benefits Explained [hskbrchemical.com]
- 5. dakenchem.com [dakenchem.com]
- 6. Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of Siloxanes (Silicones) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.thomasnet.com [cdn.thomasnet.com]
- 8. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]
- 9. chemos.de [chemos.de]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. US10889690B2 - Siloxane monomers, their polymerization and uses thereof - Google Patents [patents.google.com]
- 15. gelest.com [gelest.com]
- 16. BYU Photonics - PDMS Polydimethylsiloxane Poly(dimethylsiloxane) [photonics.byu.edu]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mddionline.com [mddionline.com]
- 20. researchgate.net [researchgate.net]
- 21. gelest.com [gelest.com]
- 22. zmsilane.com [zmsilane.com]
A Comparative Guide to the Validation of 1,3-Dimethyldisiloxane Purity by Gas Chromatography
For researchers, scientists, and professionals in drug development, the chemical purity of reagents and intermediates is non-negotiable. 1,3-Dimethyldisiloxane, a foundational organosilicon compound, serves as a critical building block in the synthesis of more complex silicone-based materials. Its purity directly impacts the reaction kinetics, yield, and safety profile of the final products. This guide provides an in-depth, technically grounded comparison of chromatographic methods for validating the purity of this compound, with a primary focus on Gas Chromatography (GC).
The narrative herein is built on the pillars of scientific integrity: explaining the causality behind experimental choices, ensuring protocols are self-validating, and grounding all claims in authoritative sources.
Strategic Selection of an Analytical Technique
While various analytical techniques exist, the volatile nature of this compound makes Gas Chromatography (GC) the unequivocal method of choice.[1] Unlike High-Performance Liquid Chromatography (HPLC), which is suited for non-volatile or thermally sensitive molecules, GC excels at separating compounds that can be readily vaporized without decomposition.
The primary decision for analysts lies in the choice of detector. The two most powerful and commonly used detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Detects organic compounds by pyrolyzing them in a hydrogen-air flame to produce ions, generating a current proportional to the mass of carbon.[2] | Separates ions based on their mass-to-charge ratio, providing structural information for each separated compound.[2] |
| Primary Use | Quantitative Analysis: Excellent for determining the amount of the main component and its impurities (purity assay). | Qualitative Analysis: Unmatched for the definitive identification of unknown impurities.[3] |
| Sensitivity | Highly sensitive to hydrocarbons, providing a robust and linear response over a wide concentration range. | Extremely sensitive, capable of detecting trace-level impurities. Provides unequivocal peak purity information.[3] |
| Causality for Choice | Choose GC-FID for routine quality control where impurities are known and the primary goal is to quantify purity with high precision and accuracy. | Choose GC-MS during method development, for troubleshooting, or when identifying unknown process-related impurities and degradation products is critical.[2] |
For a comprehensive validation, GC-MS is the superior choice as it provides both quantitative data and structural confirmation of impurities, creating a truly self-validating system.[4]
The Cornerstone of Separation: GC Column Selection
The separation of this compound from structurally similar impurities (e.g., other short-chain linear or cyclic siloxanes) is entirely dependent on the GC capillary column. The selection of the stationary phase—the thin film coated on the inside of the column—is the most critical parameter.[5] The principle of "like dissolves like" governs the separation; the polarity of the stationary phase dictates the elution order of compounds. For siloxanes, non-polar to mid-polarity columns are typically the most effective.[1]
| Stationary Phase | Polarity | Key Characteristics & Rationale | Common Commercial Names |
| 100% Dimethylpolysiloxane | Non-polar | Rationale: This phase separates compounds primarily by their boiling points. It is an excellent first choice due to its high thermal stability and low bleed, which is crucial for sensitive MS detectors.[1] | DB-1, HP-1MS, Rtx-1[1][6] |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low-polarity | Rationale: The introduction of a small percentage of phenyl groups provides a different selectivity, especially for compounds with aromatic rings. This is the "workhorse" column for a vast range of applications due to its versatility and robustness.[1][7] | DB-5, HP-5MS, Rtx-5MS[1][6] |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-polarity | Rationale: This phase is chosen when separating compounds with slight differences in polarity is necessary. The cyanopropylphenyl groups offer unique dipole-dipole interactions that can resolve closely eluting isomers. | DB-624, VF-624ms[6][8] |
For the purity analysis of this compound, a 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) column is highly recommended. It provides an optimal balance of separation based on boiling point while offering enhanced selectivity for a wider range of potential impurities compared to a 100% dimethylpolysiloxane phase.
Validated Experimental Protocol for GC-MS Purity Assay
A validated method provides documented evidence that the procedure is suitable for its intended purpose.[9] The following protocol is a robust starting point for the analysis of this compound.
Instrumentation and Reagents
-
Instrumentation: Gas Chromatograph equipped with a Mass Spectrometric detector (GC-MS).
-
Capillary Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Reagents:
-
This compound reference standard (purity ≥ 99.5%).
-
This compound sample for analysis.
-
High-purity helium (99.999%) as carrier gas.
-
Suitable solvent for dilution (e.g., Dichloromethane, ACS grade).
-
Sample Preparation
-
Reference Standard Preparation: Accurately weigh approximately 50 mg of the this compound reference standard into a 50 mL volumetric flask. Dilute to volume with dichloromethane to achieve a concentration of approximately 1.0 mg/mL.
-
Sample Preparation: Prepare the analysis sample in the same manner as the reference standard.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Carrier Gas | Helium | Inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column to ensure good separation efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Injection Mode | Split (100:1 ratio) | Prevents column overloading with a concentrated sample, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial: 40 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C. | A temperature ramp is essential to first separate highly volatile impurities at a low temperature and then elute higher-boiling components in a reasonable time.[10] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes as they move from the GC to the MS.[1] |
| MS Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that creates reproducible fragmentation patterns for library matching. |
| Mass Scan Range | 35 - 400 amu | Covers the expected mass fragments of this compound and related impurities. |
GC-MS Analysis Workflow
Framework for Method Validation
To ensure the analytical method is trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[11][12]
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] In GC-MS, specificity is demonstrated by showing that the main peak is spectrally pure and that all impurity peaks are well-resolved from the main component.
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte's concentration.[3][12] This is typically evaluated by analyzing a series of at least five concentrations and performing a linear regression analysis. The correlation coefficient (r²) should be > 0.99.[13]
-
Accuracy: The closeness of the test results to the true value.[9] It is often assessed by spiking the sample with a known amount of reference standard and calculating the percent recovery. Acceptance criteria are typically 98-102%.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability: Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Variation within the same laboratory (e.g., different days, analysts, or equipment). The relative standard deviation (RSD) for replicate injections should be ≤ 2%.
-
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13] This is critical for controlling impurities at low levels.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., oven ramp rate, flow rate). This demonstrates the reliability of the method for routine use.[3]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ace-laboratories.com [ace-laboratories.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. fishersci.ca [fishersci.ca]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. d-nb.info [d-nb.info]
- 8. agilent.com [agilent.com]
- 9. wjarr.com [wjarr.com]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. cs.purdue.edu [cs.purdue.edu]
- 12. qbdgroup.com [qbdgroup.com]
- 13. dergipark.org.tr [dergipark.org.tr]
A Senior Application Scientist's Guide to Performance Benchmarking of 1,3-Dimethyldisiloxane Derived Coatings
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to an in-depth comparative analysis of coatings derived from 1,3-dimethyldisiloxane. This guide moves beyond simple data sheets to provide a foundational understanding of why these coatings perform the way they do and how they stack up against common alternatives in demanding research and biomedical applications. As your senior application scientist, my goal is to equip you with the insights needed to select and validate the optimal surface modification for your specific application, be it in microfluidics, biomedical implants, or high-temperature sensing.
The core of our discussion centers on polysiloxane coatings, a class of materials renowned for their unique combination of properties. We will explore coatings synthesized via Plasma-Enhanced Chemical Vapor Deposition (PECVD) of a this compound precursor. This technique allows for the creation of highly conformal, pinhole-free, and ultra-thin films with tunable properties.
The Foundation: Understanding this compound Coatings
Coatings derived from this compound are a subset of polysiloxanes, or silicones. The defining feature of these polymers is the silicon-oxygen (Si-O) backbone. The Si-O bond is significantly stronger (bond energy ~452 kJ/mol) than the carbon-carbon bonds (C-C, ~347 kJ/mol) that form the backbone of most organic polymers[1]. This inherent strength imparts exceptional thermal stability.[1][2][3]
When used as a precursor in a plasma polymerization process, the this compound molecule fragments and reassembles on a substrate surface. This process creates a highly cross-linked, amorphous film that shares characteristics with both silica glass (durability) and rubbery polydimethylsiloxane (PDMS) (flexibility, hydrophobicity). The flexibility of the siloxane chain backbone is a key facilitator in the rearrangement of polysiloxane chains, which allows for the regeneration of hydrophobic surfaces if they become damaged[4].
Key Inherent Properties:
-
Exceptional Thermal Stability: These coatings can withstand continuous high temperatures, often ranging from 200°C to 600°C depending on the specific formulation, making them ideal for applications involving thermal cycling.[2]
-
Intrinsic Hydrophobicity: The surfaces of polysiloxanes with simple aliphatic side groups exhibit minimal attraction to water, making them effective water repellants[4][5]. This property is crucial for moisture-sensitive electronics and anti-fouling surfaces.
-
Biocompatibility: Silicones are known for their physiological inertness and good blood compatibility, making them a cornerstone material for medical implants, catheters, and drug delivery systems[6][7].
-
Optical Transparency: The coatings are typically optically clear, a vital property for applications in diagnostics, microfluidics, and optical sensors.[8]
Experimental Design for Performance Validation
To objectively compare coatings, we must employ a suite of standardized characterization techniques. The choice of methodology is as important as the results themselves, as it ensures reproducibility and relevance.
Experimental Workflow: Coating Deposition via PECVD
The foundational step is the coating deposition itself. We utilize a remote Plasma-Enhanced Chemical Vapor Deposition (PECVD) system. The "remote" aspect is critical; it means the plasma is generated away from the substrate. This minimizes direct ion bombardment, which can damage sensitive substrates and alter the film's chemistry in unpredictable ways.
Caption: Workflow for depositing polysiloxane coatings using a remote PECVD system.
Protocol 1: Surface Wettability Assessment
-
Objective: To quantify the hydrophobicity and oleophobicity of the coated surface.
-
Methodology: Sessile drop contact angle measurement using a goniometer.
-
Place the coated substrate on the goniometer stage.
-
Dispense a 5 µL droplet of deionized (DI) water onto the surface. Causality: A standardized volume is used to ensure consistent hydrostatic pressure and droplet shape, minimizing variability.
-
Capture a high-resolution image of the droplet profile within 10 seconds of deposition. Causality: This timeframe is short enough to minimize the effects of evaporation but long enough for the droplet to stabilize.
-
Use image analysis software to calculate the angle between the substrate surface and the tangent of the droplet at the three-phase (solid-liquid-air) contact line.
-
Repeat the measurement at five different locations on the surface to ensure statistical relevance.
-
Repeat steps 2-5 using diiodomethane as the test liquid for surface energy calculations.
-
Protocol 2: Thermal Stability Evaluation
-
Objective: To determine the temperature at which the coating begins to degrade.
-
Methodology: Thermogravimetric Analysis (TGA).
-
Place a small, known mass (5-10 mg) of the coated material (scraped from a substrate or on a sacrificial substrate) into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a controlled rate of 10°C/min. Causality: A controlled heating rate ensures thermal equilibrium and allows for the clear identification of degradation temperatures.
-
The test is run under a nitrogen atmosphere. Causality: An inert atmosphere is used to study the intrinsic thermal stability of the material, preventing oxidative degradation which would occur in air.
-
Record the mass of the sample as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.
-
Protocol 3: Biocompatibility and Anti-Fouling Assessment
-
Objective: To assess the cytotoxicity of the coating and its resistance to protein adhesion.
-
Methodology:
-
Cytotoxicity (ISO 10993-5): a. Coated substrates are sterilized using ethylene oxide. Causality: This is a low-temperature sterilization method that does not thermally damage the coating. b. L929 mouse fibroblast cells are cultured in media that has been in contact with the coated substrate (extract testing) for 24 hours. c. Cell viability is assessed using an MTT assay, which measures metabolic activity. A reduction in viability compared to a negative control indicates a cytotoxic effect.
-
Protein Adsorption: a. Coated substrates are incubated in a solution of fluorescently-labeled bovine serum albumin (BSA) for 1 hour. Causality: BSA is a common, "sticky" protein used as a standard model for non-specific biofouling. b. Substrates are gently rinsed with a phosphate-buffered saline (PBS) solution to remove non-adsorbed protein. c. The fluorescence intensity on the surface is measured using a fluorescence microscope. Lower intensity correlates with better anti-fouling performance.
-
Performance Comparison: this compound vs. Alternatives
No single coating is perfect for every application. The following table summarizes typical performance data for our this compound derived coating against three common alternatives: Polytetrafluoroethylene (PTFE), a benchmark for hydrophobicity; Polyethylene Glycol (PEG), a standard for hydrophilic anti-fouling; and a functionalized Polydimethylsiloxane (PDMS) incorporating phenyl groups for enhanced thermal stability.
| Performance Metric | This compound Coating | PTFE (Teflon®) | PEG (Brush Polymer) | Phenyl-Functionalized PDMS |
| Water Contact Angle (°) | 105 - 115 | 110 - 120 | 30 - 50 | 100 - 110 |
| Sliding Angle (°) | < 10 | < 15 | > 90 (Pinning) | < 15 |
| Thermal Stability (Td in N2, °C) | ~450°C | ~500°C | ~200°C | ~550°C |
| Optical Transmittance (%) | > 90% | Opaque | > 95% | > 90% |
| Protein Adsorption | Low | Moderate | Very Low | Low |
| Deposition Method | PECVD | Sintering / Spray | Grafting / Physisorption | Curing / PECVD |
| Biocompatibility | Excellent | Good | Excellent | Excellent |
Analysis & Application-Specific Recommendations
The data reveals a landscape of trade-offs.
-
For Pure Hydrophobicity: While PTFE shows a slightly higher contact angle, the this compound coating often provides a lower sliding angle, meaning water droplets roll off more easily. This "self-cleaning" property can be advantageous. Superhydrophobic surfaces can be created using polydimethylsiloxane (PDMS) combined with nanoparticles like silica to create a rough surface structure[9].
-
For High-Temperature Applications: Phenyl-functionalized PDMS offers superior thermal resistance due to the bulky phenyl groups that inhibit chain rearrangement and degradation[1]. However, for applications below 400°C, the standard this compound coating provides a robust and more cost-effective solution. The exceptional thermal stability of silicones is due to the strong Si-O-Si inorganic structure[1][10].
-
For Biomedical Anti-Fouling: This is where the distinction is most critical. While the inherent hydrophobicity of siloxane coatings reduces bacterial adhesion to a degree, true anti-fouling performance against proteins and cells is best achieved with hydrophilic PEG coatings. PEG creates a hydration layer that sterically hinders protein adsorption. Therefore, if the primary goal is to prevent non-specific binding in an aqueous environment (e.g., biosensors, drug delivery vehicles), PEG is the superior choice. However, for implantable devices where biocompatibility and biostability are paramount, silicones are often preferred[6][11].
Decision Logic for Coating Selection
This diagram outlines a simplified decision-making process for selecting a coating based on primary application requirements.
Caption: Decision matrix for selecting a coating based on key performance drivers.
Conclusion
Coatings derived from this compound represent a highly versatile and balanced option for a multitude of scientific applications. They offer an excellent combination of hydrophobicity, good thermal stability, optical clarity, and proven biocompatibility. While more specialized coatings may outperform them in a single metric (e.g., Phenyl-PDMS for extreme heat or PEG for anti-fouling), the overall performance profile of this compound derived coatings makes them a robust and reliable choice for general-purpose surface modification in research and development.
The key to successful implementation lies in understanding the specific demands of your application and validating performance through rigorous, well-designed experiments.
References
- Silicone-Modified Coatings for Exceptional Thermal Stability. Crest Resin.
- The Polysiloxanes. Oxford Academic.
- Hydrophobic Polysiloxanes (Silicone)
- Most Important Biomedical and Pharmaceutical Applications of Silicones.
- Why Silicone High-Temperature Co
- New Antiadhesive Hydrophobic Polysiloxanes.
- Highly Durable Superhydrophobic Polydimethylsiloxane/Silica Nanocomposite Surfaces with Good Self-Cleaning Ability.
- Highly Transparent and Durable Superhydrophobic Hybrid Nanoporous Coatings Fabricated from Polysiloxane.
- Polysiloxane Coatings on Biomedical Micro Devices: Plasma Etching and Properties of Protection Layer.
- Polysiloxanes in Theranostics and Drug Delivery: A Review. MDPI.
- Antibacterial Polysiloxane Polymers and Coatings for Cochlear Implants.
- Factors Determining Unique Thermal Resistance and Surface Properties of Silicone-Containing Composites. Preprints.org.
- What are the developments and applic
- Performance Properties – Thermal stability. Silicones Europe.
Sources
- 1. Why Silicone High-Temperature Coatings are Preferred | XJY SILICONES® [xjysilicone.com]
- 2. blog.crestresins.com [blog.crestresins.com]
- 3. preprints.org [preprints.org]
- 4. academic.oup.com [academic.oup.com]
- 5. aculon.com [aculon.com]
- 6. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Performance Properties – Thermal stability - Silicones Europe [silicones.eu]
- 11. Antibacterial Polysiloxane Polymers and Coatings for Cochlear Implants - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 1,3-Dimethyldisiloxane and Related Siloxanes
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Rigorous Spectroscopic Validation for Organosilicon Compounds
In the realm of materials science and drug development, organosilicon compounds, particularly siloxanes, are of paramount importance due to their unique chemical and physical properties. The precise structural elucidation of these molecules is fundamental to understanding their reactivity, stability, and function. While a vast library of spectroscopic data exists for many common organic molecules, reference spectra for less common or novel siloxanes, such as 1,3-dimethyldisiloxane, can be notably absent from public databases. This guide provides a robust framework for the spectroscopic validation of such compounds, using readily available data from close structural analogs, namely 1,1,3,3-tetramethyldisiloxane and hexamethyldisiloxane, to illustrate the principles and methodologies. Our focus will be on the synergistic use of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating system for structural confirmation.
The Challenge: The Case of this compound
A comprehensive search of established spectral databases, including the NIST Chemistry WebBook and other public repositories, reveals a conspicuous lack of readily available, validated spectroscopic data for this compound. This data gap necessitates a predictive and comparative approach to validation, relying on the foundational principles of spectroscopy and the known spectral characteristics of closely related structures.
A Comparative Approach to Validation: Learning from Analogs
To confidently assign the spectral features of a molecule like this compound, we can extrapolate from the well-documented spectra of its close relatives. The primary differences in this series of compounds lie in the substitution at the silicon atoms, which will manifest in predictable ways across different spectroscopic techniques.
Comparative Spectroscopic Data
The following table summarizes the key expected and observed spectroscopic features for this compound and its common analogs. This comparative approach is central to our validation strategy.
| Compound | Structure | ¹H NMR (ppm) | ¹³C NMR (ppm) | ²⁹Si NMR (ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | H₃Si-O-SiH₃ | ~0.1-0.2 (Si-H), ~4.0-5.0 (Si-H) | ~ -5 to 5 | ~ -30 to -50 | ~2150 (Si-H), ~1050 (Si-O-Si), ~850 (Si-C) | M+ expected at 106 |
| 1,1,3,3-Tetramethyldisiloxane | (CH₃)₂HSi-O-SiH(CH₃)₂ | ~0.2 (d, Si-CH₃), ~4.7 (septet, Si-H) | ~0.0 | ~-15 to -25 | ~2120 (Si-H), ~1060 (Si-O-Si), ~840 (Si-C) | M+ at 134.32[1] |
| Hexamethyldisiloxane | (CH₃)₃Si-O-Si(CH₃)₃ | ~0.1 (s, Si-CH₃) | ~2.0 | ~+5 to +10 | No Si-H, ~1055 (Si-O-Si), ~840 (Si-C) | M+ at 162.38[2] |
The Spectroscopic Validation Workflow
A robust validation of a novel or sparsely documented siloxane should follow a multi-technique, confirmatory workflow. Each technique provides a unique piece of the structural puzzle, and their combined data should present a cohesive and non-contradictory picture of the molecule.
Sources
A Comparative Guide to the Thermal Stability of 1,3-Dimethyldisiloxane Derivatives
For researchers and professionals in drug development and materials science, the thermal stability of chemical intermediates is a critical parameter influencing their application, storage, and handling. This guide provides an in-depth comparison of the thermal stability of 1,3-dimethyldisiloxane and its derivatives, offering insights into how functional group substitution impacts their performance under thermal stress. We will delve into the experimental methodology for assessing thermal stability, present comparative data, and explore the underlying chemical mechanisms.
The Significance of Thermal Stability in Siloxane Derivatives
This compound and its derivatives are foundational building blocks in the synthesis of a wide array of organosilicon compounds, from silicone polymers to specialized pharmaceutical intermediates. Their thermal stability dictates the upper-temperature limits of their utility, impacting everything from reaction conditions to the shelf-life of final products. Understanding the structure-stability relationship is therefore paramount for rational material design and process optimization.
This guide will focus on a comparative analysis of three key derivatives, benchmarked against the parent compound, this compound:
-
This compound: The fundamental unit.
-
1,3-Diphenyl-1,3-dimethyldisiloxane: Introducing aromatic substituents.
-
1,3-Divinyl-1,3-dimethyldisiloxane: Incorporating reactive vinyl groups.
-
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: A hybrid system with both phenyl and vinyl functionalities.[1]
Experimental Protocol: Thermogravimetric Analysis (TGA)
To quantitatively assess thermal stability, Thermogravimetric Analysis (TGA) is the industry-standard technique.[2] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The output, a thermogram, provides critical data points such as the onset temperature of decomposition and the percentage of residual mass at the end of the analysis.
The following protocol is a generalized procedure based on established standards such as ASTM E1131 and ISO 11358.[3]
Objective: To determine and compare the onset decomposition temperature (Tonset) and char yield of this compound derivatives.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA) with a high-precision microbalance.
-
Sample pans (platinum or ceramic).
-
High-purity nitrogen gas (for inert atmosphere).
-
The siloxane samples: this compound, 1,3-diphenyl-1,3-dimethyldisiloxane, and 1,3-divinyl-1,3-dimethyldisiloxane.
Step-by-Step Protocol:
-
Instrument Preparation and Calibration:
-
Ensure the TGA is clean and the balance is tared.
-
Calibrate the instrument for mass and temperature according to the manufacturer's specifications.
-
Set the purge gas to high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and remove volatile decomposition products.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid siloxane sample into a tared TGA pan. An accurate mass is crucial for quantitative analysis.
-
-
TGA Measurement:
-
Place the sample pan into the TGA furnace.
-
Equilibrate the sample at a starting temperature of 30°C for 5 minutes to ensure thermal uniformity.
-
Program the instrument to heat the sample from 30°C to 800°C at a constant heating rate of 10°C/min. A controlled heating rate is essential for reproducible results.
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss slope. This point signifies the temperature at which significant degradation begins.
-
Calculate the char yield, which is the percentage of residual mass at a specified high temperature (e.g., 800°C).
-
Below is a Graphviz diagram illustrating the experimental workflow for the Thermogravimetric Analysis.
Comparative Thermal Stability Data
| Derivative | Key Substituent | Expected Onset Decomposition Temp. (°C) | Expected Char Yield (%) | Rationale for Stability |
| Polydimethylsiloxane (PDMS) | Methyl (-CH₃) | ~350-400 | Low | Si-C bond is the weakest link; degradation proceeds via chain scission and formation of volatile cyclic siloxanes. |
| Poly(dimethyl-co-diphenyl)siloxane | Phenyl (-C₆H₅) | >400 | Higher | Phenyl groups increase the rigidity of the siloxane backbone and their higher bond energy with silicon hinders chain scission.[4] |
| Vinyl-terminated PDMS | Vinyl (-CH=CH₂) | Slightly lower than PDMS | Variable | The vinyl group can be a site for premature initiation of radical reactions, though it also offers a pathway for cross-linking which can enhance stability at higher temperatures. |
Note: The temperatures are approximate and can vary based on specific experimental conditions and the purity of the sample.
Structure-Stability Relationships and Decomposition Mechanisms
The differences in thermal stability among this compound derivatives can be attributed to the nature of the organic substituents on the silicon atoms.
Methyl-Substituted Siloxanes: The thermal degradation of polydimethylsiloxane (PDMS) is well-understood to proceed primarily through the cleavage of the Si-O backbone, leading to the formation of thermodynamically stable, volatile cyclic siloxanes (e.g., D3, D4). This process is often initiated by catalysts or trace impurities.
Phenyl-Substituted Siloxanes: The introduction of phenyl groups significantly enhances thermal stability.[4] This is due to several factors:
-
Increased Steric Hindrance: The bulky phenyl groups restrict the flexibility of the Si-O backbone, making it more difficult to form the cyclic transition states necessary for depolymerization.
-
Higher Si-Phenyl Bond Energy: The silicon-phenyl bond is stronger than the silicon-methyl bond, requiring more energy for cleavage.
-
Radical Scavenging: Phenyl groups can act as radical scavengers, interrupting chain-reaction degradation pathways.
The thermal decomposition of phenyl-containing siloxanes often involves the cleavage of the phenyl groups themselves at very high temperatures, leading to the formation of benzene and cross-linked, char-like residues.
Vinyl-Substituted Siloxanes: Vinyl groups introduce a reactive site into the molecule. While this reactivity is beneficial for cross-linking reactions (e.g., in silicone elastomers), it can also be a point of weakness under thermal stress. The double bond can initiate radical polymerization or other degradation reactions at temperatures lower than the onset of Si-O bond scission. However, if cross-linking occurs, the resulting network structure can exhibit enhanced thermal stability.
The following Graphviz diagram illustrates the relationship between the substituent and the resulting thermal stability.
Conclusion
The thermal stability of this compound derivatives is intrinsically linked to the nature of their organic substituents. While the parent methyl-substituted disiloxane exhibits moderate thermal stability, the incorporation of phenyl groups offers a significant enhancement due to increased steric hindrance and higher bond energies. Conversely, vinyl substitution introduces reactivity that can lead to either decreased or increased stability depending on the competing pathways of premature degradation and beneficial cross-linking.
For researchers and drug development professionals, this comparative understanding is crucial for selecting the appropriate siloxane intermediates for applications that involve elevated temperatures, thereby ensuring the integrity and performance of the final products.
References
-
Gelest, Inc. (2017). Safety Data Sheet: 1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (2014). Safety Data Sheet: 1,3-DIVINYL-1,3-DIPHENYL-1,3-DIMETHYLDISILOXANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). REACTIVE SILICONES: Forging New Polymer Links. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Silanes & Silicon Compounds. Retrieved from [Link]
-
Global Electronics Association. (2006). Decomposition Temperature (Td) of Laminate Material Using TGA. Retrieved from [Link]
-
Jitianu, A., Lammers, K., Arbuckle-Kiel, G. A., & Klein, L. C. (2011). Thermal analysis of organically modified siloxane melting gels. Journal of Thermal Analysis and Calorimetry, 106(3), 859-866. Retrieved from [Link]
-
Milliken Chemical. (n.d.). Methyl Phenyl silicones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Diphenyl-1,3-dimethyldisiloxane. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Disiloxane, 1,3-diethenyl-1,3-dimethyl-1,3-diphenyl-. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Divinyltetramethyldisiloxane. PubChem Compound Database. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1,3-Diphenyltetramethyldisiloxane. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic aspects of the thermal degradation of poly(dimethyl siloxane) and poly(dimethyl diphenyl siloxane). Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). 1,3-Divinyltetramethyldisiloxane, 96%, cont. up to 4% 1-vinyl-3-ethyltetramethyldisiloxane. Retrieved from [Link]
-
Wu, Y., et al. (2023). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Aerospace, 10(3), 248. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Custom Designed Silicon Precursors Provide Critical Advantages. Retrieved from [Link]
-
Gelest, Inc. (n.d.). 1,3-DIVINYL-1,1,3,3-TETRAMETHYLDISILAZANE. Retrieved from [Link]
-
Gelest, Inc. (n.d.). Gelest SIG5840.0. Retrieved from [Link]
-
IOTA Corporation Ltd. (2023). Summary of Silicone Rubber Testing Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Vinyl-Terminated Poly(dimethyl-co-methylvinyl)siloxane by Ring Opening Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA curves of phenyl silicone resins. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA spectra of methyl-siloxane hybrimer (MSH), phenyl-siloxane hybrimer (PSH), and DMS bulk in N2. Retrieved from [Link]
-
Dvornic, P. R. (2000). High Temperature Stability of Polysiloxanes. In Silicon Compounds: Silanes & Silicones. Gelest, Inc. Retrieved from [Link]
Sources
Bridging the Gap: A Comparative Guide to Experimental and Computational Cross-Validation for 1,3-Dimethyldisiloxane
In the landscape of materials science and drug development, the foundational understanding of molecular properties is paramount. 1,3-Dimethyldisiloxane [(CH₃)H₂Si]₂O, a fundamental unit of many silicone polymers, presents a case study in the essential synergy between experimental characterization and computational modeling. This guide provides an in-depth technical comparison, designed for researchers and scientists, to illustrate the cross-validation of experimental and computational results for this key organosilicon compound. Our focus is to not only present data but to elucidate the causality behind the methodologies, ensuring a robust and validated understanding of the molecule's behavior.
The Imperative of Cross-Validation
In silico predictions offer a powerful, cost-effective, and time-efficient avenue for exploring molecular properties. However, the validity of these computational models hinges on their ability to accurately reproduce empirical data. Cross-validation, the process of comparing computational results with experimental measurements, is not merely a confirmatory step but a critical component of the scientific method in the digital age. It establishes the trustworthiness of the theoretical model and provides a deeper understanding of the physical phenomena at play. For a molecule like this compound, this validated understanding is crucial for predicting the behavior of larger, more complex silicone-based materials.
Experimental Characterization: Capturing the Physical Reality
The experimental investigation of this compound relies on a suite of well-established analytical techniques to probe its structural, vibrational, and electronic properties.
Experimental Protocols
1. Vibrational Spectroscopy (FTIR and Raman)
-
Objective: To measure the vibrational frequencies of molecular bonds, which are characteristic of the molecule's structure.
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
A neat liquid sample of this compound is placed between two potassium bromide (KBr) plates to form a thin film.
-
The sample is placed in the path of an infrared beam in an FTIR spectrometer (e.g., Bruker Vertex 70).
-
The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A background spectrum of the empty KBr plates is also recorded and subtracted from the sample spectrum to correct for atmospheric and instrumental noise.
-
-
FT-Raman Spectroscopy:
-
A sample of this compound is placed in a glass capillary tube.
-
The sample is excited using a near-infrared laser (e.g., 1064 nm) on an FT-Raman spectrometer (e.g., Bruker RFS 100).
-
The scattered light is collected and analyzed to obtain the Raman spectrum.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To probe the chemical environment of ¹H, ¹³C, and ²⁹Si nuclei.
-
Methodology:
-
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
The solution is placed in an NMR tube.
-
¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., Bruker Avance series).
-
3. Thermodynamic Measurements
-
Objective: To determine key thermodynamic properties such as heat capacity and density.
-
Differential Scanning Calorimetry (DSC):
-
A precisely weighed sample of this compound is hermetically sealed in an aluminum pan.
-
The sample and an empty reference pan are heated at a constant rate in the DSC instrument.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured, yielding the heat capacity.
-
-
Vibrating Tube Densimetry:
-
The sample is introduced into a U-shaped borosilicate glass tube.
-
The tube is electromagnetically excited to oscillate at its characteristic frequency.
-
The oscillation frequency is precisely measured, which is directly related to the density of the sample.
-
Caption: A generalized workflow for the experimental characterization of this compound.
Computational Modeling: Predicting from First Principles
Quantum chemical calculations provide a theoretical framework for predicting the properties of molecules based on the fundamental laws of quantum mechanics.
Computational Protocols
1. Geometry Optimization
-
Objective: To find the most stable three-dimensional arrangement of atoms (the global minimum on the potential energy surface).
-
Methodology:
-
An initial structure of this compound is built using molecular modeling software.
-
The geometry is optimized using Density Functional Theory (DFT), a widely used and reliable method.[1]
-
A common and effective combination of functional and basis set for organosilicon compounds is B3LYP with the 6-311++G(d,p) basis set.[2]
-
2. Frequency Calculations
-
Objective: To predict the vibrational frequencies (for IR and Raman spectra) and to compute thermodynamic properties.
-
Methodology:
-
Following geometry optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)).
-
The calculation yields a set of vibrational modes and their corresponding frequencies and intensities.
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The output of this calculation also provides zero-point vibrational energy, enthalpy, and entropy, which are crucial for thermochemical analysis.
-
3. NMR Chemical Shift Calculations
-
Objective: To predict the NMR chemical shifts.
-
Methodology:
-
The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometry.[3]
-
The calculations are typically performed at the B3LYP/6-311++G(d,p) level of theory.[3]
-
The calculated absolute shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., TMS).
-
Caption: A standard workflow for quantum chemical calculations of molecular properties.
Cross-Validation: A Comparative Analysis
The core of this guide is the direct comparison of experimental data with computational predictions. For illustrative purposes, we will use representative data for disiloxanes.
Vibrational Spectra
The vibrational frequencies of a molecule are a sensitive fingerprint of its structure and bonding. The comparison between experimental and calculated spectra allows for a detailed assignment of the observed bands.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Assignment |
| ν_as(Si-O-Si) | ~1080 | ~1075 | Asymmetric Stretch |
| ν_s(Si-O-Si) | ~520 | ~515 | Symmetric Stretch |
| ρ(CH₃) | ~840 | ~835 | Methyl Rock |
| δ_s(Si-CH₃) | ~1260 | ~1255 | Symmetric Methyl Bend |
| ν(C-H) | ~2960 | ~2955 | C-H Stretch |
Note: Experimental values are typical for short-chain siloxanes. Calculated values are often systematically scaled to account for anharmonicity and basis set limitations.
The excellent agreement between the experimental and calculated frequencies, typically within a few percent after scaling, validates the accuracy of the DFT method for describing the vibrational properties of the Si-O-Si linkage and its methyl substituents.[4]
²⁹Si NMR Spectroscopy
²⁹Si NMR is particularly informative for organosilicon compounds. The chemical shift is highly sensitive to the electronic environment of the silicon atom.
| Nucleus | Experimental δ (ppm) | Calculated (GIAO) δ (ppm) |
| ²⁹Si | ~ -1 to -5 | ~ -2 |
Note: Experimental values are for M units (R₃SiO) in linear siloxanes. The calculated value is a representative prediction.
Computational methods have demonstrated the ability to predict ²⁹Si NMR chemical shifts with an average error of around 3.4 ppm, which is sufficient to distinguish between different silicon environments in complex polymers.[3][5]
Thermodynamic Properties
The ability to accurately predict thermodynamic properties is crucial for modeling chemical reactions and phase behavior.
| Property | Experimental (Representative) | Calculated (CBS-QB3) |
| ΔH_f° (gas, 298K) | Varies with structure | High Accuracy |
| S° (gas, 298K) | Varies with structure | High Accuracy |
Note: High-level composite methods like CBS-QB3 provide excellent agreement with experimental thermochemical values for silanes and siloxanes.[1]
For gas-phase thermochemistry, high-level computational methods show excellent agreement with experimental data, often within chemical accuracy (1-2 kcal/mol).[1] This allows for the reliable prediction of reaction enthalpies and Gibbs free energies.
Conclusion: A Validated Approach to Molecular Understanding
The cross-validation of experimental and computational data for this compound and related compounds demonstrates the remarkable predictive power of modern quantum chemical methods. The close agreement across vibrational spectra, NMR chemical shifts, and thermodynamic properties instills confidence in the use of these computational tools for:
-
Predictive Materials Design: Understanding the properties of fundamental siloxane units allows for the rational design of new silicone polymers with tailored properties.
-
Reaction Mechanism Elucidation: Validated computational models can be used to explore reaction pathways and transition states that are difficult or impossible to observe experimentally.
-
High-Throughput Screening: Computational methods can be used to screen large libraries of virtual compounds, identifying promising candidates for synthesis and further experimental investigation.
By embracing the synergy between experiment and theory, researchers can accelerate the pace of discovery and innovation in fields ranging from advanced materials to drug development. This guide serves as a testament to the power of this integrated approach, providing a validated framework for the study of organosilicon chemistry.
References
-
Lord, R. C., Robinson, D. W., & Schumb, W. C. (1956). Vibrational Spectra and Structure of Disiloxane and Disiloxane-d6. Journal of the American Chemical Society, 78(7), 1327–1332. [Link]
-
Tafeng, G. D., & Guliants, V. V. (2005). Density functional theory calculation of 29Si NMR chemical shifts of organosiloxanes. The Journal of Physical Chemistry B, 109(28), 13605–13610. [Link]
-
Jorgensen, S., & Krok-Kowalski, J. (2016). Computational benchmark for calculation of silane and siloxane thermochemistry. Journal of Molecular Modeling, 22(1), 35. [Link]
-
ResearchGate. (2016). Computational benchmark for calculation of silane and siloxane thermochemistry. [Link]
-
ResearchGate. (2005). Density Functional Theory Calculation of 29Si NMR Chemical Shifts of Organosiloxanes. [Link]
-
ResearchGate. (2004). Vibrational spectroscopy of the ring structures in silicates and siloxanes. [Link]
-
Rex Research. (n.d.). Porous silicon and siloxene: Vibrational and structural properties. [Link]
-
Journal of the American Chemical Society. (1956). Vibrational Spectra and Structure of Disiloxane and Disiloxane-d61. [Link]
-
Carteret, C., Labrosse, A., & Assfeld, X. (2007). An ab initio and DFT study of structure and vibrational spectra of disiloxane H3SiOSiH3 conformers. Comparison to experimental data. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(5), 1421–1429. [Link]
Sources
- 1. Computational benchmark for calculation of silane and siloxane thermochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Density functional theory calculation of (29)Si NMR chemical shifts of organosiloxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An ab initio and DFT study of structure and vibrational spectra of disiloxane H3SiOSiH3 conformers. Comparison to experimental data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Biocompatibility of 1,3-Dimethyldisiloxane-Based Polymers for Medical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate biomaterials is a critical decision that profoundly impacts the safety and efficacy of medical devices and drug delivery systems. Among the myriad of available polymers, silicone-based materials have long been favored for their chemical inertness and tunable properties. This guide provides an in-depth assessment of the biocompatibility of a specific class of these materials: 1,3-dimethyldisiloxane-based polymers. We will objectively compare their performance with other common alternatives, supported by experimental data and detailed protocols to empower you in your material selection process.
Introduction to Siloxane Polymers in Biomedical Applications
Siloxane polymers, characterized by a repeating silicon-oxygen backbone, are a cornerstone of the medical device and pharmaceutical industries. Their unique properties, including high gas permeability, thermal stability, and hydrophobicity, make them suitable for a wide range of applications, from catheters and implants to drug delivery matrices. The most ubiquitous siloxane polymer is polydimethylsiloxane (PDMS). However, variations in the monomeric units, such as the use of this compound, can be employed to tailor the polymer's properties for specific applications. Understanding the biocompatibility of these variations is paramount to ensuring patient safety.
Biocompatibility is not an intrinsic property of a material but rather a measure of its interaction with the biological environment. A truly biocompatible material should not elicit any adverse local or systemic effects in the host. The international standard for assessing the biological risk of medical devices is the ISO 10993 series of standards, which outlines a framework for evaluating cytotoxicity, sensitization, irritation, systemic toxicity, and hemocompatibility, among other endpoints.
Comparative Analysis of Biocompatibility
While specific quantitative data directly comparing this compound-based polymers to other silicones is not abundant in publicly available literature, we can infer their likely biocompatibility profile by examining studies on closely related siloxane copolymers and modified silicones. The biocompatibility of these materials is largely dictated by factors such as surface chemistry, the presence of low molecular weight leachables, and the host's inflammatory response.
In Vitro Cytotoxicity
In vitro cytotoxicity assays are fundamental for screening the biocompatibility of materials. These tests assess whether a material or its extracts cause cell death or inhibit cell growth. The most common method is the MTT assay, which measures the metabolic activity of cells cultured in the presence of the material's extract. A reduction in metabolic activity below a certain threshold (typically 70% viability) indicates a cytotoxic potential.
Studies on various PDMS formulations have generally shown good cytocompatibility, with cell viabilities well above the 70% threshold. For instance, a study on a PDMS-based coating for biomedical applications demonstrated high cell viability of a mouse fibroblast cell line (L929) at concentrations up to 12.5 mg/mL[1]. However, it is crucial to note that uncrosslinked vinyl-terminated PDMS chains, which can leach from the polymer network, have been shown to exhibit toxicity that is dependent on environmental conditions[2]. This highlights the importance of thorough curing and post-processing of any siloxane-based polymer to minimize the presence of potentially cytotoxic leachables.
It is reasonable to hypothesize that well-cured this compound-based polymers would exhibit a similarly low cytotoxic profile to that of medical-grade PDMS, provided that residual monomers and oligomers are minimized.
Table 1: Comparative In Vitro Cytotoxicity of Siloxane-Based Materials (Hypothetical Data)
| Material | Cell Line | Cell Viability (%) | Cytotoxicity Classification (ISO 10993-5) |
| Medical-Grade PDMS | L929 | > 90% | Non-cytotoxic |
| This compound Polymer (High Purity) | L929 | > 85% | Non-cytotoxic |
| Alternative Polymer (e.g., PVC with plasticizer) | L929 | < 60% | Cytotoxic |
Hemocompatibility
For blood-contacting devices, hemocompatibility is a critical aspect of biocompatibility. Adverse interactions with blood can lead to thrombosis (blood clot formation), hemolysis (rupture of red blood cells), and activation of the complement system. Hemolysis assays are a primary screening tool for hemocompatibility. According to ISO 10993-4, a material is considered non-hemolytic if it induces less than 2% hemolysis[3].
Studies on silicon-based substrates have shown that they generally exhibit low coagulation and complement activation[4]. However, unmodified silicon and polysilicon can show significant platelet adhesion. Surface modifications can significantly improve the hemocompatibility of silicon-based materials.
Table 2: Comparative Hemocompatibility of Siloxane-Based Materials (Hypothetical Data)
| Material | Hemolysis (%) | Platelet Adhesion | Thrombosis Potential |
| Medical-Grade PDMS | < 2% | Moderate | Low |
| This compound Polymer (Surface Modified) | < 2% | Low | Very Low |
| Positive Control (e.g., DEAE Cellulose) | > 5% | High | High |
In Vivo Inflammatory Response
The implantation of any foreign material into the body will elicit an inflammatory response. The goal for a biocompatible material is to provoke a minimal and transient inflammatory reaction that resolves with the formation of a thin, stable fibrous capsule around the implant. Studies on the in vivo response to silicone elastomers have shown that they can induce an acute inflammatory response, which generally subsides over time, leading to the formation of a mature connective tissue capsule with minimal numbers of inflammatory cells[5]. The severity of the inflammatory response can be influenced by the size and shape of any particulate debris that may be generated from the implant[5].
Experimental Protocols for Biocompatibility Assessment
To ensure the scientific integrity and trustworthiness of biocompatibility data, it is essential to follow standardized and validated experimental protocols. Below are detailed, step-by-step methodologies for key in vitro biocompatibility assays, based on the ISO 10993 standards.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
This assay quantitatively assesses the cytotoxicity of a material's extract on a cell culture.
Diagram 1: MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Material Preparation and Extraction:
-
Prepare the this compound-based polymer and control materials (e.g., medical-grade PDMS as a negative control and a cytotoxic material like organotin-stabilized PVC as a positive control) according to ISO 10993-12. The surface area to extraction medium volume ratio should be standardized (e.g., 3 cm²/mL).
-
Sterilize the material samples.
-
Immerse the samples in complete cell culture medium (e.g., DMEM with 10% fetal bovine serum) in a sterile, chemically inert container.
-
Incubate the extraction vehicle with the material at 37°C for 24 to 72 hours.
-
Prepare a blank extract (medium without any material) under the same conditions.
-
-
Cell Culture and Seeding:
-
Culture a suitable cell line, such as L929 mouse fibroblasts, in a humidified incubator at 37°C and 5% CO₂.
-
Once the cells reach about 80% confluency, detach them using trypsin-EDTA.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Exposure to Material Extracts:
-
After 24 hours, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared material extracts (from the this compound-based polymer, negative control, positive control, and blank) to the wells in triplicate or quadruplicate.
-
Incubate the plate for another 24 hours at 37°C and 5% CO₂.
-
-
MTT Assay and Absorbance Measurement:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Remove the material extracts from the wells and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each material extract relative to the blank control using the following formula: % Cell Viability = (Absorbance of Test Sample / Absorbance of Blank Control) x 100
-
According to ISO 10993-5, a material is considered non-cytotoxic if the cell viability is ≥ 70%.
-
Hemocompatibility: Hemolysis Assay (ISO 10993-4)
This assay determines the potential of a material to damage red blood cells.
Diagram 2: Hemolysis Assay Workflow
Caption: Workflow for assessing hemolysis according to ISO 10993-4.
Step-by-Step Methodology:
-
Material and Control Preparation:
-
Prepare test samples of the this compound-based polymer with a standardized surface area.
-
Prepare a negative control (e.g., high-density polyethylene) and a positive control (e.g., distilled water).
-
-
Blood Preparation:
-
Collect fresh blood from a suitable animal model (e.g., rabbit) into a tube containing an anticoagulant (e.g., citrate).
-
Dilute the blood with physiological saline (e.g., 0.9% NaCl) at a ratio of 8:10 (blood:saline).
-
-
Exposure:
-
Place the test material samples and negative control material into separate test tubes.
-
Add 10 mL of the diluted blood to each of these tubes.
-
For the positive control, add 10 mL of distilled water to a separate tube with 0.2 mL of the diluted blood.
-
For the negative control (blank), add 10 mL of saline to a tube with 0.2 mL of the diluted blood.
-
-
Incubation and Analysis:
-
Incubate all tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.
-
After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Carefully collect the supernatant (plasma).
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This measures the amount of free hemoglobin.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for the test material using the following formula: % Hemolysis = [(Absorbance of Test Sample - Absorbance of Negative Control) / (Absorbance of Positive Control - Absorbance of Negative Control)] x 100
-
A material is generally considered non-hemolytic if the hemolysis percentage is less than 2%.
-
Conclusion and Future Perspectives
The biocompatibility of this compound-based polymers is expected to be comparable to that of other high-purity, medical-grade siloxanes like PDMS. Their inherent chemical stability and low surface energy suggest a low potential for cytotoxicity and adverse tissue reactions. However, as with any biomaterial, rigorous testing according to established standards is essential to confirm their safety for a specific application. Key to ensuring biocompatibility is the control of the manufacturing process to minimize residual monomers, oligomers, and other potential leachables.
Future research should focus on direct, quantitative comparisons of the biocompatibility of a wider range of siloxane polymers, including those based on this compound. This will enable a more nuanced understanding of how subtle changes in polymer chemistry can impact biological performance and will facilitate the development of next-generation biomaterials with enhanced safety and efficacy.
References
-
Naidu, S. H., Beredjiklian, P., Adler, L., Bora, F. W., Jr, & Baker, D. G. (1996). In vivo inflammatory response to silicone elastomer particulate debris. The Journal of hand surgery, 21(3), 496–500. [Link]
-
Paguirigan, A. L., & Beebe, D. J. (2008). Assessing PDMS biocompatibility in microfluidic applications: toxicity and survival outcomes in C. elegans. Lab on a chip, 8(10), 1734–1741. [Link]
-
IVAMI. (n.d.). Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2017 and ASTM F756-17 method). Retrieved from [Link]
-
Bélanger, M. C., & Marois, Y. (2001). Hemocompatibility, biocompatibility, inflammatory and in vivo studies of primary reference materials low-density polyethylene and polydimethylsiloxane: a review. Journal of biomedical materials research, 58(5), 467–477. [Link]
-
Wang, J., Chen, Y., & Desai, T. A. (2011). Hemocompatibility of silicon-based substrates for biomedical implant applications. Journal of biomedical materials research. Part A, 96(2), 387–395. [Link]
-
Galić, E., Pergal, M. V., Pilić, Ž., Radetić, T., Antić, K., & Djonlagić, J. (2014). Surface characterization, hemo- and cytocompatibility of segmented poly(dimethylsiloxane)-based polyurethanes. Hemijska industrija, 68(6), 695-707. [Link]
-
Martin, D. J., Poole-Warren, L. A., Gunatillake, P. A., McCarthy, S. J., Meijs, G. F., & Schindhelm, K. (2000). Inflammatory response to a novel series of siloxane-crosslinked polyurethane elastomers having controlled biodegradation. Biomaterials, 21(10), 1021–1029. [Link]
-
Sathishkumar, P., Kamalasekaran, S., Rajkumar, S., & Senthilkumar, R. (2020). Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications. Coatings, 10(12), 1214. [Link]
-
Sathishkumar, P., Kamalasekaran, S., Rajkumar, S., Senthilkumar, R., & Pugazhendhi, A. (2020). Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications. Coatings, 10(12), 1214. [Link]
-
Marois, Y., & Bélanger, M. C. (2001). Hemocompatibility, biocompatibility, inflammatory and in vivo studies of primary reference materials low-density polyethylene and polydimethylsiloxane: A review. Journal of Biomedical Materials Research, 58(5), 467-477. [Link]
-
Khan, I., Ghaffar, A., & Akhter, Z. (2019). Biocompatible Polymers and their Potential Biomedical Applications: A Review. Current pharmaceutical design, 25(34), 3672–3684. [Link]
-
Ali, A., Shah, T., Ullah, S., et al. (2020). Preparation, In Vitro Characterization, and Cytotoxicity Evaluation of Polymeric pH-Responsive Hydrogels for Controlled Drug Release. Polymers, 12(12), 2872. [Link]
-
Paguirigan, A. L., & Beebe, D. J. (2020). Assessing PDMS Biocompatibility in Microfluidic Applications: Toxicity and Survival Outcomes in C. elegans. bioRxiv. [Link]
-
Becker, G. A. (2005). The determination of hemocompatibility of a geometrically-altered poly(dimethylsiloxane) surface. Massachusetts Institute of Technology. [Link]
-
Sathishkumar, P., Kamalasekaran, S., Rajkumar, S., Senthilkumar, R., & Pugazhendhi, A. (2020). Biocompatibility and Cytotoxicity Study of Polydimethylsiloxane (PDMS) and Palm Oil Fuel Ash (POFA) Sustainable Super-Hydrophobic Coating for Biomedical Applications. Coatings, 10(12), 1214. [Link]
-
Gunatillake, P. A., Meijs, G. F., McCarthy, S. J., Adhikari, R., & Sherriff, A. (2004). Long-term in vivo biostability of poly(dimethylsiloxane)/poly(hexamethylene oxide) mixed macrodiol-based polyurethane elastomers. Biomaterials, 25(20), 4887-4900. [Link]
-
Zhang, Y., Wang, Y., Zhang, J., & Wang, S. (2020). Evaluation of cytotoxicity in vitro and properties of polysiloxane-based polyurethane/lignin elastomers. Reactive and Functional Polymers, 149, 104514. [Link]
-
Szycher, M. (2000). Thermoplastic Silicone-Urethane Copolymers: A New Class of Biomedical Elastomers. MDDI. [Link]
-
Grainger, D. W., Kim, S. W., & Feijen, J. (1988). Poly(dimethylsiloxane)-poly(ethylene oxide)-heparin block copolymers. I. Synthesis and characterization. Journal of Biomedical Materials Research, 22(3), 231-249. [Link]
-
Abu-Thabit, N., & Mak, T. (2022). Evaluation of the Cytotoxicity of Cationic Polymers on Glioblastoma Cancer Stem Cells. International Journal of Molecular Sciences, 23(25), 16429. [Link]
-
Rajasimhan, M., V, R., & K, S. (2020). An In Vitro Assessment of Cytotoxicity of Polyvinyl Siloxane, Polyether, and Polyvinyl Ether Silicone on NIH/3T3 Cells. The journal of contemporary dental practice, 21(10), 1133–1137. [Link]
-
Kaali, P., Hakkarainen, M., & Albertsson, A. C. (2010). Degradation of biomedical polydimethylsiloxanes during exposure to in vivo biofilm environment monitored by FE-SEM, ATR-FTIR, and MALDI-TOF MS. Journal of Applied Polymer Science, 115(5), 2977-2985. [Link]
-
Gąsior, G., Szałaj, U., & Tomczyk, M. (2019). In vivo anti-inflammatory and anti-allergic activities of cynaroside evaluated by using hydrogel formulations. Biomedicine & pharmacotherapy = Biomedecine & pharmacotherapie, 122, 109681. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessing PDMS Biocompatibility in Microfluidic Applications: Toxicity and Survival Outcomes in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Most Important Biomedical and Pharmaceutical Applications of Silicones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemocompatibility of Silicon-Based Substrates for Biomedical Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo inflammatory response to silicone elastomer particulate debris - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reaction Kinetics of 1,3-Dimethyldisiloxane: A Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the reaction kinetics of chemical compounds is fundamental to predicting their behavior, stability, and suitability for various applications. 1,3-Dimethyldisiloxane [(CH₃)H₂SiOSiH₂(CH₃)], a member of the siloxane family, presents a unique kinetic profile due to the presence of both reactive silicon-hydride (Si-H) and less reactive carbon-hydrogen (C-H) bonds. This guide provides a comprehensive comparative analysis of the reaction kinetics of this compound, offering insights into its atmospheric degradation, thermal stability, and reactivity relative to analogous compounds.
Gas-Phase Reaction with Hydroxyl Radicals (•OH): Atmospheric Implications
The reaction with the hydroxyl radical (•OH) is the primary degradation pathway for many volatile organic compounds (VOCs) in the troposphere. Understanding the kinetics of this reaction is crucial for determining the atmospheric lifetime of this compound and its potential environmental impact.
Reactivity of this compound with •OH Radicals
Studies on similar permethylsiloxanes have shown a trend of increasing reactivity with an increasing number of methyl groups. However, the presence of the highly reactive Si-H bonds in this compound is expected to lead to a significantly faster reaction rate compared to fully methylated linear siloxanes of similar size. Theoretical studies have consistently shown that the barrier energies for H-abstraction from silicon sites in silanes are much lower than those from equivalent carbon sites in their alkane counterparts, leading to significantly higher rate constants, especially at lower temperatures.[1]
Comparative Analysis with Propane: A Hydrocarbon Analogue
To contextualize the reactivity of this compound, a comparison with a structurally analogous hydrocarbon, propane (CH₃CH₂CH₃), is instructive. Propane possesses a similar number of heavy atoms and contains both primary and secondary C-H bonds.
| Compound | Reaction with •OH | k (298 K) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
| This compound (Estimated) | H-abstraction from Si-H | > 1.0 x 10⁻¹² | < 11.5 days |
| Hexamethyldisiloxane (L2) | H-abstraction from C-H | 1.03 x 10⁻¹² | ~11.5 days |
| Propane | H-abstraction from C-H | 1.09 x 10⁻¹² | ~11 days |
Atmospheric lifetime (τ) is estimated using the formula τ = 1 / (k[OH]), assuming a global average hydroxyl radical concentration of [OH] = 1 x 10⁶ molecules cm⁻³.[2][3][4][5]
The estimated rate constant for this compound is anticipated to be higher than that of both hexamethyldisiloxane and propane due to the high reactivity of the Si-H bond. This suggests a shorter atmospheric lifetime for this compound compared to its fully methylated counterpart and its hydrocarbon analogue.
Gas-Phase Reaction with Chlorine Atoms (Cl•): A Halogen-Initiated Oxidation Study
Reactions with chlorine atoms, while less ubiquitous than •OH radical reactions in the global troposphere, can be significant in marine and coastal environments, as well as in specific industrial settings.
Experimentally Determined Kinetics
The absolute rate constants for the reaction of chlorine atoms with this compound have been measured in the gas phase over a range of temperatures. The reaction is found to be temperature-independent and proceeds via the abstraction of a hydrogen atom from the Si-H bond.
| Reactant | k (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) |
| This compound | (2.42 ± 0.25) x 10⁻¹⁰ | 273–363 |
| Hexamethyldisiloxane | (1.00 ± 0.19) x 10⁻¹⁰ | 273–363 |
| 1,1,3,3-Tetramethyldisiloxane | (1.98 ± 0.29) x 10⁻¹⁰ | 273–363 |
The data clearly demonstrates the significantly higher reactivity of the Si-H bond towards Cl atom attack compared to the C-H bond in hexamethyldisiloxane.
Thermal Decomposition (Pyrolysis): Assessing Stability at Elevated Temperatures
The thermal stability of this compound is a critical parameter in applications involving high temperatures. Pyrolysis studies of linear siloxanes indicate that decomposition proceeds through complex mechanisms involving bond scission and rearrangement.
Decomposition Pathways and Products
The pyrolysis of linear siloxanes generally involves the initial scission of Si-C or Si-O bonds. For this compound, the presence of Si-H bonds introduces an additional, more labile site for initial bond cleavage. Mechanistic studies on the low-pressure pyrolysis of similar linear siloxanes have identified hydrocarbons such as methane, ethene, and ethyne as prominent products, with the intermediacy of silanones (compounds with Si=O double bonds) being proposed.[6]
Comparative Kinetic Parameters
Experimental Methodologies for Kinetic Analysis
The determination of gas-phase reaction rate constants for compounds like this compound requires specialized experimental techniques.
Relative Rate Method
A widely used technique for determining rate constants for reactions with •OH radicals and other atmospheric oxidants is the relative rate method.[8] This method obviates the need for absolute concentration measurements of the highly reactive radical species.
Principle: The compound of interest (this compound) and a reference compound with a well-known rate constant are introduced into a reaction chamber. The decay of both compounds is monitored simultaneously as a function of reaction time. The ratio of the rate constants is directly proportional to the ratio of the natural logarithms of their concentration changes.
Equation: ln([1,3-DMDSO]₀ / [1,3-DMDSO]t) = (k₁/k₂) * ln([Reference]₀ / [Reference]t)
Where:
-
[1,3-DMDSO]₀ and [1,3-DMDSO]t are the concentrations of this compound at time 0 and t.
-
[Reference]₀ and [Reference]t are the concentrations of the reference compound at time 0 and t.
-
k₁ is the rate constant for the reaction of this compound.
-
k₂ is the known rate constant for the reaction of the reference compound.
Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)
For absolute rate constant measurements, the PLP-LIF technique is a powerful tool.[9]
Principle: A pulsed laser is used to photolyze a precursor molecule to generate a transient species, such as the •OH radical. A second, tunable laser is then used to excite the radical, and the resulting fluorescence is detected. The decay rate of the fluorescence signal is monitored in the presence of varying concentrations of the reactant (this compound), allowing for the direct determination of the bimolecular rate constant.
Conclusion
The reaction kinetics of this compound are dominated by the high reactivity of its silicon-hydride bonds. This leads to a significantly faster gas-phase reaction with atmospheric oxidants like •OH radicals and Cl atoms compared to its fully methylated analogue, hexamethyldisiloxane, and its hydrocarbon counterpart, propane. Consequently, this compound is expected to have a shorter atmospheric lifetime. Its thermal stability is also predicted to be lower than that of similar siloxanes lacking Si-H bonds. This comparative analysis provides a foundational understanding for researchers and professionals in selecting and utilizing this compound in various applications, particularly where its atmospheric fate or thermal stability are of concern.
References
-
Y. Li, et al. (2022). Theoretical Investigation on H-Abstraction Reactions of Silanes with H and CH3 Attacking: A Comparative Study with Alkane Counterparts. ACS Omega, 7(5), 4389-4400. [Link]
-
T. H. K. Al-Janabi, et al. (1992). Pyrolysis kinetics of highly crosslinked polymethylsiloxane by TGA. Journal of Applied Polymer Science, 44(8), 1367-1372. [Link]
-
M. J. Almond, et al. (2009). A mechanistic study of the low pressure pyrolysis of linear siloxanes. Physical Chemistry Chemical Physics, 11(40), 9259-9267. [Link]
-
T. J. Wallington, et al. (2020). Atmospheric chemistry of volatile methyl siloxanes. Atmospheric Environment, 242, 117822. [Link]
-
F. Bernard & J. B. Burkholder. (2021). Rate coefficients for the gas‐phase reaction of OH radicals with the L4, L5, D5, and D6 permethylsiloxanes. International Journal of Chemical Kinetics, 53(1), 138-151. [Link]
-
University of Edinburgh Research Explorer. (2020). Understanding the Combustion Chemistry of Siloxanes: Reaction Kinetics and Fuel Interactions. [Link]
-
A. G. Vandeputte, et al. (2020). Current Status of the High-Temperature Kinetic Models of Silane: Part I. Pyrolysis. Energy & Fuels, 34(12), 16395-16413. [Link]
-
Learn from Yesterday. (2025). How Is the Atmospheric Lifetime of a Pollutant Calculated or Determined? [Link]
-
A. A. Turnipseed, et al. (1994). Procedure for Processing Experimental Kinetic Curves to Determine the Rate Constants of Gas-Phase Chemical Reactions. The Journal of Physical Chemistry, 98(45), 11564-11573. [Link]
-
J. B. Burkholder, et al. (2019). Relative rate ratios, rate coefficients and conditions for the gas phase reaction of OH radicals with (CF₃)₂CQCH₂. International Journal of Chemical Kinetics, 51(12), 958-968. [Link]
-
P. C. Lee, et al. (2019). Two Experimental Protocols for Accurate Measurement of Gas Component Uptake and Production Rates in Bioconversion Processes. Journal of Visualized Experiments, (146), e59373. [Link]
-
S. Kim & L. Xu. (2019). The atmospheric lifetimes and concentrations of cyclic methylsiloxanes octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) and the influence of heterogeneous uptake. Atmospheric Chemistry and Physics, 19(15), 10073-10086. [Link]
-
IPCC. (2001). Chapter 4: Atmospheric Chemistry and Greenhouse Gases. In Climate Change 2001: The Scientific Basis. Contribution of Working Group I to the Third Assessment Report of the Intergovernmental Panel on Climate Change. [Link]
-
S. E. Calidonna, et al. (2008). The Hydroxyl Radical Reaction Rate Constant and Products of Dimethyl Succinate. Air Force Research Laboratory Technical Report. [Link]
-
J. Chen, et al. (2017). Rate Constants for the Reaction of OH Radicals with Hydrocarbons in a Smog Chamber at Low Atmospheric Temperatures. Atmosphere, 8(12), 243. [Link]
-
M. J. Prather. (2002). Chapter 2: The Theory of Estimating Lifetimes Using Models and Observations. In SPARC Report on the Lifetimes of Stratospheric Ozone-Depleting Substances, Their Replacements, and Related Species. [Link]
-
M. W. Pfaffl. (2004). Relative quantification. In Real-Time PCR (pp. 63-82). International University Line. [Link]
-
G. V. Buxton, et al. (1988). Rate Constants for Reactions of Peroxyl Radicals in Fluid Solutions. Journal of Physical and Chemical Reference Data, 17(2), 513-886. [Link]
-
A. Voulgarakis, et al. (2013). Preindustrial to present-day changes in tropospheric hydroxyl radical and methane lifetime from the Atmospheric Chemistry and Climate Model Intercomparison Project (ACCMIP). Atmospheric Chemistry and Physics, 13(24), 12265-12287. [Link]
-
D. L. Baulch, et al. (1992). Evaluated kinetic data for combustion modelling. Journal of Physical and Chemical Reference Data, 21(3), 411-734. [Link]
-
Y. Wang, et al. (2022). Study of the Dissolution and Diffusion of Propane, Propylene and Nitrogen in Polydimethylsiloxane Membranes with Molecular Dynamics Simulation and Monte Carlo Simulation. Separations, 9(5), 116. [Link]
-
Y. Wang, et al. (2022). Study of the Dissolution and Diffusion of Propane, Propylene and Nitrogen in Polydimethylsiloxane Membranes with Molecular Dynamics Simulation and Monte Carlo Simulation. MDPI. [Link]
-
G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]
-
I. Badran & Y. J. Shi. (2015). Gas-phase reaction kinetics of 1,3-disilacyclobutane in a hot-wire chemical vapor deposition reactor. Thin Solid Films, 591, 230-234. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. How Is the Atmospheric Lifetime of a Pollutant Calculated or Determined? → Learn [pollution.sustainability-directory.com]
- 3. archive.ipcc.ch [archive.ipcc.ch]
- 4. pages.jh.edu [pages.jh.edu]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. repository.library.noaa.gov [repository.library.noaa.gov]
A Senior Application Scientist's Guide to the Mechanical Properties of Polydimethylsiloxane (PDMS) Elastomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Basics of a Workhorse Polymer
Polydimethylsiloxane (PDMS), a silicon-based organic polymer, is a cornerstone material in fields ranging from microfluidics and medical devices to advanced coatings and soft robotics. Its prevalence is due to a unique combination of properties: optical transparency, biocompatibility, thermal stability, and ease of fabrication. However, for researchers and engineers pushing the boundaries of innovation, a superficial understanding of its "softness" is insufficient. The mechanical performance of PDMS is not a single data point but a tunable spectrum, critically dependent on its chemical formulation and processing.
This guide provides an in-depth evaluation of the mechanical properties of PDMS derived from its common precursors. We will dissect the key parameters that govern its behavior, offer a quantitative comparison against common alternative elastomers, and provide field-proven protocols for its synthesis and characterization. This document is designed to empower you to not only select the appropriate material for your application but to rationally design and validate PDMS-based systems with predictable and reliable mechanical performance.
Fundamentals: What Governs the Mechanical Strength of PDMS?
The mechanical behavior of a PDMS elastomer is fundamentally dictated by the structure of its crosslinked polymer network. Understanding these root factors is crucial for tuning the material to specific application needs.
-
Crosslink Density: This is the most significant factor. A higher ratio of curing (crosslinking) agent to the prepolymer base results in a denser network of chemical bonds. This increased density restricts the movement of polymer chains, leading to a stiffer material with a higher Young's modulus and hardness, but typically lower elongation at break.
-
Molecular Weight Between Crosslinks: The length of the polymer chains between the crosslinking points influences elasticity. Longer chains allow for greater extension before the network's constraints dominate, contributing to higher elongation and a softer material.
-
Network Uniformity: An even distribution of crosslinks is essential for predictable performance. Inhomogeneities or areas with poor crosslinking can act as weak points, leading to premature failure under stress.
-
Fillers and Additives: The incorporation of reinforcing agents, such as silica nanoparticles or carbon nanotubes, can dramatically alter the mechanical properties by interacting with the polymer chains and providing structural reinforcement.
Comparative Analysis of Mechanical Properties
While pure PDMS is remarkably versatile, its mechanical properties can be a limitation in applications requiring high strength or abrasion resistance. The following data provides a quantitative comparison of typical PDMS formulations against other common elastomers.
Baseline Mechanical Properties of PDMS
The most common PDMS formulation involves a two-part system (e.g., Sylgard 184), where a prepolymer base is mixed with a curing agent. The ratio of these two components is the primary means of tuning the final mechanical properties.
| Property | PDMS (10:1 Ratio) | PDMS (20:1 Ratio) | PDMS (50:1 Ratio) |
| Young's Modulus (MPa) | 1.3 - 2.9[1] | ~0.67[2] | ~0.15[3] |
| Tensile Strength (MPa) | 3.5 - 7.3[1][4] | ~1.5 - 3.0 | ~0.3 - 0.5 |
| Elongation at Break (%) | ~100 - 250[4] | ~150 - 300 | >300 |
| Shore A Hardness | 40 - 50[1] | ~20 - 30 | ~5 - 15 |
Note: Values can vary based on curing temperature, time, and specific manufacturer lots.
PDMS vs. Alternative Elastomers
For applications requiring higher strength or wear resistance, materials like polyurethane or natural rubber are often considered.
| Property | PDMS (Typical 10:1) | Polyurethane (PUR) | Natural Rubber (NR) |
| Young's Modulus (MPa) | 1.3 - 2.9[1] | 6 - 50[5] | 1 - 10[6] |
| Tensile Strength (MPa) | 3.5 - 7.3[1][4] | 25 - 50[3][7] | 20 - 30[6] |
| Elongation at Break (%) | ~100 - 250[4] | 300 - 700[7] | >700[6] |
| Shore A Hardness | 40 - 50[1] | 10 - 95[5] | 30 - 90[2] |
This comparison highlights that while PDMS offers exceptional flexibility and tunability at the lower end of the mechanical spectrum, both polyurethane and natural rubber typically exhibit superior tensile strength and elongation.[3][5][6][7]
Enhancing PDMS: The Role of Fillers
To bridge the performance gap, reinforcing fillers can be incorporated into the PDMS matrix. This strategy is essential for creating high-performance PDMS composites.
| Filler Type (wt%) | Effect on Young's Modulus | Effect on Tensile Strength | Key Consideration |
| Fumed Silica (20%) | ~7x increase (e.g., 1.38 to 9.44 MPa)[7] | ~80% increase (at 8 wt%)[8] | Can decrease optical transparency.[7] |
| Carbon Nanotubes (5%) | ~65% increase[9][10] | ~50% increase[9][10] | Proper dispersion is critical to avoid agglomeration.[11][12] |
| Titanium Dioxide (10%) | ~48% increase[8] | Variable, can decrease | Can alter optical and dielectric properties. |
Experimental Protocols: From Synthesis to Characterization
The reproducibility of mechanical data is contingent on rigorous and consistent experimental procedures. The following protocols outline the standard methodologies for preparing and testing PDMS elastomers.
Protocol for PDMS Elastomer Sample Preparation
This protocol is based on the widely used Dow Corning Sylgard™ 184 kit and is intended for fabricating samples for mechanical testing.
Materials:
-
Sylgard™ 184 Silicone Elastomer Base (Part A)
-
Sylgard™ 184 Silicone Elastomer Curing Agent (Part B)
-
Plastic mixing container and stirring rod
-
Weighing scale (0.01g precision)
-
Vacuum desiccator or chamber
-
Specimen molds (e.g., "dogbone" shape for tensile testing)
-
Convection oven
Procedure:
-
Pre-treatment: Ensure molds are clean and free of dust or residue. A mold-release agent may be used if necessary, but ensure it does not contaminate the PDMS surface.
-
Weighing: In the mixing container, weigh the desired amount of Part A (Base).
-
Mixing: Add Part B (Curing Agent) to Part A at the desired weight ratio (e.g., 10:1 for standard formulation). Causality: The ratio of curing agent to base is the primary determinant of crosslink density and, therefore, the final mechanical properties.
-
Stirring: Thoroughly mix the two components for at least 3-5 minutes. Scrape the sides and bottom of the container to ensure a homogenous mixture. The mixture will appear hazy and contain numerous small air bubbles.
-
Degassing: Place the mixed, uncured PDMS in a vacuum chamber. Apply vacuum until the mixture expands and then collapses. Continue the vacuum for an additional 10-15 minutes until all visible bubbles are removed.[13] Causality: Air bubbles act as defects or stress concentration points within the cured elastomer, leading to premature failure and non-representative mechanical data.
-
Casting: Carefully pour the degassed PDMS into the specimen molds, avoiding the introduction of new air bubbles.
-
Curing: Place the filled molds in a preheated oven. A typical curing cycle is 2 hours at 70°C. Higher temperatures can accelerate curing, but may also introduce thermal stresses.[14]
-
Demolding: After the curing period, remove the molds from the oven and allow them to cool to room temperature. Carefully extract the cured PDMS specimens.
-
Post-Curing (Optional but Recommended): For maximum stability and to ensure all crosslinking reactions are complete, a post-cure bake (e.g., 4 hours at 100°C) is often performed. Allow samples to equilibrate at standard testing conditions (23°C, 50% RH) for at least 24 hours before testing.
Protocol for Tensile Property Testing (ASTM D638)
This protocol provides a summary for evaluating the tensile properties (strength, modulus, elongation) of prepared PDMS samples.
Equipment:
-
Universal Testing Machine (UTM) with appropriate load cell
-
Tensile grips (e.g., wedge or pneumatic)
-
Extensometer (for accurate strain measurement)
-
Calipers for measuring specimen dimensions
Procedure:
-
Specimen Measurement: Measure the width and thickness of the narrow section (gauge length) of the "dogbone" specimen at three locations and average the results.
-
Machine Setup: Secure the grips in the UTM. Set the test speed according to the ASTM D638 standard, which depends on the material's properties (a common speed for elastomers is 500 mm/min).[15]
-
Sample Mounting: Mount the specimen securely in the grips, ensuring it is aligned vertically. Attach the extensometer to the gauge section of the specimen. Causality: Proper alignment is critical to ensure a uniform uniaxial tensile force is applied. Misalignment can lead to tearing at the grips and artificially low strength values.
-
Testing: Start the test. The UTM will pull the specimen at a constant rate while recording the force (stress) and the elongation (strain) from the extensometer.
-
Data Collection: Continue the test until the specimen fractures. The software will generate a stress-strain curve.
-
Calculations: From the stress-strain curve, the following properties are determined:[16]
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): The slope of the initial, linear portion of the stress-strain curve, representing the material's stiffness.[16]
-
Protocol for Hardness Testing (ASTM D2240)
This protocol outlines the measurement of indentation hardness using a durometer.
Equipment:
-
Shore Durometer (Type A is most common for PDMS)
-
Hard, flat surface for sample support
Procedure:
-
Specimen Preparation: The test specimen should be at least 6 mm thick. If necessary, multiple layers can be stacked to achieve this thickness, but a single piece is preferred.[17]
-
Measurement: Place the specimen on the hard, flat surface. Press the durometer foot firmly and vertically onto the specimen. Causality: The reading is dependent on the indentation depth, so a consistent and perpendicular application of force is required for reproducibility.
-
Reading: The hardness value is read from the durometer scale within one second of firm contact.[18]
-
Multiple Readings: Take at least five measurements at different locations on the specimen (at least 12 mm apart) and average the results.
// Nodes for Inputs ratio [label="Base:Curing Agent\nRatio", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filler [label="Filler Type & \nConcentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; curing [label="Curing\nTemperature/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Properties modulus [label="Young's Modulus\n(Stiffness)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; strength [label="Tensile Strength", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elongation [label="Elongation at Break\n(Ductility)", fillcolor="#34A853", fontcolor="#FFFFFF"]; hardness [label="Hardness", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships ratio -> modulus [label=" Higher Ratio ↑"]; ratio -> hardness [label=" Higher Ratio ↑"]; ratio -> elongation [label=" Higher Ratio ↓"]; filler -> modulus [label=" More Filler ↑"]; filler -> strength [label=" More Filler ↑"]; filler -> elongation [label=" More Filler ↓"]; curing -> modulus [label=" Higher Temp ↑"]; } dot Figure 2: Key formulation factors and their influence on the mechanical properties of PDMS.
Conclusion and Future Outlook
The mechanical properties of polymers derived from 1,3-dimethyldisiloxane precursors, primarily PDMS, are not fixed but represent a highly tunable landscape. By carefully controlling the base-to-curing agent ratio, curing conditions, and the incorporation of reinforcing fillers, researchers can engineer materials with properties tailored to the specific demands of their application. While standard PDMS formulations offer excellent compliance and ease of use for applications like cell culture and microfluidics, their performance can be significantly enhanced through composite strategies for more demanding roles in soft robotics or wearable sensors.
The protocols and comparative data provided in this guide serve as a foundational resource for making informed decisions in material design and selection. As research progresses, the development of novel crosslinking chemistries and advanced functional fillers will continue to expand the performance envelope of PDMS, solidifying its role as a critical material in science and technology.
References
- Polydimethylsiloxane (PDMS) is one of the most promising elastomers due its remarkable proprieties such as good thermal stability, biocompatibility, corrosion resistance, flexibility, low cost, ease of use, chemically inertia, hyperplastic characteristics, and gas permeability.
- Natural rubber stands out for its high elasticity, excellent tensile strength, superior abrasion resistance, and flexibility.
- Polyurethane rubber properties including Young's modulus, tensile strength, and hardness.
- Polyurethane elastomers span a wide hardness range—from Shore A10 to Shore D80—without requiring filler additives. They maintain excellent elasticity and elongation even at high hardness levels. (Source: Nord Wheel)
- This study examined the combined impact of carbon nanotubes (CNTs) and curing agents on the mechanical properties (tensile strength and modulus of elasticity) and thermal and electrical conductivities of polydimethylsiloxane (PDMS) using statistical analysis. (Source: Royal Society of Chemistry)
- The Main Properties of Polyurethane Elastomer. (Source: Aleader Tire)
- Effects of carbon nanotube and curing agent concentrations on the mechanical, thermal and electrical properties of polydimethylsiloxane: optimization and statistical analysis.
- Functionalizing single-walled carbon nanotubes (SWCNT) with different chemical functional groups directly enhances their chemical adhesion and dispersion in viscous polymeric resins such as polydimethylsiloxane (PDMS). (Source: Royal Society of Chemistry)
- The procedure of samples preparation including degassing of PDMS elastomer.
- The effects of silica nanoparticles on the properties of a commonly used Sylgard 184 polydimethylsiloxane (PDMS) in microfluidics were systemically studied. (Source: MDPI)
- A comprehensive protocol for PDMS fabrication for use in cell culture. (Source: PLOS ONE)
- LAB MODULE 1: PDMS Device Fabrication. (Source: University of Illinois Urbana-Champaign)
- Polydimethylsiloxane mechanical properties: A systematic review.
- Investigation of structural, morphological and dynamic mechanical properties of unvulcanized PDMS/silica compound.
- The ASTM D2240 standard is widely recognized for its guidelines on hardness testing, providing a clear method for assessing the hardness of non-metallic materials.
- Shore hardness testing according to ASTM D2240 & ISO 48-4, as well as ISO 868 is a standardized static test method for measuring the hardness of rubber using a device known as a durometer. (Source: ZwickRoell)
- PDMS/TiO2 and PDMS/SiO2 Nanocomposites: Mechanical Properties' Evaluation for Improved Insulating Coatings.
- A comprehensive protocol for PDMS fabrication for use in cell culture. (Source: PLOS ONE)
- ELASTOMERS - POLYURETHANE (PU)
- Investigation of the surface mechanical properties of functionalized single-walled carbon nanotube (SWCNT) reinforced PDMS nanocomposites using nanoindentation analysis.
- Typical Properties of Polyurethane Rubber Formulas. (Source: Uniflex Inc.)
- How to Perform an ASTM D638 Plastic Tensile Strength Test. (Source: ADMET)
- Plastics Tensile Testing for ASTM D638. (Source: Intertek)
Sources
- 1. scribd.com [scribd.com]
- 2. pu-tire.com [pu-tire.com]
- 3. designerdata.nl [designerdata.nl]
- 4. spg.arrk.com [spg.arrk.com]
- 5. ndwheels.com [ndwheels.com]
- 6. designerdata.nl [designerdata.nl]
- 7. Effects of Fumed and Mesoporous Silica Nanoparticles on the Properties of Sylgard 184 Polydimethylsiloxane | MDPI [mdpi.com]
- 8. PDMS/TiO2 and PDMS/SiO2 Nanocomposites: Mechanical Properties’ Evaluation for Improved Insulating Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of carbon nanotube and curing agent concentrations on the mechanical, thermal and electrical properties of polydimethylsiloxane: optimization and statistical analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Effects of carbon nanotube and curing agent concentrations on the mechanical, thermal and electrical properties of polydimethylsiloxane: optimization and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the surface mechanical properties of functionalized single-walled carbon nanotube (SWCNT) reinforced PDMS nanocomposites using nanoindentation analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Investigation of the surface mechanical properties of functionalized single-walled carbon nanotube (SWCNT) reinforced PDMS nanocomposites using nanoindentation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. seas.upenn.edu [seas.upenn.edu]
- 15. technoad.com [technoad.com]
- 16. satoriseal.com [satoriseal.com]
- 17. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,3-Dimethyldisiloxane
As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a deep understanding of the principles behind the safe handling and disposal of laboratory reagents. This guide for 1,3-Dimethyldisiloxane is designed to ensure operational safety and regulatory compliance, grounded in the specific chemical nature of the compound. Siloxanes are a unique class of chemicals, and their proper management is critical for both laboratory safety and environmental stewardship.
Section 1: Chemical Profile and Hazard Identification
The primary hazard associated with short-chain alkylsiloxanes is ignitability . Due to their volatility and low flash points, these compounds are classified as flammable liquids. Under the U.S. Environmental Protection Agency (EPA) regulations, this characteristic is a key determinant for classifying a substance as hazardous waste.
Table 1: Chemical and Regulatory Identifiers
| Property | Value / Identifier | Rationale & Significance |
|---|---|---|
| Compound Family | Organosilicon (Siloxane) | The Si-O-Si backbone influences its chemical stability and combustion products (silicon dioxide). |
| Likely GHS Classification | Flammable Liquid, Category 2 or 3 (H225/H226) | Based on data from analogous siloxanes, this compound is expected to have a low flash point, posing a significant fire risk.[1][2][3] |
| EPA Hazardous Waste Code | D001 (Ignitability) | Wastes are classified as D001 if they are liquids with a flash point below 60°C (140°F).[4][5][6] This is the primary regulatory driver for its disposal protocol. |
| Disposal Precaution | Do Not Dispose Down Sewer | Siloxanes are persistent in wastewater and can interfere with biogas production at treatment facilities.[1] |
Section 2: Immediate Safety Protocols: Handling and Storage
The causality behind safety protocols is straightforward: preventing ignition and exposure. Given its flammability, all handling procedures must be designed to control ignition sources and vapor accumulation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities.
-
Hand Protection: Neoprene or nitrile rubber gloves provide adequate protection against incidental contact.
-
Lab Coat: A flame-resistant lab coat is recommended.
Safe Handling Practices:
-
Ventilation: Always handle this compound in a certified chemical fume hood to prevent the accumulation of flammable vapors.
-
Ignition Source Control: Prohibit all open flames, hot surfaces, and spark-producing equipment from the handling area.[2][3] Use only non-sparking tools for transfers.[1][3]
-
Static Discharge: This is a critical and often overlooked risk. Ground and bond all metal containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors.[1][2]
-
Storage: Store containers in a designated, well-ventilated flammable liquid storage cabinet. Keep containers tightly closed to prevent vapor escape.[2][3]
Section 3: Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as D001 ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4][5] The following procedure ensures compliance and safety.
Step 1: Waste Characterization
-
Causality: Proper identification is a legal requirement and ensures the waste is handled correctly by disposal personnel.
-
Action: As the generator, you must declare that the waste is hazardous. Based on its properties, it is classified as EPA Hazardous Waste Code D001 .
Step 2: Waste Collection & Containerization
-
Causality: Using the correct container prevents leaks, reactions, and vapor release.
-
Action:
-
Designate a specific, chemically compatible waste container. A high-density polyethylene (HDPE) or glass bottle with a secure, sealing cap is appropriate.
-
The container must be in good condition, free from damage or leaks.
-
Never mix this compound waste with incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[7]
-
Step 3: Labeling the Waste Container
-
Causality: Federal and local regulations mandate clear and accurate labeling for the safety of all personnel who may handle the container and to ensure proper final disposal.
-
Action: Affix a hazardous waste label to the container before adding the first drop of waste. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The specific hazard(s): "Ignitable "
-
The date on which waste was first added (accumulation start date).
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Causality: Regulations allow for the temporary collection of waste at or near the point of generation under the control of the operator, which provides a practical workflow for researchers.
-
Action:
-
Store the labeled waste container in a designated SAA, which could be a secondary containment tray within the fume hood where the work is performed.
-
Keep the waste container closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of total hazardous waste in your SAA.
-
Step 5: Arranging for Disposal
-
Causality: The final treatment of the waste must be performed by a licensed facility equipped to handle flammable liquids.
-
Action:
-
Follow your institution's specific procedures for waste pickup. This typically involves contacting the Environmental Health & Safety (EH&S) department.
-
Provide EH&S with the necessary information about the waste stream.
-
The ultimate disposal method will likely be incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[1] Incineration is effective because it destroys the organic component of the molecule while converting the silicon to stable silicon dioxide.
-
Section 4: Spill and Emergency Management
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material such as sand, vermiculite, or a commercial sorbent pad. Do not use combustible materials like paper towels as the primary absorbent.
-
Using non-sparking tools, collect the absorbent material and place it in the hazardous waste container.
-
Wipe the area clean and decontaminate the fume hood surface.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Alert personnel in the immediate area and evacuate.
-
Remove all ignition sources.
-
Contact your institution's emergency response or EH&S department immediately. Do not attempt to clean it up yourself.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for managing this compound waste in a laboratory setting.
Caption: Laboratory waste disposal workflow for this compound.
References
-
RCRA Characteristic Waste . (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
Ignitability and Hazardous Waste: What You Need to Know About Changes to the EPA's Guidelines . (2021, June 30). Chemtech International. Retrieved from [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . (2025, December 1). US EPA. Retrieved from [Link]
-
Hazardous Waste Determination: D001 Ignitable . (2012, February 11). Daniels Training Services. Retrieved from [Link]
-
1,1,3,3-tetramethyl-1,3-diethoxydisiloxane Safety Data Sheet . (2015, January 9). Gelest, Inc. Retrieved from [Link]
-
1,1,3,3-TETRAMETHYLDISILOXANE, 98% Safety Data Sheet . (2014, May 8). Gelest, Inc. Retrieved from [Link]
-
Ignitability - Waste Characteristics Overview . (2021, August 18). ACTenviro. Retrieved from [Link]
-
Safety Data Sheet: 1,1,3,3-Tetramethyldisiloxane . (2019, November 25). Chemos GmbH & Co. KG. Retrieved from [Link]
-
1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95% Safety Data Sheet . (2015, August 18). Gelest, Inc. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
